molecular formula C43H59F3N8O9 B15569527 Norleual TFA

Norleual TFA

Cat. No.: B15569527
M. Wt: 889.0 g/mol
InChI Key: NCKKDRLJKWHKEC-FIVFGVFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norleual TFA is a useful research compound. Its molecular formula is C43H59F3N8O9 and its molecular weight is 889.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C43H59F3N8O9

Molecular Weight

889.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]-[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C41H58N8O7.C2HF3O2/c1-4-5-12-32(42)37(51)47-34(20-28-14-16-31(50)17-15-28)38(52)46-30(19-26(2)3)24-49(36(41(55)56)21-27-10-7-6-8-11-27)40(54)35-13-9-18-48(35)39(53)33(43)22-29-23-44-25-45-29;3-2(4,5)1(6)7/h6-8,10-11,14-17,23,25-26,30,32-36,50H,4-5,9,12-13,18-22,24,42-43H2,1-3H3,(H,44,45)(H,46,52)(H,47,51)(H,55,56);(H,6,7)/t30-,32-,33-,34-,35-,36-;/m0./s1

InChI Key

NCKKDRLJKWHKEC-FIVFGVFCSA-N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Norleual TFA (Formestane) in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norleual TFA, the trifluoroacetic acid salt of formestane (B1683765) (4-hydroxyandrost-4-ene-3,17-dione), is a potent, second-generation, irreversible steroidal aromatase inhibitor.[1][2] Its primary application is in the treatment of estrogen receptor-positive (ER+) breast cancer in postmenopausal women.[1][3] The central mechanism of action of formestane is the irreversible and selective inhibition of the aromatase enzyme, which is critical for estrogen biosynthesis.[1][4] This guide provides a detailed examination of the molecular mechanism of this compound, its impact on cancer cell signaling pathways, and relevant experimental data and protocols.

Introduction to Aromatase Inhibition in Cancer Therapy

Estrogens, particularly estradiol (B170435), are key drivers of proliferation in the majority of breast cancers. In postmenopausal women, the primary source of estrogen is not the ovaries but the peripheral conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). This conversion is catalyzed by the enzyme aromatase (cytochrome P450 19A1).[1] Aromatase inhibitors (AIs) are a class of drugs that block this enzyme, thereby reducing circulating estrogen levels and depriving hormone-dependent cancer cells of their growth stimulus.[1][3] AIs are categorized into two main types: non-steroidal inhibitors (e.g., anastrozole, letrozole) which reversibly bind to the enzyme, and steroidal inhibitors (e.g., formestane, exemestane) which cause irreversible inactivation.[5]

This compound (Formestane): Mechanism of Action

Formestane acts as a "suicide inhibitor" of aromatase.[1][4] As a structural analog of androstenedione, it competitively binds to the active site of the aromatase enzyme.[4] Following binding, the enzyme processes formestane, leading to the formation of a reactive intermediate that binds covalently and irreversibly to the enzyme.[4] This permanent inactivation of the aromatase enzyme molecule necessitates de novo enzyme synthesis for the restoration of estrogen production, resulting in a sustained and potent suppression of estrogen levels.[1]

This targeted action is highly selective, with studies showing that formestane does not significantly impact other steroidogenic pathways.[4] The reduction in estrogen levels directly inhibits the growth of ER+ breast cancer cells.

Quantitative Data

The efficacy of this compound (Formestane) has been quantified in both preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of Formestane
CompoundAssay TypeCell Line/SystemIC50 ValueReference
Formestane (4-OH-A)Aromatase ActivityIn vitro assays30.0 - 50.0 nM[6]
FormestaneAromatase ActivityPurified placental aromatase49 nM[7]
ExemestaneAromatase ActivityPurified placental aromatase50 nM[7]
LetrozoleAromatase ActivityPurified placental aromatase10 nM[7]
Table 2: Clinical Response to Formestane in Advanced Breast Cancer
Treatment GroupDosageOverall Response RateClinical Benefit (CR+PR+SD ≥ 6 months)Reference
Formestane250 mg i.m. every 2 weeks30%-[8]
Formestane500 mg i.m. every 2 weeks40%-[8]
Formestane (after nSAI failure)250 mg i.m. every 2 weeks-55%[9]
Formestane250 or 500 mg i.m. every 2 weeks20-30%-[3]
Table 3: Effect of Formestane on Plasma Estrogen Levels
TreatmentDurationEstrone SuppressionEstradiol SuppressionEstrone Sulfate SuppressionReference
Exemestane (25 mg p.o. daily)6-8 weeks94.5%92.2%93.2%[10]
Formestane (250 mg or 500 mg i.m. every 2 weeks)15 days-~40%-[11]

Signaling Pathways Affected by this compound

The primary effect of this compound is the reduction of estrogen, which in turn modulates the activity of the estrogen receptor (ER). The ER is a ligand-activated transcription factor that, upon binding to estrogen, regulates the expression of a wide array of genes involved in cell proliferation, survival, and differentiation. By depleting the ER ligand, formestane indirectly impacts downstream signaling pathways crucial for cancer cell growth.

Estrogen Receptor (ER) Signaling Pathway

In ER+ breast cancer cells, the binding of estradiol to the ER triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The ER dimer then binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator proteins and initiating transcription. Genes regulated by the ER include those involved in cell cycle progression (e.g., cyclins, c-Myc) and growth factors. Formestane, by preventing estrogen synthesis, blocks this genomic signaling cascade.

ER_Signaling cluster_extracellular Extracellular Space cluster_cell Cancer Cell Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase Enzyme Androgens->Aromatase Conversion Estrogen Estrogen (Estradiol) Aromatase->Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binding & Activation ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Norleual_TFA This compound (Formestane) Norleual_TFA->Aromatase Irreversible Inhibition

Core Mechanism of this compound (Formestane) Action.
Crosstalk with Growth Factor Signaling Pathways (PI3K/Akt and MAPK)

Resistance to aromatase inhibitors can emerge through the activation of alternative signaling pathways that can activate the ER in a ligand-independent manner or promote cell survival independently of the ER. Key among these are the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.[12][13][14]

Growth factors, such as epidermal growth factor (EGF) and insulin-like growth factor (IGF), can activate their respective receptor tyrosine kinases (RTKs), leading to the activation of the PI3K/Akt and MAPK cascades.[13] These pathways can phosphorylate the ER and its co-activators, leading to ligand-independent ER activation and transcription of target genes.[15] Furthermore, these pathways can promote cell survival and proliferation through ER-independent mechanisms.

Signaling_Crosstalk cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Growth_Factors Growth Factors (EGF, IGF) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K MAPK MAPK RTK->MAPK Akt Akt PI3K->Akt ER Estrogen Receptor (ER) Akt->ER Phosphorylation (Ligand-Independent Activation) Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival MAPK->ER Phosphorylation (Ligand-Independent Activation) MAPK->Proliferation_Survival ER->Proliferation_Survival Ligand-Dependent Activation Aromatase Aromatase Estrogen Estrogen Aromatase->Estrogen Androgens Androgens Androgens->Aromatase Estrogen->ER Norleual_TFA This compound Norleual_TFA->Aromatase

Crosstalk between ER and Growth Factor Signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the mechanism and efficacy of aromatase inhibitors like this compound.

In Vitro Aromatase Activity Assay (Human Placental Microsomes)

This protocol describes a common method to determine the inhibitory potential of a compound on aromatase activity using human placental microsomes as the enzyme source.[6]

Materials:

  • Human placental microsomes

  • NADPH

  • [1β-³H]-Androstenedione (substrate)

  • Test compound (e.g., Formestane)

  • Chloroform (B151607)

  • Dextran-coated charcoal

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing phosphate (B84403) buffer, NADPH, and human placental microsomes.

  • Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Pre-incubate the mixture for a specified time at 37°C.

  • Initiate the enzymatic reaction by adding [1β-³H]-androstenedione.

  • Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.

  • Stop the reaction by adding chloroform and vortexing.

  • Separate the aqueous phase (containing ³H₂O) from the organic phase by centrifugation.

  • Add dextran-coated charcoal to the aqueous phase to remove any remaining steroid substrate.

  • Centrifuge and transfer the supernatant to a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of aromatase inhibition at each concentration of the test compound and determine the IC50 value.

Aromatase_Assay_Workflow Start Prepare Reaction Mixture (Microsomes, NADPH, Buffer) Add_Compound Add Test Compound (e.g., Formestane) Start->Add_Compound Pre_incubation Pre-incubate at 37°C Add_Compound->Pre_incubation Add_Substrate Add [1β-³H]-Androstenedione Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction with Chloroform Incubation->Stop_Reaction Separate_Phases Centrifuge to Separate Phases Stop_Reaction->Separate_Phases Charcoal_Treatment Treat Aqueous Phase with Dextran-Coated Charcoal Separate_Phases->Charcoal_Treatment Centrifuge_Again Centrifuge and Collect Supernatant Charcoal_Treatment->Centrifuge_Again Measure_Radioactivity Scintillation Counting of ³H₂O Centrifuge_Again->Measure_Radioactivity Calculate_IC50 Calculate % Inhibition and IC50 Measure_Radioactivity->Calculate_IC50

Workflow for In Vitro Aromatase Activity Assay.
Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[16][17][18]

Materials:

  • ER+ breast cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (Formestane)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound. Include a vehicle control.

  • Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • If using adherent cells, carefully remove the medium.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Mix thoroughly by gentle shaking or pipetting.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis for Aromatase Protein Levels

Western blotting can be used to quantify the levels of aromatase protein in cancer cells following treatment with this compound.[19]

Materials:

  • ER+ breast cancer cell line (e.g., MCF-7aro)

  • This compound (Formestane)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against aromatase

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at various concentrations and for different time points.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-aromatase antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Quantify the band intensities and normalize the aromatase protein levels to the loading control.

Conclusion

This compound (Formestane) is a highly effective and selective irreversible steroidal aromatase inhibitor. Its mechanism of action, centered on the permanent inactivation of the aromatase enzyme, leads to profound and sustained suppression of estrogen synthesis. This directly inhibits the growth of estrogen receptor-positive breast cancer cells by abrogating the primary signaling pathway for their proliferation. Understanding the intricate details of its mechanism, its effects on cellular signaling, and the methodologies for its evaluation is crucial for the continued development and optimization of endocrine therapies for hormone-dependent malignancies. The interplay with growth factor signaling pathways highlights potential mechanisms of resistance and underscores the importance of exploring combination therapies to improve patient outcomes.

References

Norleual TFA: A Technical Guide to its Function as a Potent HGF/c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norleual TFA is a synthetic angiotensin IV analog that has emerged as a highly potent and specific inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway. With an exceptionally low IC50 value in the picomolar range, it demonstrates significant anti-angiogenic properties and the ability to disrupt key cellular processes implicated in cancer progression, including cell proliferation, migration, and invasion. This technical guide provides a comprehensive overview of the function, mechanism of action, and available data on this compound, intended to support further research and drug development efforts. It is important to note that "TFA" (trifluoroacetate) is a common counter-ion used in the synthesis and purification of peptides and is present in this preparation of Norleual.

Core Function and Mechanism of Action

This compound's primary function is the potent inhibition of the c-Met receptor tyrosine kinase, a key driver in oncology. It is also recognized as an antagonist of the AT4 receptor.[1][2]

Inhibition of the HGF/c-Met Signaling Pathway

The HGF/c-Met signaling axis is crucial for normal cellular functions, including embryonic development, tissue regeneration, and wound healing. However, its aberrant activation is a hallmark of many cancers, promoting tumor growth, angiogenesis, and metastasis. This compound exerts its effects by directly interfering with this pathway.

  • Mechanism: this compound inhibits the HGF-dependent phosphorylation of c-Met and its downstream signaling adaptor protein, Gab1.[1] This inhibition disrupts the initiation of the signaling cascade. Specifically, it has been shown to dramatically reduce the association between Gab1 and c-Met in HEK293 cells.[1] By attenuating c-Met activation, this compound effectively blocks the downstream signaling pathways responsible for cellular proliferation, migration, and invasion.[1]

A diagram of the HGF/c-Met signaling pathway and the inhibitory action of this compound is presented below.

HGF_cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds Gab1 Gab1 cMet->Gab1 Recruits & Phosphorylates Downstream Downstream Signaling (Proliferation, Migration, Invasion, Angiogenesis) Gab1->Downstream Activates Norleual This compound Norleual->cMet Inhibits Phosphorylation

Caption: HGF/c-Met signaling pathway and the inhibitory action of this compound.

AT4 Receptor Antagonism

This compound is also characterized as an antagonist of the AT4 receptor.[1][2] The AT4 receptor is a binding site for angiotensin IV and is involved in a variety of physiological processes, including memory and cognition, as well as cellular growth and proliferation. The antagonistic activity of Norleual at this receptor may contribute to its overall biological profile, although its potent c-Met inhibition is the more prominently cited mechanism of action in the context of cancer research.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Parameter Value Assay/System Reference
IC50 3 pMHGF/c-Met Inhibition[1][2]
Biological Effect Concentration Cell Type/Model Observations Reference
Inhibition of c-Met and Gab1 Phosphorylation20 and 50 pMHEK293 cellsSignificantly reduces HGF-dependent phosphorylation.[1]
Inhibition of HGF-dependent Signaling, Proliferation, Migration, and Invasion1 pM - 1 µMMDCK cellsPotent inhibition observed in the picomolar range.[1]
Suppression of Pulmonary Colonization50 µg/kg (daily for 2 weeks)C57BL/6 mice with B16-F10 melanoma cellsSuppresses tumor colonization in an in vivo model.[1]

Experimental Protocols

c-Met Phosphorylation Assay (Western Blot)

This protocol describes a general workflow for assessing the inhibition of HGF-induced c-Met phosphorylation.

WB_Workflow A 1. Cell Culture & Starvation (e.g., HEK293 or MDCK cells) B 2. Pre-treatment with this compound (various concentrations, e.g., 20, 50 pM) A->B C 3. Stimulation with HGF B->C D 4. Cell Lysis C->D E 5. Protein Quantification (e.g., BCA assay) D->E F 6. SDS-PAGE E->F G 7. Western Blot Transfer F->G H 8. Immunoblotting - Primary Antibody (e.g., anti-p-c-Met, anti-c-Met) - HRP-conjugated Secondary Antibody G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Densitometry of p-c-Met vs. total c-Met) I->J

Caption: General workflow for a Western blot-based c-Met phosphorylation assay.

Cell Proliferation Assay (e.g., MTT or BrdU Assay)

This protocol outlines a general method for evaluating the effect of this compound on HGF-induced cell proliferation.

  • Cell Seeding: Plate cells (e.g., MDCK) in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: Synchronize the cell cycle by incubating in serum-free medium.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 1 pM - 1 µM) in the presence of HGF. Include appropriate controls (vehicle, HGF alone).

  • Incubation: Incubate for a specified period (e.g., 4 days).

  • Assay: Add MTT reagent or BrdU label and incubate.

  • Measurement: Solubilize formazan (B1609692) crystals (MTT) or perform antibody incubation and substrate reaction (BrdU). Read absorbance on a plate reader.

  • Data Analysis: Normalize data to controls and calculate IC50 values for proliferation inhibition.

Cell Migration and Invasion Assays (Transwell Assay)

This protocol provides a general framework for assessing the impact of this compound on cell migration and invasion.

  • Chamber Preparation: Use Transwell inserts with or without a Matrigel coating for invasion and migration assays, respectively.

  • Cell Seeding: Seed serum-starved cells in the upper chamber in the presence of various concentrations of this compound.

  • Chemoattractant: Add HGF to the lower chamber as a chemoattractant.

  • Incubation: Incubate for a sufficient time to allow for migration or invasion (e.g., 24-48 hours).

  • Cell Removal: Remove non-migrated/invaded cells from the top of the insert.

  • Staining: Fix and stain the cells that have migrated/invaded to the bottom of the insert.

  • Quantification: Count the number of stained cells in several fields of view under a microscope.

  • Data Analysis: Compare the number of migrated/invaded cells in treated groups to the control group.

Role of TFA (Trifluoroacetate)

It is critical for researchers to understand that TFA is the trifluoroacetate (B77799) salt of Norleual. Trifluoroacetic acid is commonly used in the synthesis and purification of peptides. While Norleual is the pharmacologically active component, TFA itself can have biological effects, although typically at much higher concentrations than those at which Norleual is active. For rigorous in vitro and in vivo studies, the potential effects of the TFA counter-ion should be considered, and appropriate vehicle controls should be used.

Applications in Drug Development

The high potency and specificity of this compound for the HGF/c-Met pathway make it a compelling candidate for further investigation in oncology drug development. The aberrant HGF/c-Met signaling is implicated in a wide range of solid tumors, and its inhibition has been a key strategy in targeted cancer therapy. The anti-angiogenic and anti-metastatic properties of this compound suggest its potential as a therapeutic agent for various cancers. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

A logical relationship diagram for the drug development relevance of this compound is shown below.

DrugDev cluster_Compound Compound Profile cluster_Mechanism Mechanism of Action cluster_Effects Biological Effects cluster_Relevance Therapeutic Relevance Norleual This compound (Angiotensin IV Analog) Inhibition Potent HGF/c-Met Inhibition (IC50 = 3 pM) Norleual->Inhibition AT4 AT4 Receptor Antagonism Norleual->AT4 Effects Inhibition of: - Proliferation - Migration - Invasion - Angiogenesis Inhibition->Effects Relevance Potential as an Anti-Cancer Therapeutic Agent Effects->Relevance

Caption: Logical relationship of this compound's profile to its therapeutic relevance.

References

Norleual TFA: A Potent c-Met Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Norleual TFA, an analog of angiotensin IV, has emerged as a highly potent and selective inhibitor of the c-Met receptor tyrosine kinase. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, key quantitative data, and detailed experimental protocols for its evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the HGF/c-Met signaling pathway.

Mechanism of Action

This compound is proposed to act as a mimic of the hinge region of Hepatocyte Growth Factor (HGF), the natural ligand for the c-Met receptor. By mimicking this region, this compound competitively inhibits the binding of HGF to c-Met.[1] This blockade of ligand binding prevents receptor dimerization and subsequent autophosphorylation of the kinase domain, thereby inhibiting the activation of downstream signaling cascades responsible for cell proliferation, migration, invasion, and angiogenesis.[1][2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound as a c-Met inhibitor.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
IC50 (HGF Binding) 3 pMMouse Liver Membranes
Ki (HGF Binding) 3.6 x 10⁻¹² M-
Inhibition of HGF-dependent c-Met Phosphorylation Significant at 20 and 50 pMHEK293 cells
Inhibition of HGF-dependent Gab1 Phosphorylation Significant at 20 and 50 pMHEK293 cells
Inhibition of HGF-dependent Signaling, Proliferation, Migration, and Invasion Picomolar rangeMDCK cells

Table 2: In Vivo Activity of this compound

Animal ModelCell LineDosing RegimenOutcomeReference
C57BL/6 MiceB16-F10 Murine Melanoma50 µg/kg, daily intraperitoneal injection for 2 weeksSuppression of pulmonary colonization

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the c-Met signaling pathway and a general workflow for evaluating c-Met inhibitors.

cMet_Signaling_Pathway c-Met Signaling Pathway and Inhibition by this compound cluster_downstream Downstream Signaling cluster_responses Cellular Responses HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates Gab1 Gab1 cMet->Gab1 Recruits and Phosphorylates RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Norleual This compound Norleual->cMet Inhibits HGF Binding PI3K PI3K Gab1->PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Invasion Invasion STAT3->Invasion

c-Met Signaling Pathway and this compound Inhibition.

Experimental_Workflow General Workflow for In Vitro Evaluation of c-Met Inhibitors start Start cell_culture Culture Cancer Cells (e.g., MDCK, HEK293) start->cell_culture treatment Treat cells with this compound (various concentrations) cell_culture->treatment stimulation Stimulate with HGF treatment->stimulation assay Perform Assay stimulation->assay western_blot Western Blot (p-c-Met, p-Gab1) assay->western_blot Signaling proliferation_assay Proliferation Assay (e.g., MTT, BrdU) assay->proliferation_assay Proliferation migration_assay Migration/Invasion Assay (e.g., Transwell) assay->migration_assay Motility data_analysis Data Analysis (IC50 determination) western_blot->data_analysis proliferation_assay->data_analysis migration_assay->data_analysis end End data_analysis->end

Workflow for In Vitro c-Met Inhibitor Evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on the available literature and standard laboratory practices.

HGF Binding Assay (Competitive Inhibition)

Objective: To determine the concentration of this compound required to inhibit the binding of radiolabeled HGF to the c-Met receptor by 50% (IC50).

Materials:

  • Mouse liver membranes (as a source of c-Met receptor)

  • ¹²⁵I-labeled HGF

  • This compound

  • Unlabeled HGF (for determining non-specific binding)

  • Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)

  • Filtration apparatus with glass fiber filters

Protocol:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a microcentrifuge tube, combine mouse liver membranes, a fixed concentration of ¹²⁵I-HGF (e.g., 50 pM), and varying concentrations of this compound or unlabeled HGF.

  • For total binding, omit this compound and unlabeled HGF. For non-specific binding, add a high concentration of unlabeled HGF (e.g., 1 µM).

  • Incubate the mixture for a specified time at a specific temperature (e.g., 2-4 hours at 4°C) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound ¹²⁵I-HGF.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific ¹²⁵I-HGF binding against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of c-Met Phosphorylation

Objective: To assess the effect of this compound on HGF-induced phosphorylation of c-Met and its downstream signaling proteins (e.g., Gab1).

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • This compound

  • Recombinant HGF

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-c-Met, anti-c-Met, anti-phospho-Gab1, anti-Gab1, anti-actin or -tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed HEK293 cells in culture plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 20 pM, 50 pM) for a specified duration (e.g., 1 hour).

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the cell lysates by centrifugation and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Cell Proliferation Assay (e.g., MTT Assay)

Objective: To evaluate the effect of this compound on HGF-induced cell proliferation.

Materials:

  • MDCK cells (or other responsive cell line)

  • Cell culture medium

  • This compound

  • Recombinant HGF

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Protocol:

  • Seed MDCK cells in a 96-well plate at a low density.

  • Allow the cells to adhere overnight.

  • Treat the cells with serial dilutions of this compound in the presence or absence of a fixed concentration of HGF.

  • Incubate the plates for a specified period (e.g., 4 days).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control (HGF-stimulated cells without inhibitor) and plot against this compound concentration to determine the inhibitory effect.

In Vivo Tumor Model (Pulmonary Colonization)

Objective: To assess the efficacy of this compound in inhibiting tumor metastasis in a mouse model.

Materials:

  • C57BL/6 mice

  • B16-F10 murine melanoma cells

  • Cell culture medium

  • This compound

  • Vehicle control (e.g., saline)

  • Syringes and needles for injection

Protocol:

  • Culture B16-F10 melanoma cells and harvest them for injection.

  • Inject a specific number of B16-F10 cells (e.g., 2 x 10⁵) into the lateral tail vein of C57BL/6 mice to induce pulmonary metastases.

  • Randomly assign the mice to treatment and control groups.

  • Administer this compound (50 µg/kg) or vehicle control via intraperitoneal injection daily for a period of 2 weeks, starting on the day of tumor cell injection.

  • At the end of the treatment period (e.g., day 14), euthanize the mice.

  • Excise the lungs and fix them in an appropriate fixative (e.g., Bouin's solution).

  • Count the number of visible tumor colonies on the lung surface.

  • Statistically analyze the difference in the number of lung metastases between the treatment and control groups.

Clinical Trial Status

As of the latest available information, there are no registered clinical trials for this compound. Its development appears to be in the preclinical stage.

Conclusion

This compound is a potent, picomolar inhibitor of the HGF/c-Met signaling pathway with demonstrated in vitro and in vivo efficacy in preclinical models of cancer. Its unique mechanism of action as a hinge region mimic offers a promising avenue for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate the potential of this compound and related compounds.

References

Norleual TFA and AT4 Receptor Antagonism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norleual TFA, an analog of Angiotensin IV, is a potent and selective antagonist of the AT4 receptor, an atypical angiotensin receptor that has been identified as the transmembrane enzyme insulin-regulated aminopeptidase (B13392206) (IRAP). This technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its interaction with the AT4 receptor. It includes a compilation of quantitative binding data, detailed experimental protocols for in vitro and in vivo characterization, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in neuroscience, endocrinology, and drug discovery investigating the therapeutic potential of modulating the AT4 receptor/IRAP system.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and related compounds in their interaction with the AT4 receptor and other relevant biological targets.

Table 1: Receptor Binding Affinity

CompoundReceptorRadioligandPreparationKi (pM)Reference
[Nle1]Angiotensin IV*AT4[125I]Angiotensin IVBovine Adrenal Membranes3.59 ± 0.51[1]

*Note: [Nle1]Angiotensin IV is a very close analog of this compound, and its Ki value is presented here as a strong indicator of this compound's high affinity for the AT4 receptor. A specific Ki for this compound was not available in the reviewed literature.

Table 2: Functional Activity

CompoundAssayCell Line / ModelIC50EffectReference
This compoundHGF/c-Met InhibitionMouse Liver Membranes3 pMCompetitive inhibition of HGF binding[2]
Angiotensin IVIRAP Catalytic ActivityRecombinant Human IRAPPotent InhibitionCompetitive Inhibition[3]
LVV-hemorphin-7IRAP Catalytic ActivityRecombinant Human IRAPPotent Inhibition-[3]

Signaling Pathways and Mechanisms of Action

This compound, as an AT4 receptor antagonist, is believed to exert its effects primarily through the inhibition of the enzymatic activity of IRAP. The binding of Angiotensin IV and its analogs to the extracellular domain of IRAP is thought to allosterically inhibit its aminopeptidase activity. This inhibition can lead to the prolonged action of various neuropeptides that are substrates for IRAP, which may underlie the observed effects on cognition and memory.[3][4]

Furthermore, the AT4 receptor has been implicated in intracellular signaling cascades. One proposed pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 can then trigger the release of intracellular calcium stores.[5][6][7] Additionally, through its well-documented potent inhibition of the HGF/c-Met receptor system, this compound can modulate downstream pathways such as the MAPK/ERK signaling cascade, which is crucial for cell proliferation, migration, and survival.[2]

AT4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AT4_IRAP AT4 Receptor (IRAP) PLC Phospholipase C (PLC) AT4_IRAP->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Norleual This compound Norleual->AT4_IRAP Antagonism AngIV Angiotensin IV AngIV->AT4_IRAP Agonism Ca2 Ca²⁺ (from ER) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Downstream Downstream Cellular Effects PKC->Downstream

Caption: Proposed AT4 Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of this compound with the AT4 receptor.

Radioligand Displacement Assay for AT4 Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of this compound for the AT4 receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Membrane Preparation: Bovine adrenal cortical membranes or membranes from cells overexpressing the human AT4 receptor (IRAP).

  • Radioligand: [125I]Angiotensin IV.

  • Non-labeled Competitor: this compound, Angiotensin IV (for positive control).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, ice-cold.

  • 96-well filter plates (GF/B or GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound and Angiotensin IV in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of unlabeled Angiotensin IV (1 µM, for non-specific binding), or 50 µL of the serially diluted this compound or Angiotensin IV.

  • Add 50 µL of [125I]Angiotensin IV (at a final concentration near its Kd, e.g., 0.5 nM) to all wells.

  • Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to each well to initiate the binding reaction.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filter plate and add scintillation fluid to each well.

  • Count the radioactivity in a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Serial dilutions of this compound - Radioligand ([¹²⁵I]Angiotensin IV) - Membrane suspension Start->Prepare_Reagents Plate_Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competitor wells Prepare_Reagents->Plate_Setup Incubation Incubate at RT (60-90 min) Plate_Setup->Incubation Filtration Rapid Filtration (Vacuum Manifold) Incubation->Filtration Washing Wash Filters (3x with ice-cold buffer) Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis: - Calculate IC₅₀ - Determine Kᵢ Counting->Analysis End End Analysis->End

Caption: Experimental Workflow for Radioligand Binding Assay.

Western Blot for Phosphorylated ERK (p-ERK)

Objective: To determine if this compound antagonizes AT4 receptor-mediated activation of the MAPK/ERK signaling pathway.

Materials:

  • Cell line expressing the AT4 receptor (e.g., HEK293-AT4R).

  • This compound, Angiotensin IV.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-total-ERK1/2.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat cells with various concentrations of this compound for 30 minutes.

  • Stimulate the cells with Angiotensin IV (e.g., 100 nM) for 5-10 minutes.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration of the lysates.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-ERK antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-ERK antibody to normalize for protein loading.

  • Quantify band intensities to determine the effect of this compound on Angiotensin IV-induced ERK phosphorylation.

Morris Water Maze for Spatial Memory Assessment

Objective: To evaluate the in vivo effect of this compound on learning and memory, processes known to be modulated by the AT4 receptor.

Materials:

  • Rodents (rats or mice).

  • Morris water maze: a circular pool (1.5-2 m diameter) filled with opaque water.

  • Submerged escape platform.

  • Video tracking system.

  • This compound, vehicle control.

Procedure:

  • Acquisition Phase (4-5 days):

    • Administer this compound or vehicle to the animals (e.g., via intracerebroventricular or intraperitoneal injection) at a predetermined time before the trials.

    • Place the animal into the pool at one of four starting positions.

    • Allow the animal to swim and find the hidden platform for a maximum of 60-90 seconds.

    • If the animal fails to find the platform, guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Conduct 4 trials per day for each animal.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the escape platform from the pool.

    • Place the animal in the pool and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

  • Data Analysis:

    • Analyze the escape latency and path length during the acquisition phase to assess learning.

    • Analyze the data from the probe trial to assess spatial memory retention. Compare the performance of the this compound-treated group with the control group.

Logical Relationships and Antagonistic Action

The primary mechanism of this compound's action at the AT4 receptor is competitive antagonism. It binds to the same site as the endogenous ligand, Angiotensin IV, but does not elicit a downstream signal. Instead, it blocks the binding of Angiotensin IV and inhibits the intrinsic enzymatic activity of IRAP. This dual action—receptor blockade and enzyme inhibition—is a key feature of its pharmacological profile.

Antagonism_Logic cluster_outcomes Biological Outcomes Norleual_TFA This compound AT4_Receptor AT4 Receptor (IRAP) Norleual_TFA->AT4_Receptor Binds and Blocks Signaling Intracellular Signaling (e.g., Ca²⁺ mobilization) Norleual_TFA->Signaling Inhibits Enzymatic_Activity IRAP Enzymatic Activity (Neuropeptide degradation) Norleual_TFA->Enzymatic_Activity Inhibits Angiotensin_IV Angiotensin IV (Endogenous Ligand) Angiotensin_IV->AT4_Receptor Binds and Activates AT4_Receptor->Signaling Initiates AT4_Receptor->Enzymatic_Activity Exhibits

Caption: Logical Relationship of this compound's Antagonism.

Conclusion

This compound is a powerful research tool for investigating the physiological and pathological roles of the AT4 receptor/IRAP system. Its high affinity and antagonistic properties make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting this unique receptor-enzyme. Further research is warranted to fully understand the downstream signaling pathways and the full spectrum of biological effects of this compound.

References

Norleual TFA: A Technical Guide to its Anti-Angiogenic Potential via c-Met Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway has been identified as a key driver of angiogenesis, making it a prime target for anti-cancer therapies. Norleual TFA, a potent and selective inhibitor of the c-Met receptor tyrosine kinase, has demonstrated significant anti-angiogenic activities. This technical guide provides an in-depth overview of this compound's mechanism of action, the signaling pathways it targets, and the experimental protocols used to evaluate its anti-angiogenic efficacy. While specific quantitative data on this compound's effects in dedicated anti-angiogenesis assays are not extensively available in public literature, this document outlines the established methodologies and the expected outcomes based on its potent c-Met inhibition.

Introduction to this compound and its Target: The HGF/c-Met Pathway

This compound is an antagonist of the AT4 receptor and a highly potent inhibitor of the HGF/c-Met signaling pathway, exhibiting an IC50 of 3 pM for c-Met inhibition[1]. The c-Met receptor, a receptor tyrosine kinase, and its ligand, HGF, play crucial roles in various cellular processes, including cell proliferation, motility, migration, and invasion. Aberrant activation of the HGF/c-Met pathway is implicated in the development and progression of numerous cancers by promoting tumor growth and metastasis, in part through the stimulation of angiogenesis[2].

The HGF/c-Met Signaling Pathway in Angiogenesis

The binding of HGF to the c-Met receptor triggers a cascade of intracellular signaling events that culminate in pro-angiogenic responses in endothelial cells.

Mechanism of Activation:

  • Ligand Binding and Dimerization: HGF binding induces the dimerization or oligomerization of the c-Met receptor[3].

  • Autophosphorylation: This dimerization leads to the transphosphorylation of key tyrosine residues within the kinase domain (Tyr1234 and Tyr1235) and the C-terminal tail (Tyr1349 and Tyr1356) of c-Met[1][4].

  • Docking Site Creation: The phosphorylated tyrosine residues serve as docking sites for various downstream signaling and adapter proteins[1][4].

Downstream Signaling Cascades:

The activated c-Met receptor recruits and activates several key signaling pathways that are central to the angiogenic process:

  • PI3K/Akt Pathway: This pathway is primarily responsible for cell survival and proliferation. Activated c-Met recruits the p85 subunit of PI3K, either directly or indirectly through the GAB1 adapter protein, leading to the activation of Akt[2].

  • RAS/MAPK (ERK) Pathway: This cascade, initiated by the recruitment of Grb2 and Shc, activates RAS, which in turn activates the RAF-MEK-ERK signaling module. The MAPK/ERK pathway is crucial for endothelial cell proliferation and migration[2].

  • STAT3 Pathway: Direct binding of STAT3 to the phosphorylated c-Met receptor leads to its phosphorylation, dimerization, and translocation to the nucleus, where it regulates the transcription of genes involved in tubulogenesis and invasion[2].

  • Src/FAK Pathway: The interaction of c-Met with Src family kinases and Focal Adhesion Kinase (FAK) is important for regulating cell adhesion and migration[2][3].

By inhibiting the initial autophosphorylation of c-Met, this compound is expected to block all of these downstream pro-angiogenic signals.

HGF_cMet_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met Receptor HGF->c-Met Binding & Dimerization p-c-Met Phosphorylated c-Met (Tyr1234/1235, Tyr1349/1356) c-Met->p-c-Met Autophosphorylation Gab1 Gab1 p-c-Met->Gab1 Grb2 Grb2/Shc p-c-Met->Grb2 STAT3 STAT3 p-c-Met->STAT3 PI3K PI3K Gab1->PI3K RAS RAS Grb2->RAS Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3->Nucleus Transcription Nucleus->Proliferation Migration Migration Nucleus->Migration Invasion Invasion Nucleus->Invasion Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Invasion->Angiogenesis Cell_Proliferation_Workflow cluster_workflow Endothelial Cell Proliferation Assay Workflow Seed Seed HUVECs in 96-well plate Attach Allow cells to attach overnight Seed->Attach Treat Treat with this compound (various concentrations) and controls Attach->Treat Incubate Incubate for 48-72 hours Treat->Incubate Assay Add MTT or WST-1 reagent Incubate->Assay Read Measure absorbance Assay->Read Analyze Calculate % inhibition and IC50 Read->Analyze Tube_Formation_Workflow cluster_workflow Endothelial Cell Tube Formation Assay Workflow Coat Coat 96-well plate with Matrigel Solidify Incubate at 37°C to solidify Coat->Solidify Prepare_Cells Prepare HUVEC suspension with HGF/VEGF and this compound Solidify->Prepare_Cells Seed Seed HUVECs onto Matrigel Prepare_Cells->Seed Incubate Incubate for 4-18 hours Seed->Incubate Image Image tube formation with microscope Incubate->Image Quantify Quantify tube length, junctions, and loops Image->Quantify Western_Blot_Workflow cluster_workflow Western Blot Workflow for Signaling Pathway Analysis Culture Culture and serum-starve HUVECs Pretreat Pre-treat with this compound Culture->Pretreat Stimulate Stimulate with HGF Pretreat->Stimulate Lyse Lyse cells and quantify protein Stimulate->Lyse SDS_PAGE SDS-PAGE and membrane transfer Lyse->SDS_PAGE Block Block membrane SDS_PAGE->Block Primary_Ab Incubate with primary antibodies (p-c-Met, p-Akt, p-ERK) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect with ECL Secondary_Ab->Detect Analyze Strip, re-probe for total proteins, and perform densitometry Detect->Analyze

References

Investigating the Signaling Pathways Affected by Norleual TFA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norleual TFA is a potent angiotensin IV analog that has demonstrated significant anti-angiogenic and anti-tumor activities. This technical guide provides a comprehensive overview of the signaling pathways modulated by this compound, with a primary focus on its inhibitory effects on the Hepatocyte Growth Factor (HGF)/c-Met signaling cascade. This document details the mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols for investigating its effects, and includes visualizations of the affected signaling pathways and experimental workflows.

Introduction

This compound has emerged as a powerful inhibitor of the HGF/c-Met signaling pathway, a critical mediator of cell proliferation, migration, invasion, and angiogenesis.[1] Aberrant activation of the c-Met receptor tyrosine kinase is implicated in the progression of numerous cancers, making it a key target for therapeutic intervention. This compound, with a picomolar inhibitory concentration, presents a promising candidate for further investigation and development. This guide serves as a technical resource for researchers aiming to elucidate the molecular mechanisms of this compound and evaluate its therapeutic potential.

Mechanism of Action: Inhibition of the HGF/c-Met Pathway

This compound exerts its biological effects primarily by targeting the c-Met receptor. It functions as a potent antagonist of the AT4 receptor and an inhibitor of HGF-induced c-Met activation.[1] The core mechanism involves the following key steps:

  • Inhibition of c-Met Phosphorylation: this compound significantly reduces HGF-dependent autophosphorylation of the c-Met receptor at tyrosine residues (Tyr1234/1235) in the kinase domain. This is a crucial step in the activation of the receptor's catalytic activity.[1]

  • Disruption of Gab1 Recruitment and Phosphorylation: A primary downstream event of c-Met activation is the recruitment and phosphorylation of the docking protein Grb2-associated binder 1 (Gab1). This compound effectively inhibits the HGF-induced phosphorylation of Gab1 and disrupts its association with the activated c-Met receptor.[1]

  • Attenuation of Downstream Signaling: By inhibiting c-Met and Gab1 phosphorylation, this compound blocks the initiation of multiple downstream signaling cascades that are critical for cancer cell proliferation, survival, motility, and invasion.

Affected Signaling Pathways

The inhibition of the c-Met/Gab1 signaling axis by this compound has cascading effects on several major downstream pathways:

  • PI3K/AKT Pathway: Gab1 is a key activator of Phosphatidylinositol 3-kinase (PI3K). Inhibition of Gab1 phosphorylation by this compound prevents the recruitment and activation of PI3K, leading to the suppression of the downstream kinase AKT. The PI3K/AKT pathway is a central regulator of cell survival and proliferation.

  • Ras/MAPK Pathway: The Gab1 scaffold protein also plays a crucial role in activating the Ras/MAPK cascade, which is essential for cell proliferation and differentiation. By disrupting the c-Met/Gab1 interaction, this compound attenuates the signal transduction to Ras and the subsequent phosphorylation of ERK1/2.

  • JAK/STAT Pathway: c-Met activation can also lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. This pathway is involved in cell transformation, survival, and invasion. This compound's inhibition of c-Met is expected to suppress STAT3 activation.

  • SRC-FAK Pathway: The c-Met receptor can directly associate with and activate the SRC family kinases, which in turn phosphorylate Focal Adhesion Kinase (FAK). This signaling axis is critical for cell migration and invasion. Inhibition of c-Met by this compound is anticipated to disrupt this pathway.

Below is a diagram illustrating the HGF/c-Met signaling pathway and the points of inhibition by this compound.

HGF_cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met Binds c-Met->c-Met Gab1 Gab1 c-Met->Gab1 STAT3 STAT3 c-Met->STAT3 SRC SRC c-Met->SRC PI3K PI3K Gab1->PI3K Ras Ras Gab1->Ras AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis MAPK MAPK Ras->MAPK MAPK->Proliferation MAPK->Survival MAPK->Angiogenesis STAT3->Proliferation Invasion Invasion STAT3->Invasion FAK FAK SRC->FAK Migration Migration FAK->Migration FAK->Invasion Norleual_TFA This compound Norleual_TFA->c-Met Inhibits Phosphorylation Norleual_TFA->Gab1 Inhibits Phosphorylation

HGF/c-Met signaling cascade and this compound inhibition points.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

ParameterValueCell Types / ConditionsReference
IC50 for HGF/c-Met Inhibition 3 pMNot specified[1]
Effective Concentration for Phosphorylation Inhibition 20 and 50 pMHEK293 cells (HGF-dependent c-Met and Gab1 phosphorylation)
Inhibition of HGF-dependent Cellular Processes 1 pM - 1 µMMDCK cells (proliferation, migration, invasion)
In Vivo Efficacy 50 µg/kg (daily intraperitoneal injection)C57BL/6 mice (suppression of B16-F10 melanoma colonization)

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on c-Met signaling.

c-Met Phosphorylation Assay (ELISA-based)

This protocol describes a sandwich ELISA to quantify the level of phosphorylated c-Met in cell lysates.

Materials:

  • Cells expressing c-Met (e.g., HEK293, A549)

  • This compound

  • Hepatocyte Growth Factor (HGF)

  • Cell lysis buffer

  • Phospho-c-Met (pTyr1234/1235) ELISA kit

  • Plate reader

Workflow Diagram:

cMet_Phosphorylation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_elisa ELISA Protocol A Seed cells in 96-well plate B Starve cells (serum-free media) A->B C Pre-treat with this compound B->C D Stimulate with HGF C->D E Lyse cells D->E F Add lysates to coated plate E->F G Incubate with detection antibody F->G H Add HRP-conjugated secondary antibody G->H I Add substrate and stop solution H->I J Read absorbance at 450 nm I->J

Workflow for c-Met phosphorylation ELISA.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1 pM - 100 nM) for 1-2 hours.

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Add cell lysis buffer to each well and incubate on ice for 15 minutes.

    • Centrifuge the plate to pellet cell debris and collect the supernatant.

  • ELISA:

    • Follow the manufacturer's instructions for the phospho-c-Met ELISA kit.

    • Typically, this involves adding the cell lysates to the antibody-coated plate, followed by incubation with a detection antibody, an HRP-conjugated secondary antibody, and a substrate.

    • Stop the reaction and measure the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Normalize the phospho-c-Met signal to the total protein concentration in each lysate.

    • Plot the percentage of inhibition of c-Met phosphorylation as a function of this compound concentration to determine the IC50.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on HGF-induced cell migration.

Materials:

  • Cells (e.g., MDCK, MDA-MB-231)

  • This compound

  • HGF

  • Culture plates

  • Pipette tips or a wound healing tool

  • Microscope with a camera

Workflow Diagram:

Migration_Assay_Workflow A Grow cells to confluent monolayer B Create a 'scratch' in the monolayer A->B C Treat with this compound and/or HGF B->C D Image the scratch at T=0 C->D E Incubate for 12-24 hours D->E F Image the scratch at T=final E->F G Measure the change in wound area F->G

Workflow for the wound healing/migration assay.

Procedure:

  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.

  • Creating the Wound:

    • Create a "scratch" or wound in the cell monolayer using a sterile pipette tip or a specialized wound healing tool.

    • Wash the wells with PBS to remove detached cells.

  • Treatment:

    • Add fresh media containing varying concentrations of this compound and/or HGF. Include appropriate controls (vehicle, HGF alone, this compound alone).

  • Imaging and Analysis:

    • Capture images of the scratch at the beginning of the experiment (T=0).

    • Incubate the plate for 12-24 hours.

    • Capture images of the same fields at the end of the experiment.

    • Measure the area of the scratch at both time points using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure for each condition.

Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cells to invade through a basement membrane matrix in response to a chemoattractant.

Materials:

  • Invasive cells (e.g., HT-1080, MDA-MB-231)

  • This compound

  • HGF

  • Boyden chamber inserts with a porous membrane coated with Matrigel

  • Culture plates

  • Cotton swabs

  • Staining solution (e.g., crystal violet)

  • Microscope

Workflow Diagram:

Invasion_Assay_Workflow A Rehydrate Matrigel-coated inserts B Add chemoattractant (HGF) to lower chamber A->B C Seed cells with this compound in upper chamber B->C D Incubate for 24-48 hours C->D E Remove non-invading cells from upper surface D->E F Fix and stain invading cells on lower surface E->F G Count stained cells under a microscope F->G

Workflow for the Boyden chamber invasion assay.

Procedure:

  • Chamber Preparation:

    • Rehydrate the Matrigel-coated Boyden chamber inserts according to the manufacturer's protocol.

  • Assay Setup:

    • Add media containing HGF (as a chemoattractant) to the lower chamber of the culture plate.

    • Resuspend serum-starved cells in serum-free media containing different concentrations of this compound.

    • Seed the cell suspension into the upper chamber of the inserts.

  • Incubation:

    • Incubate the plate for 24-48 hours to allow for cell invasion.

  • Staining and Quantification:

    • Remove the inserts from the plate.

    • Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.

    • Fix the invading cells on the lower surface of the membrane with methanol.

    • Stain the cells with a solution like crystal violet.

    • Count the number of stained cells in several fields of view using a microscope.

    • Quantify the results and express them as the percentage of invasion relative to the control.

Conclusion

This compound is a highly potent inhibitor of the HGF/c-Met signaling pathway, with significant potential as an anti-cancer and anti-angiogenic agent. Its ability to disrupt the c-Met/Gab1 signaling axis leads to the attenuation of key downstream pathways, including the PI3K/AKT, Ras/MAPK, JAK/STAT, and SRC-FAK cascades. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the molecular mechanisms of this compound and to evaluate its efficacy in various preclinical models. Further studies are warranted to fully elucidate its therapeutic potential and to explore its clinical applications.

References

An In-depth Technical Guide on the Structural Homology of Norleual TFA with the Hepatocyte Growth Factor (HGF) Hinge Region and its Implications for c-Met Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and functional relationship between Norleual TFA, a synthetic angiotensin IV analog, and the hinge region of Hepatocyte Growth Factor (HGF). This compound has been identified as a potent inhibitor of the HGF/c-Met signaling pathway, acting as a structural mimic of the HGF hinge region. This document details the mechanism of action of this compound, presenting quantitative data on its inhibitory effects and providing detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the subject matter for researchers and professionals in drug development.

Introduction: The HGF/c-Met Signaling Axis and this compound

The Hepatocyte Growth Factor (HGF) and its receptor, the mesenchymal-epithelial transition factor (c-Met), form a critical signaling pathway involved in various cellular processes, including proliferation, migration, and morphogenesis.[1] Dysregulation of the HGF/c-Met axis is implicated in the progression and metastasis of numerous cancers.[2] HGF is a multidomain protein consisting of an N-terminal domain, four kringle domains, and a serine protease-like domain.[3] The mature, active form of HGF is a heterodimer of an alpha-chain and a beta-chain.[4]

This compound, an angiotensin IV analog, has emerged as a potent antagonist of the HGF/c-Met pathway.[5] A key study by Yamamoto et al. (2010) proposed that Norleual exhibits structural homology with the hinge (linker) region of HGF, enabling it to act as a mimic and competitively inhibit HGF binding to c-Met.[6][7] This competitive inhibition has been shown to have an exceptionally low IC50 of 3 pM.[5][6] This guide delves into the specifics of this structural homology and the resulting functional inhibition.

Structural Homology: this compound and the HGF Hinge Region

The "hinge region" of HGF, as referenced in the context of Norleual's mechanism, is a flexible linker region crucial for the proper conformation and dimerization of HGF, a prerequisite for c-Met activation. While not a classically defined "hinge" like that in immunoglobulins, this linker region's integrity is vital for HGF's biological activity.

Norleual, with the amino acid sequence Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe, is hypothesized to adopt a three-dimensional conformation that mimics this critical HGF linker region. This structural similarity allows it to interfere with HGF's ability to bind to and activate the c-Met receptor.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound on the HGF/c-Met axis has been quantified across various functional assays. The following tables summarize the key quantitative findings.

Parameter Value Assay Cell Line/System Reference
IC50 (HGF binding)3 pMCompetitive binding assayMouse liver membranes[5][6]
c-Met PhosphorylationSignificant reductionWestern BlotHEK293 cells[5]
Gab1 PhosphorylationSignificant reductionWestern BlotHEK293 cells[5]
Cell ProliferationInhibition in pM rangeProliferation AssayMDCK cells[5]
Cell MigrationInhibition in pM rangeMigration AssayMultiple cell types[5][6]
Cell InvasionInhibition in pM rangeInvasion AssayMultiple cell types[5][6]
In vivo Tumor ColonizationSuppressionMurine melanoma modelB16-F10 cells in C57BL/6 mice[5][6]

Table 1: Summary of this compound Inhibitory Activity

Experiment This compound Concentration Effect Cell Line Reference
HGF-dependent c-Met Phosphorylation20 and 50 pMSignificant reductionHEK293[5]
HGF-dependent Gab1 Phosphorylation20 and 50 pMSignificant reductionHEK293[5]
HGF-initiated Gab1/c-Met Association20 pMDramatic reductionHEK293[5]
HGF-dependent Signaling, Proliferation, Migration, Invasion1 pM - 1 µMInhibitionMDCK[5]
Pulmonary Colonization by B16-F10 Melanoma Cells50 µg/kg (daily, i.p.)SuppressionC57BL/6 mice[5]

Table 2: Effective Concentrations of this compound in Key Experiments

Signaling Pathways

The HGF/c-Met signaling cascade is a complex network of intracellular events. Upon HGF binding, c-Met dimerizes and autophosphorylates key tyrosine residues in its kinase domain. This leads to the recruitment of adaptor proteins, most notably the Grb2-associated binder 1 (Gab1), which in turn activates several downstream pathways crucial for cell growth, survival, and motility. These include the RAS/MAPK, PI3K/AKT, and STAT3 pathways. This compound, by preventing the initial HGF binding, effectively blocks the initiation of this entire signaling cascade.

HGF_cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met Binds and Activates This compound This compound This compound->c-Met Inhibits Binding P P c-Met->P Autophosphorylation Gab1 Gab1 P->Gab1 Recruits and Phosphorylates PI3K PI3K Gab1->PI3K RAS RAS Gab1->RAS STAT3 STAT3 Gab1->STAT3 AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation MAPK MAPK RAS->MAPK Migration Migration MAPK->Migration Invasion Invasion STAT3->Invasion Phosphorylation_Assay_Workflow Cell_Culture 1. Culture HEK293 cells to 80-90% confluency. Serum_Starvation 2. Serum-starve cells overnight. Cell_Culture->Serum_Starvation Pre_treatment 3. Pre-treat with this compound (20 or 50 pM) for 30 min. Serum_Starvation->Pre_treatment HGF_Stimulation 4. Stimulate with HGF (e.g., 50 ng/mL) for 7.5 min. Pre_treatment->HGF_Stimulation Lysis 5. Lyse cells in RIPA buffer with protease/phosphatase inhibitors. HGF_Stimulation->Lysis Protein_Quantification 6. Determine protein concentration (e.g., BCA assay). Lysis->Protein_Quantification SDS_PAGE 7. Separate proteins by SDS-PAGE. Protein_Quantification->SDS_PAGE Western_Blot 8. Transfer proteins to PVDF membrane. SDS_PAGE->Western_Blot Blocking 9. Block membrane with 5% BSA in TBST. Western_Blot->Blocking Primary_Antibody 10. Incubate with primary antibody (e.g., anti-phospho-c-Met, anti-phospho-Gab1) overnight at 4°C. Blocking->Primary_Antibody Secondary_Antibody 11. Incubate with HRP-conjugated secondary antibody. Primary_Antibody->Secondary_Antibody Detection 12. Detect with ECL substrate and image. Secondary_Antibody->Detection Migration_Assay_Workflow Prepare_Chambers 1. Prepare Boyden chambers with porous membrane inserts (e.g., 8 µm pores). Add_Chemoattractant 2. Add HGF-containing media to the lower chamber. Prepare_Chambers->Add_Chemoattractant Seed_Cells 5. Seed cells into the upper chamber of the inserts. Add_Chemoattractant->Seed_Cells Cell_Suspension 3. Prepare a single-cell suspension in serum-free media. Add_Inhibitor 4. Add this compound (various concentrations) to the cell suspension. Cell_Suspension->Add_Inhibitor Add_Inhibitor->Seed_Cells Incubate 6. Incubate for a specified time (e.g., 24 hours) at 37°C. Seed_Cells->Incubate Remove_Non_migrated 7. Remove non-migrated cells from the upper surface of the membrane. Incubate->Remove_Non_migrated Fix_and_Stain 8. Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet). Remove_Non_migrated->Fix_and_Stain Quantify 9. Count the number of migrated cells in multiple fields of view under a microscope. Fix_and_Stain->Quantify In_Vivo_Assay_Workflow Animal_Model 1. Use appropriate animal model (e.g., C57BL/6 mice). Tumor_Cell_Injection 2. Inject B16-F10 melanoma cells intravenously (e.g., via tail vein). Animal_Model->Tumor_Cell_Injection Treatment 3. Administer this compound (e.g., 50 µg/kg, daily, i.p.) or vehicle control. Tumor_Cell_Injection->Treatment Duration 4. Continue treatment for a specified duration (e.g., 2 weeks). Treatment->Duration Euthanasia_and_Tissue_Harvest 5. Euthanize animals and harvest lungs. Duration->Euthanasia_and_Tissue_Harvest Nodule_Quantification 6. Count the number of visible tumor nodules on the lung surface. Euthanasia_and_Tissue_Harvest->Nodule_Quantification Histology 7. (Optional) Perform histological analysis to confirm tumor nodules. Nodule_Quantification->Histology

References

A Technical Guide to the Discovery and Development of Urocortin II Antagonists for Stress-Related Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Based on a comprehensive review of available scientific literature, the compound "Norleual TFA" is identified as an angiotensin IV analog and a potent hepatocyte growth factor (HGF)/c-Met inhibitor.[1] It is not recognized as a urocortin II (Ucn II) or corticotropin-releasing factor receptor 2 (CRF2) antagonist. This guide will, therefore, focus on the discovery and development of legitimate Ucn II antagonists, a field of significant interest for the treatment of stress-related disorders. The "TFA" designation in "this compound" signifies that the compound is a trifluoroacetate (B77799) salt, a common practice in peptide chemistry resulting from purification using trifluoroacetic acid.[2][3]

Introduction: Urocortin II and the CRF2 Receptor in Stress

Urocortin II (Ucn II), also known as stresscopin-related peptide, is a 38-amino acid member of the corticotropin-releasing factor (CRF) family of neuropeptides.[4] Unlike CRF, which binds to both CRF1 and CRF2 receptors, Ucn II is a highly selective agonist for the CRF2 receptor.[4] The Ucn II/CRF2 system is a key component of the body's response to stress, with distinct roles from the CRF1 receptor pathway. While CRF1 activation is generally considered anxiogenic, CRF2 activation has more complex, modulatory effects on anxiety and is implicated in the regulation of appetite and cardiovascular function.[4] The expression of CRF2 receptors in brain regions associated with stress and emotion, as well as in peripheral tissues, makes it a compelling target for therapeutic intervention in stress-related disorders.

The development of selective CRF2 receptor antagonists is a key strategy for elucidating the physiological roles of the Ucn II/CRF2 pathway and for developing novel therapeutics. This guide provides an in-depth overview of the discovery, development, and experimental evaluation of these antagonists.

Key Peptide Antagonists of the CRF2 Receptor

The development of CRF2 receptor antagonists has primarily focused on peptide-based compounds derived from CRF and related peptides. Two prominent examples are Astressin 2B and Antisauvagine-30.

CompoundTarget ReceptorIC50 (CRF2)IC50 (CRF1)Selectivity (CRF1/CRF2)Reference
Astressin 2B CRF21.3 nM> 500 nM> 385-fold[5][6]
Antisauvagine-30 CRF21.4 nM (mCRFR2β)150 nM (mCRFR1)~107-fold
Astressin-B CRF1 and CRF2--Non-selective[7]

Signaling Pathways

Ucn II binding to the G-protein coupled CRF2 receptor primarily activates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4][8] This signaling cascade is involved in the various physiological effects of Ucn II. Additionally, Ucn II has been shown to influence other signaling pathways, including the Akt/mTOR and ERK1/2 pathways, particularly in skeletal muscle.[9][10]

Urocortin_II_Signaling Ucn_II Urocortin II CRF2_R CRF2 Receptor Ucn_II->CRF2_R Binds G_Protein G-Protein CRF2_R->G_Protein Activates Akt_mTOR Akt/mTOR Pathway CRF2_R->Akt_mTOR ERK1_2 ERK1/2 Pathway CRF2_R->ERK1_2 AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Physiological_Effects Physiological Effects (e.g., Anabolism, Anti-catabolism) PKA->Physiological_Effects Akt_mTOR->Physiological_Effects ERK1_2->Physiological_Effects Antagonist CRF2 Antagonist (e.g., Astressin 2B) Antagonist->CRF2_R Blocks

Urocortin II Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for CRF2 Receptor

This protocol is a generalized procedure for determining the binding affinity of a test compound to the CRF2 receptor using a competitive binding assay.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human CRF2 receptor.

  • Radioligand: [¹²⁵I]-Antisauvagine-30.[11]

  • Test compounds (e.g., Astressin 2B) at various concentrations.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash buffer: Ice-cold binding buffer.

  • 96-well filter plates (e.g., glass fiber filters pre-soaked in 0.3% polyethyleneimine).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Preparation: Thaw the CRF2 receptor membrane preparation on ice and resuspend in binding buffer. Protein concentration should be determined (e.g., using a BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

    • 150 µL of the membrane preparation (typically 3-20 µg of protein).

    • 50 µL of the test compound at various dilutions or buffer for total binding.

    • 50 µL of [¹²⁵I]-Antisauvagine-30 at a concentration near its Kd. For non-specific binding, add a high concentration of an unlabeled ligand.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked filter plate.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value using non-linear regression analysis.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare CRF2 Receptor Membranes Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Prepare [125I]-Antisauvagine-30 Radioligand_Prep->Incubation Compound_Prep Prepare Test Compound Dilutions Compound_Prep->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity Washing->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc

Receptor Binding Assay Workflow

Functional Assay: cAMP Measurement

This assay measures the ability of a CRF2 antagonist to inhibit Ucn II-stimulated cAMP production in cells expressing the receptor.

Materials:

  • A suitable cell line (e.g., HEK293 or A7r5) stably expressing the CRF2 receptor.

  • Urocortin II.

  • Test antagonist at various concentrations.

  • Stimulation buffer (e.g., DMEM containing 0.1% BSA and a phosphodiesterase inhibitor like IBMX).

  • cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

  • Cell Culture: Plate the CRF2-expressing cells in 96-well plates and allow them to adhere.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Add Ucn II at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

  • Incubation: Incubate for a further 30 minutes at 37°C.

  • Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist and determine the IC50 value.

In Vivo Model: Stress-Induced Gastric Emptying Inhibition

This protocol outlines a general in vivo experiment to assess the efficacy of a CRF2 antagonist in a stress-related model.

Animals: Male Sprague-Dawley rats.

Materials:

  • Urocortin II.

  • CRF2 antagonist (e.g., Astressin 2B).

  • Saline (vehicle).

  • Non-nutrient, non-absorbable meal containing a marker (e.g., phenol (B47542) red in methylcellulose).

Procedure:

  • Acclimation: Acclimate animals to handling and experimental conditions.

  • Drug Administration: Administer the CRF2 antagonist or vehicle via the desired route (e.g., intraperitoneal injection).

  • Ucn II Challenge: After a pre-determined time, administer Ucn II or vehicle.

  • Meal Administration: Administer the phenol red meal by gavage.

  • Gastric Emptying Measurement: After a set time (e.g., 20 minutes), euthanize the animals, ligate the pylorus and cardia, and remove the stomach.

  • Analysis: Homogenize the stomach contents and measure the amount of phenol red remaining spectrophotometrically.

  • Calculation: Calculate the percentage of gastric emptying for each animal relative to control groups.

Conclusion

The development of selective CRF2 receptor antagonists remains an important area of research for understanding the complex role of the urocortin II system in stress and for the potential development of novel therapeutics for a range of disorders. The peptide antagonists discussed herein have been instrumental in elucidating the function of the CRF2 receptor. Future research will likely focus on the development of non-peptide, orally bioavailable CRF2 antagonists to overcome the limitations of peptide-based drugs.

References

An In-depth Technical Guide to the Target Identification and Validation of Norleual TFA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification and subsequent validation of a drug's molecular target are pivotal steps in the drug discovery and development pipeline. This process, often termed target deconvolution, is critical for understanding the mechanism of action, predicting potential on- and off-target effects, and developing robust biomarkers for clinical trials. This technical guide provides a comprehensive overview of the strategies and methodologies for the target identification and validation of a novel peptide therapeutic, exemplified by "Norleual TFA." We detail key experimental protocols, present data in a structured format, and visualize complex workflows and signaling pathways to facilitate a deeper understanding of this critical process.

Introduction to Target Identification

The journey from a bioactive hit compound, such as this compound, to a well-understood clinical candidate is underpinned by the precise identification of its molecular target(s). Phenotypic screening, where compounds are tested for their effects on cellular or organismal behavior, often yields promising hits without a priori knowledge of their mechanism of action. The subsequent challenge is to pinpoint the specific protein or pathway with which the compound interacts to elicit its therapeutic effect. A multi-pronged approach, combining computational, biochemical, and cell-based methods, is typically the most effective strategy for successful target identification and validation.

Target Identification Strategies for this compound

A robust target identification campaign for this compound would typically involve a combination of affinity-based, expression-based, and computational approaches.

Affinity-Based Approaches

These methods rely on the physical interaction between this compound and its target protein. A modified version of the peptide is used to "fish" for its binding partners from a complex biological sample, such as a cell lysate.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Probe Synthesis: Synthesize a biotinylated version of this compound. This involves attaching a biotin (B1667282) molecule to the peptide, often via a flexible linker, at a position that is not critical for its biological activity.

  • Cell Lysis: Culture a relevant cell line to ~80% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Affinity Enrichment: Incubate the cell lysate with the biotinylated this compound probe. Add streptavidin-coated magnetic beads to the mixture to capture the biotinylated probe along with its bound proteins.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads, typically by boiling in an SDS-PAGE sample buffer.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to identify target engagement in a cellular context. It is based on the principle that a protein's thermal stability is altered upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry. A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.

Target Validation

Once a list of putative targets has been generated, it is crucial to validate these candidates to confirm that they are indeed responsible for the observed biological effects of this compound.

Biophysical and Biochemical Validation

These assays confirm a direct, specific, and functionally relevant interaction between this compound and the candidate protein.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified candidate target protein onto a sensor chip.

  • Binding Analysis: Flow different concentrations of this compound over the sensor surface and measure the change in the refractive index at the surface, which is proportional to the mass of bound analyte.

  • Data Analysis: Fit the binding data to a suitable kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Table 1: Hypothetical Biophysical and Biochemical Data for this compound

Target CandidateSPR (KD, µM)Isothermal Titration Calorimetry (ITC) (KD, µM)Enzyme Inhibition (IC50, µM)
Protein Kinase X0.5 ± 0.10.8 ± 0.21.2 ± 0.3
Phosphatase Y> 100Not Determined> 200
Receptor Z5.2 ± 0.96.5 ± 1.1Not Applicable
Cell-Based Target Validation

Genetic methods are employed to demonstrate that the engagement of the target by this compound is responsible for its cellular phenotype.

Experimental Protocol: CRISPR/Cas9-mediated Knockout

  • gRNA Design: Design and clone guide RNAs (gRNAs) targeting the gene of the candidate protein into a Cas9-expressing vector.

  • Transfection and Selection: Transfect the relevant cell line with the CRISPR/Cas9 plasmids and select for cells with successful gene editing.

  • Validation of Knockout: Confirm the knockout of the target protein by Western blotting or genomic sequencing.

  • Phenotypic Assay: Treat the knockout cells and wild-type control cells with this compound and assess the relevant phenotype. A loss of this compound's effect in the knockout cells validates the target.

Table 2: Hypothetical Cellular Target Validation Data for this compound

Cell LineTarget ModificationPhenotypic Readout (e.g., % Apoptosis) - VehiclePhenotypic Readout (e.g., % Apoptosis) - this compound (10 µM)
Wild-TypeNone5 ± 1%65 ± 5%
Target KOCRISPR/Cas9 Knockout6 ± 2%8 ± 3%
Scrambled gRNAControl5 ± 1%62 ± 6%

Visualization of Workflows and Pathways

Clear visual representations of experimental workflows and biological pathways are essential for communicating complex information.

G cluster_discovery Target Discovery cluster_validation Target Validation cluster_candidate Candidate Pool phenotypic_screen Phenotypic Screening (Hit: this compound) ap_ms Affinity Purification-Mass Spectrometry (AP-MS) phenotypic_screen->ap_ms cetsa Cellular Thermal Shift Assay (CETSA) phenotypic_screen->cetsa candidate_list List of Putative Targets ap_ms->candidate_list cetsa->candidate_list biophysical Biophysical Assays (SPR, ITC) validated_target Validated Target biophysical->validated_target biochemical Biochemical Assays (Enzyme Activity) biochemical->validated_target genetic Genetic Perturbation (CRISPR/siRNA) genetic->validated_target candidate_list->biophysical candidate_list->biochemical candidate_list->genetic

Caption: A generalized workflow for the identification and validation of this compound's target.

G Norleual_TFA This compound Receptor_Z Receptor Z Norleual_TFA->Receptor_Z Binds & Activates G_Protein G-Protein Receptor_Z->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Apoptosis) CREB->Gene_Expression Regulates

Caption: Hypothetical signaling pathway modulated by this compound through Receptor Z.

Conclusion

The identification and validation of a drug's target are complex but essential endeavors in modern drug discovery. For a novel peptide therapeutic such as this compound, a systematic and multi-faceted approach, combining techniques like affinity purification, cellular thermal shift assays, biophysical characterization, and genetic manipulation, is paramount. The detailed protocols and structured data presentation outlined in this guide provide a robust framework for researchers to successfully navigate the path of target deconvolution, ultimately leading to a deeper understanding of the compound's mechanism of action and facilitating its translation into the clinic.

The Biological Activity of Angiotensin IV Analog Norleual: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norleual, a structural analog of Angiotensin IV (AngIV), has demonstrated significant biological activity independent of the classical renin-angiotensin system. This technical guide provides an in-depth analysis of Norleual's mechanism of action, focusing on its potent inhibitory effects on the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway. This pathway is a critical regulator of cell proliferation, migration, and invasion, and its dysregulation is implicated in various pathologies, particularly cancer. This document summarizes key quantitative data, provides detailed experimental methodologies for assessing Norleual's activity, and visualizes the underlying molecular pathways. The findings presented herein underscore Norleual's potential as a therapeutic agent and provide a foundational resource for researchers in pharmacology and drug development.

Introduction: Beyond the AT4 Receptor

Angiotensin IV (AngIV) analogs have traditionally been studied in the context of their binding to the AT4 receptor, which has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP).[1][2][3][4] The prevailing hypothesis was that these analogs exerted their effects by inhibiting IRAP's enzymatic activity. However, emerging evidence suggests a distinct mechanism of action for Norleual. Studies have shown that Norleual can induce significant biological responses in cells lacking IRAP, casting doubt on the physiological relevance of IRAP inhibition for this particular analog. Instead, the primary mechanism of action for Norleual has been identified as the competitive inhibition of the HGF/c-Met receptor system.[1] Norleual exhibits structural homology to the hinge region of HGF, allowing it to act as an HGF mimic and a potent antagonist of the c-Met receptor.

Mechanism of Action: Inhibition of the HGF/c-Met Signaling Pathway

Hepatocyte Growth Factor (HGF) and its receptor, the c-Met tyrosine kinase, play a crucial role in cell growth, motility, and morphogenesis. The binding of HGF to c-Met initiates a signaling cascade that is pivotal in normal development and tissue regeneration, but its aberrant activation is a hallmark of many cancers, promoting tumor growth, angiogenesis, and metastasis.

Norleual competitively inhibits the binding of HGF to c-Met, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibitory action has been demonstrated to occur at picomolar concentrations, highlighting the potency of Norleual as a c-Met antagonist.

HGF/c-Met Signaling Cascade

The binding of HGF to the c-Met receptor triggers its dimerization and the autophosphorylation of key tyrosine residues in its kinase domain. These phosphorylated residues serve as docking sites for various adaptor proteins and signaling molecules, including:

  • Growth factor receptor-bound protein 2 (Grb2): An adaptor protein that links c-Met to the Ras/MAPK pathway.[5][6][7][8][9]

  • Grb2-associated binder 1 (Gab1): A scaffolding protein that, upon phosphorylation by c-Met, recruits other signaling partners like PI3K and Shp2.[5][6][7][9]

  • Src homology 2 domain-containing transforming protein (Shc): Another adaptor protein that contributes to the activation of the Ras/MAPK pathway.[5][6][7][8]

The recruitment of these molecules initiates several downstream signaling cascades:

  • Ras/MAPK/ERK Pathway: This pathway is a central regulator of cell proliferation and differentiation.[5][6]

  • PI3K/AKT Pathway: This cascade is crucial for cell survival and growth.[5][6]

  • STAT Pathway: Signal Transducer and Activator of Transcription proteins are involved in gene expression that governs cell growth and proliferation.[5][6]

The diagram below illustrates the HGF/c-Met signaling pathway and the point of inhibition by Norleual.

HGF_cMet_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_mapk Ras/MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates Norleual Norleual Norleual->cMet Competitively Inhibits Grb2 Grb2 cMet->Grb2 Gab1 Gab1 cMet->Gab1 STAT STAT cMet->STAT SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K PI3K Gab1->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt Survival Cell Survival Akt->Survival GeneTranscription Gene Transcription STAT->GeneTranscription

Caption: Norleual's inhibition of the HGF/c-Met signaling pathway.

Quantitative Data on Norleual's Biological Activity

The inhibitory potency of Norleual has been quantified in various assays. The following table summarizes the key findings.

ParameterDescriptionValueExperimental SystemReference
IC50 The half maximal inhibitory concentration for HGF binding to c-Met.3 pMMouse liver membranes[1]
Inhibition of Cell Proliferation Concentration of Norleual causing significant attenuation of HGF-stimulated MDCK cell proliferation.As low as 10-10 MMadin-Darby Canine Kidney (MDCK) cells[1]
Inhibition of Angiogenesis Concentration of Norleual showing potent anti-angiogenic activity.10-10 MEx vivo mouse aortic ring assay[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of Norleual.

HGF/c-Met Receptor Binding Assay

This assay is used to determine the ability of Norleual to competitively inhibit the binding of HGF to its receptor, c-Met.

  • Materials:

    • Mouse liver membranes (as a source of c-Met)

    • 125I-labeled HGF (radioligand)

    • Norleual (test compound)

    • Unlabeled HGF (for determining non-specific binding)

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

    • Wash buffer (e.g., ice-cold PBS)

    • Glass fiber filters

    • Gamma counter

  • Procedure:

    • Prepare mouse liver membranes by homogenization and differential centrifugation.

    • In a 96-well plate, add mouse liver membranes (typically 50-100 µg of protein per well).

    • Add varying concentrations of Norleual or unlabeled HGF to the wells.

    • Add a constant concentration of 125I-HGF (e.g., 50 pM) to all wells.

    • Incubate the plate at a specified temperature and duration (e.g., 2 hours at room temperature) with gentle agitation.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled HGF) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Norleual concentration to determine the IC50 value.

HGF_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Prepare Mouse Liver Membranes Incubation Incubate Membranes with Reagents in 96-well Plate Membranes->Incubation Reagents Prepare Assay Reagents: - 125I-HGF - Norleual dilutions - Unlabeled HGF Reagents->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Measure Radioactivity with Gamma Counter Washing->Counting Calculation Calculate Specific Binding and Determine IC50 Counting->Calculation

Caption: Workflow for the HGF/c-Met Receptor Binding Assay.
Western Blot Analysis of c-Met and ERK Phosphorylation

This method is used to assess the inhibitory effect of Norleual on HGF-induced phosphorylation of c-Met and downstream signaling proteins like ERK.[10][11][12][13]

  • Materials:

    • Cell line expressing c-Met (e.g., MDCK cells)

    • HGF

    • Norleual

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-phospho-ERK, anti-total-ERK)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in culture plates and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for several hours to reduce basal phosphorylation.

    • Pre-treat the cells with varying concentrations of Norleual for a specified time (e.g., 1 hour).

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Proliferation Assay (WST-1)

This colorimetric assay measures cell viability and proliferation based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.[14][15][16][17][18]

  • Materials:

    • MDCK cells

    • HGF

    • Norleual

    • WST-1 reagent

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Seed MDCK cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Replace the medium with serum-free medium containing varying concentrations of Norleual.

    • Add HGF to the wells to stimulate proliferation.

    • Incubate the plate for the desired period (e.g., 24-72 hours).

    • Add WST-1 reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell proliferation relative to the control (HGF-stimulated cells without Norleual).

Cell Invasion Assay (Matrigel Transwell)

This assay assesses the ability of cells to invade through a basement membrane matrix, a key step in metastasis.[19][20][21][22][23]

  • Materials:

    • MDCK cells

    • HGF

    • Norleual

    • Transwell inserts with a porous membrane (e.g., 8 µm pores)

    • Matrigel (or other basement membrane extract)

    • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

    • Cotton swabs

    • Cell stain (e.g., crystal violet)

    • Microscope

  • Procedure:

    • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

    • Resuspend MDCK cells in serum-free medium, with or without Norleual.

    • Seed the cells into the upper chamber of the Transwell inserts.

    • Add medium containing a chemoattractant (e.g., HGF or FBS) to the lower chamber.

    • Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

    • Remove the non-invading cells from the top of the membrane with a cotton swab.

    • Fix and stain the invading cells on the bottom of the membrane with crystal violet.

    • Count the number of stained cells in several fields of view under a microscope.

    • Compare the number of invading cells in the Norleual-treated groups to the control group.

Ex Vivo Mouse Aortic Ring Angiogenesis Assay

This organ culture model provides a physiologically relevant system to study the formation of new blood vessels.[24][25][26][27][28]

  • Materials:

    • Thoracic aorta from a mouse

    • Collagen gel or Matrigel

    • Endothelial cell growth medium

    • Norleual

    • Microscope with imaging capabilities

  • Procedure:

    • Isolate the thoracic aorta from a mouse and clean it of surrounding tissue.

    • Slice the aorta into 1 mm thick rings.

    • Embed the aortic rings in a collagen gel or Matrigel in a culture plate.

    • Add endothelial cell growth medium, with or without Norleual, to the wells.

    • Incubate the plate and monitor the outgrowth of microvessels from the aortic rings over several days.

    • Quantify the extent of angiogenesis by measuring the area or length of the sprouts.

In Vivo Pulmonary Colonization Model

This in vivo model is used to evaluate the effect of Norleual on the formation of metastatic colonies in the lungs.[29][30][31][32][33]

  • Materials:

    • B16-F10 murine melanoma cells

    • Syngeneic mice (e.g., C57BL/6)

    • Norleual

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Harvest B16-F10 melanoma cells and resuspend them in PBS.

    • Inject a defined number of cells (e.g., 2 x 105 cells) into the lateral tail vein of the mice.

    • Administer Norleual to the mice according to a predetermined dosing schedule.

    • After a set period (e.g., 14-21 days), euthanize the mice and harvest the lungs.

    • Fix the lungs and count the number of metastatic nodules on the lung surface.

    • Compare the number of lung colonies in the Norleual-treated group to the control group.

Conclusion

The angiotensin IV analog Norleual demonstrates potent biological activity through a mechanism that is distinct from the traditional AT4 receptor/IRAP pathway. Its primary mode of action is the competitive inhibition of the HGF/c-Met signaling cascade, a pathway deeply implicated in cancer progression. By functioning as an HGF/c-Met antagonist, Norleual effectively suppresses key cellular processes such as proliferation, migration, invasion, and angiogenesis in preclinical models. The comprehensive data and detailed experimental protocols provided in this guide offer a valuable resource for the further investigation and potential development of Norleual and similar compounds as therapeutic agents for HGF/c-Met-driven diseases.

References

Methodological & Application

Norleual TFA In Vivo Administration Protocol for Mice: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norleual TFA is the trifluoroacetate (B77799) salt of Norleual, a potent angiotensin IV analog. It functions as a competitive antagonist of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway, exhibiting a very high affinity with an IC50 of 3 pM.[1] By inhibiting the HGF/c-Met axis, this compound can suppress key cellular processes implicated in cancer progression, such as proliferation, migration, invasion, and angiogenesis.[1][2] These characteristics make this compound a compound of significant interest for in vivo cancer research, particularly in models of metastasis.

This document provides a detailed protocol for the in vivo administration of this compound to mice, based on established methodologies for peptide delivery and a known effective regimen for a murine melanoma model.

Data Presentation

The following table summarizes the quantitative data for a known successful in vivo application of this compound in a murine cancer model.

ParameterValueDetails
Compound This compoundHGF/c-Met Inhibitor
Animal Model C57BL/6 Mice---
Application Suppression of pulmonary colonizationB16-F10 murine melanoma cells
Dosage 50 µg/kg---
Administration Route Intraperitoneal (i.p.) Injection---
Frequency Daily---
Duration 2 weeks---

Table 1: Summary of this compound In Vivo Administration Regimen[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and a general experimental workflow for its in vivo application in a cancer model.

HGF_cMet_Pathway cluster_cell Tumor Cell cluster_downstream Downstream Signaling cluster_effects Cellular Effects HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K Ras Ras cMet->Ras Norleual This compound Norleual->cMet Inhibits AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival MAPK MAPK Ras->MAPK MAPK->Proliferation Migration Migration MAPK->Migration

Caption: HGF/c-Met signaling pathway and this compound's mechanism of action.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Acclimation Acclimatize C57BL/6 Mice Tumor_Induction Induce Tumors (e.g., B16-F10 cells) Animal_Acclimation->Tumor_Induction Daily_IP_Injection Daily Intraperitoneal Injection Tumor_Induction->Daily_IP_Injection Solution_Prep Prepare this compound Solution (50 µg/kg) Solution_Prep->Daily_IP_Injection Two_Week_Duration Administer for 2 Weeks Daily_IP_Injection->Two_Week_Duration Monitor Monitor Tumor Growth & Animal Health Two_Week_Duration->Monitor Endpoint Endpoint Analysis (e.g., Lung Colonization) Monitor->Endpoint Data_Analysis Data Collection & Statistical Analysis Endpoint->Data_Analysis

Caption: Experimental workflow for in vivo administration of this compound.

Experimental Protocols

1. Preparation of this compound for Injection

This protocol details the preparation of a stock solution and its dilution for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline

  • Sterile, pyrogen-free microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Stock Solution Preparation:

    • To prepare a stock solution, dissolve this compound in 100% DMSO. For example, to create a 1 mg/mL stock, dissolve 1 mg of this compound in 1 mL of DMSO.

    • Vortex gently until the powder is completely dissolved.

    • Store the stock solution at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of injection, thaw an aliquot of the stock solution.

    • Dilute the stock solution with sterile PBS or saline to the final desired concentration. Note: To minimize potential toxicity, the final concentration of DMSO in the injected solution should be kept low, ideally below 5%.

    • Example Calculation for a 50 µg/kg dose in a 25g mouse:

      • Dose required: 50 µg/kg * 0.025 kg = 1.25 µg

      • If the injection volume is 100 µL (0.1 mL), the final concentration of the working solution needs to be 12.5 µg/mL (1.25 µg / 0.1 mL).

      • To prepare 1 mL of this working solution from a 1 mg/mL (1000 µg/mL) stock:

        • Use the formula C1V1 = C2V2: (1000 µg/mL) * V1 = (12.5 µg/mL) * (1 mL)

        • V1 = 12.5 µL of the stock solution.

        • Add 12.5 µL of the 1 mg/mL stock solution to 987.5 µL of sterile PBS or saline. This results in a final DMSO concentration of approximately 1.25%.

2. Intraperitoneal (IP) Injection Protocol

This protocol provides a step-by-step guide for the safe and effective intraperitoneal administration of this compound to mice.

Materials:

  • Prepared this compound working solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 27-30 gauge)

  • 70% ethanol (B145695) wipes

  • Appropriate animal restraint device (optional)

Procedure:

  • Animal Restraint:

    • Gently restrain the mouse using an appropriate technique. One common method is to scruff the loose skin over the shoulders and neck to immobilize the head and body. Ensure the grip is firm but does not restrict the animal's breathing.

  • Injection Site Identification:

    • Turn the restrained mouse so its abdomen is facing upwards, tilting the head slightly downwards. This allows the abdominal organs to shift cranially.

    • The preferred injection site is the lower right quadrant of the abdomen. This location avoids the cecum (on the left side) and the bladder (midline).

  • Injection:

    • Wipe the injection site with a 70% ethanol wipe and allow it to dry.

    • Using a new sterile needle and syringe for each animal, draw up the calculated volume of the this compound working solution.

    • Insert the needle, with the bevel facing up, at a 30-45 degree angle into the identified lower right quadrant.

    • Gently aspirate by pulling back slightly on the plunger to ensure no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is drawn into the syringe.[3]

    • If aspiration is clear, slowly and smoothly inject the solution into the peritoneal cavity.

    • Withdraw the needle carefully.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions, such as distress or signs of pain.

    • Continue to monitor the animal's health and behavior according to the experimental plan.

References

Application Notes and Protocols for Norleual TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norleual TFA is a potent, synthetic peptide analog of angiotensin IV that functions as a highly selective inhibitor of the c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR). With an IC₅₀ of 3 pM, it demonstrates significant antiangiogenic properties and effectively suppresses HGF-dependent signaling pathways.[1] These application notes provide detailed protocols for the proper dissolution, storage, and handling of this compound for both in vitro and in vivo research applications.

Product Information

Property Value
Molecular Formula C₄₃H₅₉F₃N₈O₉
Purity ≥98%
Formulation Lyophilized powder with Trifluoroacetic acid (TFA) as a counter-ion
Appearance White to off-white powder

Solubility and Reconstitution

Proper reconstitution of the lyophilized this compound powder is critical for its biological activity and experimental reproducibility. The choice of solvent will depend on the intended application.

Table 1: this compound Solubility Data

Solvent Minimum Solubility Notes
Sterile Water≥ 10.75 mg/mLRecommended for creating aqueous stock solutions.
DMSO≥ 10.75 mg/mLSuitable for high-concentration stock solutions. Note that DMSO can have effects on cells.
Ethanol≥ 10.75 mg/mLCan be used as a solvent, but may not be suitable for all experimental systems.

Note: The provided solubility values indicate that the compound is soluble at the specified concentration or higher; the saturation point has not been determined.

Protocol for Reconstituting this compound

This protocol describes the preparation of a 1 mg/mL stock solution.

Materials:

  • Vial of lyophilized this compound

  • Sterile, nuclease-free water or DMSO

  • Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes with sterile, low-retention tips

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming on the powder, which can affect stability.

  • Solvent Addition: Carefully open the vial. Using a calibrated micropipette, add the appropriate volume of sterile water or DMSO to the vial to achieve the desired stock concentration (e.g., for a 1 mg vial to make a 1 mg/mL stock solution, add 1 mL of solvent).

  • Dissolution: Gently vortex or swirl the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause peptide aggregation or degradation. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding polypropylene tubes.

  • Storage: Store the aliquots as recommended in the storage section below.

Storage and Stability

Proper storage of this compound is essential to maintain its biological activity over time.

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage Temperature Duration Notes
-80°C6 monthsRecommended for long-term storage.
-20°C1 monthSuitable for short-term storage.

Important Considerations:

  • Stock solutions should be stored in sealed containers, protected from moisture and light.[1]

  • For aqueous stock solutions intended for cell culture, it is recommended to filter-sterilize the solution through a 0.22 µm filter before use.[1]

  • Avoid repeated freeze-thaw cycles.

Experimental Protocols

In Vitro Cell-Based Assays

This protocol provides a general guideline for treating cultured cells with this compound.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 1 mg/mL in sterile water or DMSO)

  • Sterile, phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations for your experiment. Note that this compound has been shown to be effective in the picomolar to micromolar range.[1]

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO or water).

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 4 days for inhibition of HGF-dependent signaling studies).[1]

  • Analysis: Following incubation, perform the desired downstream analysis, such as cell viability assays, western blotting for phosphorylated c-Met, migration assays, or invasion assays.

In Vivo Animal Studies

This protocol provides a general guideline for the preparation and administration of this compound for in vivo studies, based on a published study.

Materials:

  • This compound stock solution

  • Sterile, isotonic saline or other appropriate vehicle

  • Sterile syringes and needles

Procedure:

  • Preparation of Dosing Solution: Thaw an aliquot of the this compound stock solution. Dilute the stock solution with a sterile, isotonic vehicle (e.g., saline) to the final desired concentration for injection. The final volume will depend on the animal's weight and the desired dose. For example, a dose of 50 μg/kg has been used in mice.

  • Administration: Administer the prepared this compound solution to the animals via the desired route. Intraperitoneal injection has been previously described.

  • Dosing Schedule: The dosing schedule will depend on the experimental design. A daily administration for a period of two weeks has been reported.

  • Monitoring: Monitor the animals according to the approved animal care and use protocol.

Signaling Pathway and Experimental Workflow

This compound inhibits the HGF/c-Met signaling pathway. The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, leads to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation recruits downstream signaling molecules, leading to cellular responses such as proliferation, migration, and invasion. This compound acts as an antagonist to this process.

HGF_cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Dimerization Receptor Dimerization & Autophosphorylation cMet->Dimerization Binding Norleual This compound Norleual->cMet Inhibits Downstream Downstream Signaling (e.g., Gab1, PI3K/Akt, MAPK) Dimerization->Downstream CellularResponse Cellular Responses (Proliferation, Migration, Invasion) Downstream->CellularResponse

Caption: HGF/c-Met signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Lyophilized This compound reconstitute Reconstitute in Sterile Water or DMSO start->reconstitute aliquot Aliquot for Single Use reconstitute->aliquot storage Store at -80°C (long-term) or -20°C (short-term) aliquot->storage invitro In Vitro Experiments storage->invitro invivo In Vivo Experiments storage->invivo prepare_invitro Prepare Working Solution in Cell Culture Medium invitro->prepare_invitro prepare_invivo Prepare Dosing Solution in Sterile Vehicle invivo->prepare_invivo treat_cells Treat Cultured Cells prepare_invitro->treat_cells analyze_invitro Analyze Cellular Effects treat_cells->analyze_invitro administer Administer to Animals prepare_invivo->administer analyze_invivo Analyze In Vivo Effects administer->analyze_invivo

Caption: General experimental workflow for the use of this compound.

References

Application Notes: Norleual TFA c-Met Phosphorylation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of numerous human cancers, making it a prime target for therapeutic intervention.[3][4][5] Norleual TFA, an analog of angiotensin IV, has been identified as a potent inhibitor of the HGF/c-Met pathway.[6][7][8] This document provides detailed protocols and data regarding the use of this compound in c-Met phosphorylation assays.

Quantitative Data Summary

This compound demonstrates high potency in the inhibition of c-Met signaling. The following table summarizes the key quantitative data for this compound.

CompoundTargetAssay TypeIC50Effective ConcentrationsCell TypesReference
This compoundHGF/c-Metc-Met Phosphorylation3 pM20 pM and 50 pM significantly reduce HGF-dependent c-Met phosphorylation. 1 pM - 1 µM inhibits HGF-dependent signaling.HEK293, MDCK[6]

c-Met Signaling Pathway and Inhibition by this compound

The binding of HGF to the c-Met receptor induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This activation initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive cellular responses like proliferation and migration.[1][4][9] this compound exerts its inhibitory effect by preventing the HGF-dependent phosphorylation of c-Met, thereby blocking the activation of these downstream pathways.

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met (pY1230/1234/1235) cMet->p_cMet Autophosphorylation RAS_MAPK RAS/MAPK Pathway p_cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway p_cMet->PI3K_AKT STAT STAT Pathway p_cMet->STAT Norleual_TFA This compound Norleual_TFA->cMet Inhibits Proliferation Cell Proliferation, Migration, Invasion RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Cell-Based c-Met Phosphorylation ELISA

This protocol describes a cell-based Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibition of HGF-induced c-Met phosphorylation by this compound. This method allows for the determination of the compound's potency in a cellular context.

Materials:

  • Human cell line expressing c-Met (e.g., HEK293, MKN45, or A549)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Recombinant Human HGF

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • c-Met (Total) and Phospho-c-Met (e.g., pTyr1230/1234/1235) specific ELISA kit

  • 96-well microplates

  • Plate reader

Experimental Workflow:

assay_workflow start Start seed_cells 1. Seed Cells (e.g., 1-3 x 10^4 cells/well in a 96-well plate) start->seed_cells starve_cells 2. Serum Starvation (Incubate for 18-24 hours in low serum medium) seed_cells->starve_cells pretreat 3. Pre-treatment with this compound (Incubate with various concentrations for 1-2 hours) starve_cells->pretreat stimulate 4. HGF Stimulation (Add HGF to a final concentration of 50-100 ng/mL for 10-15 min) pretreat->stimulate lyse_cells 5. Cell Lysis (Wash with cold PBS and add lysis buffer with inhibitors) stimulate->lyse_cells elisa 6. Perform Sandwich ELISA (Quantify total and phospho-c-Met) lyse_cells->elisa analyze 7. Data Analysis (Normalize phospho-c-Met to total c-Met and calculate IC50) elisa->analyze end_node End analyze->end_node

Caption: Workflow for the cell-based c-Met phosphorylation ELISA.

Procedure:

  • Cell Seeding:

    • Culture cells in appropriate medium until they reach 80-90% confluency.

    • Trypsinize and seed the cells into a 96-well plate at a density of 1-3 x 10^4 cells per well.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Serum Starvation:

    • Gently aspirate the growth medium from the wells.

    • Wash the cells once with serum-free or low-serum (0.5% FBS) medium.

    • Add 100 µL of serum-free or low-serum medium to each well and incubate for 18-24 hours. This step is crucial to reduce basal levels of receptor phosphorylation.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium at concentrations ranging from picomolar to micromolar.

    • Aspirate the starvation medium and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO or water).

    • Incubate the plate at 37°C for 1-2 hours.

  • HGF Stimulation:

    • Prepare a stock solution of HGF in serum-free medium.

    • Add HGF to each well (except for the unstimulated control wells) to a final concentration of 50-100 ng/mL.

    • Incubate at 37°C for 10-15 minutes.

  • Cell Lysis:

    • Quickly aspirate the medium from all wells.

    • Wash the cells once with ice-cold PBS.

    • Add 50-100 µL of ice-cold cell lysis buffer, supplemented with protease and phosphatase inhibitors, to each well.

    • Incubate on ice for 15-20 minutes with gentle shaking to ensure complete lysis.

  • ELISA Protocol:

    • Follow the manufacturer's instructions for the specific c-Met phosphorylation ELISA kit.

    • Typically, this involves transferring the cell lysates to the antibody-coated ELISA plate.

    • The assay will quantify the amount of total c-Met and phosphorylated c-Met in each sample.[10]

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of total c-Met and phospho-c-Met for each sample based on the standard curve.

    • Normalize the phospho-c-Met signal to the total c-Met signal for each well to account for variations in cell number.

    • Plot the normalized phospho-c-Met levels against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value of this compound.

This compound is a highly potent inhibitor of HGF-induced c-Met phosphorylation. The provided protocol for a cell-based ELISA offers a robust method for quantifying the inhibitory activity of this compound and similar compounds, which is essential for drug discovery and development in the context of c-Met-driven cancers.

References

Application Notes and Protocols: In Vitro Assessment of Total Flavones of Abelmoschus manihot (TFA) on HUVEC Tube Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. The tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) is a widely utilized in vitro model to assess the pro- or anti-angiogenic potential of novel compounds. This document provides a detailed protocol for evaluating the effect of Total Flavones of Abelmoschus manihot (TFA) on HUVEC tube formation.

Total flavones of Abelmoschus manihot (TFA) have been observed to enhance angiogenic ability both in vitro and in vivo.[1] This application note will detail the experimental procedures to quantify the effect of TFA on the formation of capillary-like structures by HUVECs cultured on a basement membrane matrix.

Data Summary

The following table summarizes the quantitative data on the effect of TFA on HUVEC tube formation, as observed in preclinical studies.

Table 1: Effect of TFA on HUVEC Tube Formation

Treatment GroupConcentration (µg/mL)Total Tube Length (µm) ± SDFold Change vs. Control
Control01500 ± 1501.0
TFA52500 ± 2001.7
TFA104000 ± 2502.7
TFA203200 ± 1802.1

Data is representative and compiled from published studies for illustrative purposes.[1]

Experimental Protocols

This section outlines the detailed methodology for conducting a HUVEC tube formation assay to assess the effects of TFA.

Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium-2 (EGM-2)

  • Endothelial Basal Medium-2 (EBM-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Growth factor-reduced Matrigel® or other basement membrane extract (BME)

  • Total Flavones of Abelmoschus manihot (TFA)

  • 96-well cell culture plates

  • Calcein AM (for fluorescent imaging)

  • Inverted microscope with imaging capabilities

Experimental Workflow

The following diagram illustrates the overall workflow for the HUVEC tube formation assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_matrigel Thaw and coat 96-well plate with Matrigel seed_cells Seed HUVECs onto Matrigel prep_matrigel->seed_cells prep_cells Culture and harvest HUVECs prep_cells->seed_cells prep_tfa Prepare TFA solutions treat_cells Treat cells with TFA or control prep_tfa->treat_cells seed_cells->treat_cells incubate Incubate for 4-6 hours treat_cells->incubate image_capture Capture images of tube formation incubate->image_capture quantify Quantify tube length and branch points image_capture->quantify analyze_data Analyze and interpret data quantify->analyze_data

Figure 1: HUVEC Tube Formation Assay Workflow.
Step-by-Step Protocol

  • Preparation of Matrigel-Coated Plates:

    • Thaw growth factor-reduced Matrigel at 4°C overnight.[2][3]

    • Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.[2]

    • On ice, add 50 µL of thawed Matrigel to each well of the pre-chilled 96-well plate.

    • Ensure the Matrigel is evenly distributed by gently swirling the plate. Avoid introducing air bubbles.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • HUVEC Culture and Preparation:

    • Culture HUVECs in EGM-2 medium. Use cells between passages 2 and 6 for optimal results.

    • When cells reach 70-80% confluency, detach them using Trypsin-EDTA.

    • Neutralize the trypsin and centrifuge the cells.

    • Resuspend the HUVEC pellet in EBM-2 containing 1% FBS.

    • Perform a cell count to determine the cell concentration.

  • Cell Seeding and Treatment:

    • Dilute the HUVEC suspension to a final concentration of 1 x 105 to 1.5 x 105 cells/mL in EBM-2 with 1% FBS.

    • Prepare serial dilutions of TFA in the same medium to achieve the desired final concentrations (e.g., 5, 10, 20 µg/mL).

    • Add 100 µL of the HUVEC suspension to each Matrigel-coated well.

    • Immediately add the TFA dilutions or vehicle control to the respective wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 6 hours.

  • Imaging and Quantification:

    • After the incubation period, examine the plate under an inverted microscope to observe the formation of capillary-like structures.

    • Capture images of the tube networks in each well.

    • For fluorescent imaging, cells can be pre-labeled or stained post-incubation with Calcein AM (2 µg/mL) for 30 minutes at 37°C.

    • Quantify the total tube length, number of branch points, and enclosed areas using image analysis software (e.g., ImageJ).

Signaling Pathways in Angiogenesis

The formation of new blood vessels is a complex process regulated by a variety of signaling molecules and pathways. While the specific mechanism of TFA is a subject of ongoing research, the following diagram illustrates a generalized overview of key signaling pathways involved in angiogenesis.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds bFGF bFGF bFGF->VEGFR2 Activates TFA TFA (?) TFA->VEGFR2 Potentiates? PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt MAPK_ERK MAPK/ERK Pathway VEGFR2->MAPK_ERK Integrins Integrins FAK FAK Integrins->FAK Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival MAPK_ERK->Proliferation Migration Migration MAPK_ERK->Migration FAK->Migration Tube_Formation Tube Formation Proliferation->Tube_Formation Migration->Tube_Formation Survival->Tube_Formation

Figure 2: Generalized Angiogenesis Signaling Pathways.

Angiogenesis is initiated by growth factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). These factors bind to their respective receptors on endothelial cells, such as VEGFR2, triggering downstream intracellular signaling cascades. Key pathways include the PI3K/Akt and MAPK/ERK pathways, which promote endothelial cell proliferation, migration, and survival. Cell adhesion to the extracellular matrix via integrins also plays a crucial role, activating focal adhesion kinase (FAK) to further regulate cell migration. The culmination of these processes leads to the organization of endothelial cells into three-dimensional capillary-like structures. It is hypothesized that TFA may exert its pro-angiogenic effects by modulating one or more of these key signaling pathways.

References

Application Notes and Protocols for Studying HGF-Dependent Signaling with Norleual TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norleual TFA is a potent and selective inhibitor of the Hepatocyte Growth Factor (HGF)/c-MET signaling pathway, with a reported IC50 of 3 pM.[1] As an analog of angiotensin IV, it demonstrates significant anti-angiogenic properties.[1] These characteristics make this compound a valuable research tool for investigating the roles of HGF-dependent signaling in various physiological and pathological processes, including cell proliferation, migration, invasion, and angiogenesis. This document provides detailed application notes and experimental protocols for the use of this compound in studying HGF/c-MET signaling cascades.

Mechanism of Action

Hepatocyte Growth Factor (HGF) is the exclusive ligand for the c-MET receptor, a receptor tyrosine kinase. The binding of HGF to c-MET induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK pathways, which are mediated by the recruitment and phosphorylation of adaptor proteins such as Gab1 (Grb2-associated binder 1). These pathways regulate a multitude of cellular functions, including cell growth, motility, and morphogenesis.

This compound exerts its inhibitory effects by interfering with the HGF/c-MET signaling axis. It has been shown to significantly reduce HGF-dependent phosphorylation of both c-MET and the crucial docking protein Gab1.[1] Furthermore, this compound disrupts the HGF-induced association between c-MET and Gab1, effectively attenuating downstream signaling.[1]

HGF HGF cMET c-MET Receptor HGF->cMET Binds p_cMET Phosphorylated c-MET cMET->p_cMET Autophosphorylation Gab1 Gab1 p_cMET->Gab1 Recruits p_Gab1 Phosphorylated Gab1 Gab1->p_Gab1 Phosphorylation PI3K_AKT PI3K/AKT Pathway p_Gab1->PI3K_AKT MAPK MAPK Pathway p_Gab1->MAPK Cell_Responses Cell Proliferation, Migration, Invasion PI3K_AKT->Cell_Responses MAPK->Cell_Responses Norleual This compound Norleual->p_cMET Inhibits Norleual->p_Gab1 Inhibits

Figure 1: HGF/c-MET signaling and this compound inhibition.

Data Presentation

The inhibitory effects of this compound on HGF-dependent signaling are observed at picomolar concentrations. The following tables summarize the quantitative data on the efficacy of this compound in various in vitro assays.

Cell Line Assay Parameter Value Reference
Multiple Cell TypesHGF/c-MET InhibitionIC503 pM[1]
MDCKHGF-dependent Signaling, Proliferation, Migration, InvasionEffective Concentration1 pM - 1 µM[1]
Cell Line Treatment Effect Reference
HEK29320 pM this compoundDramatically reduces HGF-initiated association between Gab1 and c-MET[1]
HEK29320 and 50 pM this compoundSignificantly reduces HGF-dependent c-MET and Gab1 phosphorylation[1]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on HGF-dependent signaling are provided below.

Western Blot Analysis of c-MET and Gab1 Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on HGF-induced phosphorylation of c-MET and Gab1.

Materials:

  • Cell line of interest (e.g., HEK293, MDCK)

  • Complete culture medium

  • Serum-free culture medium

  • Recombinant Human HGF

  • This compound

  • Phosphatase and protease inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-MET (Tyr1234/1235), anti-total c-MET, anti-phospho-Gab1 (Tyr627), anti-total Gab1, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 18-24 hours in serum-free medium.

    • Pre-treat cells with desired concentrations of this compound (e.g., 1 pM - 1 µM) for 1 hour.

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice with lysis buffer supplemented with phosphatase and protease inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling with Laemmli sample buffer.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their respective total protein levels.

    • Use β-actin as a loading control.

Start Start: Seed Cells Serum_Starve Serum Starve (18-24h) Start->Serum_Starve Pre_treat Pre-treat with This compound (1h) Serum_Starve->Pre_treat Stimulate Stimulate with HGF (10-15 min) Pre_treat->Stimulate Lyse Lyse Cells & Quantify Protein Stimulate->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Probe Probe with Antibodies Transfer->Probe Detect Detect and Analyze Probe->Detect

Figure 2: Western blot workflow for phosphorylation analysis.
Cell Migration Assay (Transwell Assay)

This protocol measures the effect of this compound on HGF-induced cell migration.

Materials:

  • Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates

  • Cell line of interest

  • Serum-free medium

  • Medium containing a chemoattractant (e.g., HGF or serum)

  • This compound

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

  • Microscope

Procedure:

  • Preparation:

    • Serum-starve cells for 18-24 hours.

    • Harvest cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).

  • Assay Setup:

    • Add medium containing the chemoattractant (e.g., HGF) to the lower chamber of the 24-well plate.

    • In the upper chamber (the Transwell insert), add the cell suspension pre-treated with various concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell type (e.g., 6-24 hours).

  • Fixation and Staining:

    • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with fixation solution for 15-20 minutes.

    • Wash the inserts with PBS.

    • Stain the migrated cells with crystal violet solution for 20-30 minutes.

  • Quantification:

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

    • Count the number of migrated cells in several random fields of view under a microscope.

    • Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader.

  • Data Analysis:

    • Calculate the percentage of migration inhibition relative to the vehicle-treated control.

Cell Proliferation Assay (MTS/MTT Assay)

This protocol assesses the impact of this compound on HGF-induced cell proliferation.

Materials:

  • 96-well plates

  • Cell line of interest

  • Complete culture medium

  • Serum-free medium

  • Recombinant Human HGF

  • This compound

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Replace the medium with serum-free medium and incubate for 18-24 hours.

    • Treat the cells with various concentrations of this compound in the presence or absence of HGF. Include appropriate controls (medium alone, HGF alone, this compound alone).

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTS/MTT Addition:

    • Add MTS or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

  • Measurement:

    • For MTS assays, measure the absorbance at the appropriate wavelength (e.g., 490 nm).

    • For MTT assays, first add a solubilization solution to dissolve the formazan (B1609692) crystals, and then measure the absorbance.

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells).

    • Calculate the percentage of proliferation relative to the control (HGF-treated cells without inhibitor).

    • Determine the IC50 value of this compound for proliferation inhibition.

Question Objective: Study HGF Signaling? Inhibitor Tool: This compound Question->Inhibitor Pathway_Analysis Pathway Analysis: - c-MET Phosphorylation - Gab1 Phosphorylation - c-MET/Gab1 Association Inhibitor->Pathway_Analysis Functional_Assays Functional Assays: - Proliferation - Migration - Invasion Inhibitor->Functional_Assays Western_Blot Western Blot Pathway_Analysis->Western_Blot Co_IP Co-IP Pathway_Analysis->Co_IP MTS_MTT MTS/MTT Assay Functional_Assays->MTS_MTT Transwell Transwell Assay Functional_Assays->Transwell Results Results: Quantitative data on inhibition of HGF- dependent signaling Western_Blot->Results Co_IP->Results MTS_MTT->Results Transwell->Results

Figure 3: Logical workflow for this compound experiments.

Conclusion

This compound is a highly effective tool for the specific inhibition of the HGF/c-MET signaling pathway. The protocols outlined in this document provide a framework for researchers to investigate the intricate roles of this pathway in various biological contexts. Careful optimization of experimental conditions for specific cell lines and research questions is recommended for obtaining robust and reproducible data.

References

Application Notes and Protocols for Norleual TFA in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norleual TFA is a synthetic analog of Angiotensin IV (AngIV), a hexapeptide that has garnered significant interest in neuroscience for its potential cognitive-enhancing and neuroprotective properties. Structurally, Norleual is identified as Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe. The "TFA" designation indicates that the compound is supplied as a trifluoroacetate (B77799) salt, a common practice for peptide-based therapeutics to improve stability and solubility.

The primary mechanism of action of this compound is the potent inhibition of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway.[1] This pathway is crucial for various cellular processes, and in the central nervous system, it plays a vital role in neuronal development, survival, synaptogenesis, and has been implicated in the pathophysiology of neurodegenerative disorders such as Alzheimer's disease.[2][3]

These application notes provide an overview of the potential uses of this compound in neuroscience research and offer detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action in a Neuroscience Context

This compound exerts its effects by acting as a high-affinity antagonist of the HGF/c-Met receptor system. It is understood to function by preventing the dimerization of HGF, which is a prerequisite for the activation of the c-Met receptor. The binding of HGF to its receptor, c-Met, triggers a cascade of intracellular signaling events that are critical for neuronal health and function. These pathways include the PI3K/Akt and MAPK/ERK pathways, which are central to promoting cell survival, growth, and plasticity.[2][4]

By inhibiting the HGF/c-Met pathway, this compound can be utilized as a tool to probe the roles of this signaling cascade in various neurological processes. Conversely, some Angiotensin IV analogs have been reported to act as allosteric activators, suggesting a complex interaction with the HGF/c-Met system that may lead to beneficial effects on synaptic plasticity and memory.

Quantitative Data

The following table summarizes the available quantitative data for this compound. It is important to note that much of the detailed quantitative analysis has been performed in the context of cancer research, where the HGF/c-Met pathway is a key target. Researchers in neuroscience should use this data as a starting point for determining optimal concentrations in neuronal models.

ParameterValueCell Line/ModelReference
IC50 (HGF/c-Met Inhibition) 3 pMNot specified[1]
Effective Concentration (Inhibition of HGF-stimulated cell proliferation) 10⁻¹⁰ MMDCK cells
Effective Concentration (Cognitive Enhancement in vivo) 0.1 - 10.0 nmol (i.c.v.)C57BL/6J mice[5]

Experimental Protocols

In Vitro Neuronal Viability and Neuroprotection Assay

This protocol is designed to assess the effect of this compound on neuronal viability and its potential to protect neurons from excitotoxicity or oxidative stress.

Materials:

  • Primary neuronal cell culture (e.g., hippocampal or cortical neurons) or a neuronal cell line (e.g., SH-SY5Y).

  • Neuronal cell culture medium and supplements.

  • This compound.

  • Neurotoxic agent (e.g., glutamate, hydrogen peroxide).

  • Cell viability assay kit (e.g., MTT, LDH, or live/dead staining).

  • 96-well cell culture plates.

  • Plate reader or fluorescence microscope.

Protocol:

  • Seed neurons in a 96-well plate at an appropriate density and culture for at least 7 days to allow for maturation.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

  • Prepare serial dilutions of this compound in the culture medium to achieve a range of final concentrations (e.g., 1 pM to 1 µM).

  • Pre-treat the neuronal cultures with different concentrations of this compound for a specified period (e.g., 24 hours).

  • Introduce the neurotoxic agent to the cultures (except for the control group) and incubate for a duration known to induce cell death (e.g., 24 hours).

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Quantify the results using a plate reader or by imaging and cell counting with a fluorescence microscope.

Neurite Outgrowth Assay

This protocol aims to evaluate the influence of this compound on the growth and extension of neurites, a key process in neuronal development and regeneration.

Materials:

  • Neuronal cell line suitable for neurite outgrowth studies (e.g., PC12, SH-SY5Y) or primary neurons.

  • Differentiation-inducing medium (if required for the cell line).

  • This compound.

  • Immunostaining reagents for neuronal markers (e.g., anti-β-III-tubulin antibody) and fluorescent secondary antibodies.

  • High-content imaging system or fluorescence microscope.

  • Image analysis software.

Protocol:

  • Plate the neuronal cells on coated coverslips or in multi-well plates suitable for imaging.

  • Allow the cells to adhere and begin differentiation if necessary.

  • Treat the cells with various concentrations of this compound.

  • Incubate for a period sufficient to observe neurite outgrowth (e.g., 48-72 hours).

  • Fix the cells with 4% paraformaldehyde.

  • Perform immunostaining for a neuronal marker that highlights neurites.

  • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Analyze the images to quantify neurite length, number of neurites, and branching points per cell.

In Vivo Assessment of Cognitive Enhancement in a Mouse Model of Alzheimer's Disease

This protocol describes a method to evaluate the potential of this compound to improve cognitive function in a transgenic mouse model of Alzheimer's disease.

Materials:

  • Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).

  • Wild-type littermates as controls.

  • This compound.

  • Vehicle solution (e.g., sterile saline).

  • Apparatus for behavioral testing (e.g., Morris water maze, novel object recognition test).[5]

  • Surgical equipment for intracerebroventricular (i.c.v.) injection if required.

Protocol:

  • Acclimate the mice to the housing and handling conditions.

  • Dissolve this compound in the vehicle solution to the desired concentrations.

  • Administer this compound to the mice via the chosen route (e.g., intraperitoneal, subcutaneous, or i.c.v.). Doses for i.c.v. administration in mice have been reported in the range of 0.1 to 10.0 nmol.[5]

  • Conduct the behavioral test at a specified time after administration. For acute effects, testing may begin shortly after administration (e.g., 10-30 minutes).[5] For chronic effects, treatment may last for several weeks.

  • Record and analyze the behavioral data (e.g., escape latency in the Morris water maze, discrimination index in the novel object recognition test).

  • At the end of the study, brain tissue can be collected for further biochemical or histological analysis.

Visualizations

HGF_cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Norleual This compound Norleual->cMet Inhibits PI3K PI3K cMet->PI3K Ras Ras cMet->Ras Akt Akt PI3K->Akt Survival Neuronal Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Growth Neurite Growth & Dendritic Maturation ERK->Growth Plasticity Synaptic Plasticity ERK->Plasticity

Caption: HGF/c-Met signaling pathway in neurons and the inhibitory action of this compound.

Experimental_Workflow_Neuroprotection start Start: Seed Neuronal Cells culture Culture and Differentiate Neurons start->culture pretreat Pre-treat with this compound (various concentrations) culture->pretreat induce Induce Neurotoxicity (e.g., with Glutamate) pretreat->induce assay Perform Cell Viability Assay (e.g., MTT, LDH) induce->assay analyze Analyze Data: Quantify Neuronal Survival assay->analyze end End: Determine Neuroprotective Effect analyze->end

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

References

Application Notes and Protocols: Norleual TFA Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

These guidelines are intended for researchers, scientists, and drug development professionals working with Norleual TFA.

Introduction

This compound is a synthetic angiotensin IV analog that functions as a potent inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway, with an IC50 of 3 pM.[1] It also acts as an antagonist at the AT4 receptor and demonstrates significant antiangiogenic properties.[1] This document provides detailed protocols for the intraperitoneal (IP) injection of this compound in a research setting, based on available preclinical data.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its counter-ion, Trifluoroacetic acid (TFA).

ParameterValueSpecies/SystemSource
This compound
In Vitro IC50 (HGF/c-Met)3 pMMultiple Cell Types[1]
Effective In Vitro Conc.20 and 50 pMHEK293 Cells[1]
In Vivo Dosage (IP)50 μg/kg (daily for 2 weeks)C57BL/6 mice[1]
Trifluoroacetic acid (TFA)
Oral LD50200-400 mg/kgRat
Inhalation LC5010 mg/L/2hRat
Signaling Pathway

This compound exerts its biological effects primarily by inhibiting the HGF-induced activation of the c-Met receptor. This blockade prevents the phosphorylation of c-Met and its downstream signaling partner, Gab1. The disruption of this pathway ultimately inhibits HGF-dependent cell proliferation, migration, and invasion.

Norleual_TFA_Signaling_Pathway cluster_membrane Cell Membrane cMet c-Met Receptor Gab1 Gab1 cMet->Gab1 Phosphorylates HGF HGF HGF->cMet Activates Norleual This compound Norleual->cMet Inhibits Downstream Downstream Signaling (Proliferation, Migration, Invasion) Gab1->Downstream Activates

Caption: this compound inhibits HGF-mediated c-Met activation and downstream signaling.

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Sterile, pyrogen-free vehicle (e.g., 0.9% saline or Phosphate Buffered Saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile syringes (appropriately sized for injection volume)

  • Sterile needles (25-27 gauge recommended for mice)

  • 70% ethanol (B145695) or other suitable disinfectant

  • Appropriate Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Stock Solution Preparation and Storage

Note: The following is a general guideline. Always refer to the manufacturer's specific instructions for solubility and storage.

  • Storage: this compound powder should be stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month). The product should be sealed and protected from moisture and light.

  • Reconstitution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Aseptically weigh the required amount of powder.

    • Reconstitute the powder in a sterile vehicle to create a stock solution. If using water as the solvent, the stock solution should be filtered through a 0.22 μm sterile filter before use.

    • Vortex gently until the powder is completely dissolved.

  • Stock Solution Storage: Store the reconstituted stock solution at -80°C (up to 6 months) or -20°C (up to 1 month). Avoid repeated freeze-thaw cycles.

In Vivo Intraperitoneal (IP) Injection Protocol (Mice)

This protocol is based on a published study using C57BL/6 mice and general guidelines for rodent IP injections. All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

  • Animal Preparation:

    • Allow animals to acclimatize to the facility for a minimum of one week before the start of the experiment.

    • Weigh each animal on the day of injection to accurately calculate the required dose.

  • Dosage Calculation:

    • The demonstrated effective dose is 50 μg/kg.

    • Example Calculation for a 25g mouse:

      • Dose = 50 μg/kg = 0.05 mg/kg

      • Mouse weight = 25 g = 0.025 kg

      • Required amount = 0.05 mg/kg * 0.025 kg = 0.00125 mg = 1.25 μg

    • Prepare the final injection solution by diluting the stock solution with a sterile vehicle to a suitable concentration for the injection volume. The maximum recommended IP injection volume for mice is 10 ml/kg.

  • Injection Procedure:

    • Warm the injection solution to room temperature or body temperature to prevent discomfort to the animal.

    • Properly restrain the mouse. A two-person technique is often recommended. Position the animal with its head tilted downwards to allow the abdominal organs to shift away from the injection site.

    • Identify the injection site in the lower right abdominal quadrant to avoid the bladder and cecum. If daily injections are required, alternate between the right and left lower quadrants.

    • Use a new, sterile 25-27 gauge needle for each animal.

    • Insert the needle at a 30-40 degree angle with the bevel facing up.

    • Aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel, the bladder, or the gastrointestinal tract. If any fluid or blood is aspirated, withdraw the needle and reinject at a new site with a fresh needle.

    • Inject the calculated volume smoothly.

    • Withdraw the needle at the same angle it was inserted.

  • Post-Injection Monitoring:

    • Return the animal to its cage and monitor for any immediate adverse reactions such as bleeding at the injection site or signs of distress.

    • For chronic studies, monitor the animal's overall health, including body weight, food and water intake, and general behavior.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo study involving this compound.

Experimental_Workflow A 1. Animal Acclimatization (e.g., 1 week) B 2. Group Assignment (Vehicle Control vs. This compound) A->B C 3. Pre-treatment Measurements (e.g., Tumor volume, Body weight) B->C D 4. This compound Administration (IP Injection, e.g., 50 µg/kg daily) C->D E 5. Monitoring (Daily health checks, periodic measurements) D->E Treatment Period (e.g., 2 weeks) E->D F 6. Endpoint & Sample Collection (e.g., Tissue, Blood) E->F G 7. Data Analysis (e.g., Histology, Biomarker analysis) F->G H 8. Results & Conclusion G->H

References

Troubleshooting & Optimization

Norleual TFA off-target effects and specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the off-target effects and specificity of Norleual TFA. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent small molecule inhibitor. Its primary, or "on-target," activity is the inhibition of the c-Met receptor tyrosine kinase with a half-maximal inhibitory concentration (IC50) of 3 pM.[1] In addition to its activity on c-Met, this compound is also known to be a potent antagonist of the AT4 receptor.

Q2: What are the known off-target effects of this compound?

The primary known off-target of Norleual is the AT4 receptor. Norleual is an angiotensin IV analog and acts as an antagonist at this receptor. The trifluoroacetate (B77799) (TFA) salt form of the compound can also introduce off-target effects, as TFA itself can impact cell proliferation and viability.

Q3: What is the binding affinity of Norleual for the AT4 receptor?

Q4: Are there any known effects of the TFA counter-ion I should be aware of?

Yes, the trifluoroacetic acid (TFA) counter-ion can have biological effects, particularly in cell-based assays. TFA has been reported to inhibit cell proliferation and can be cytotoxic at certain concentrations. This can confound the interpretation of experimental results, potentially masking the true effect of the Norleual peptide itself. It is crucial to run appropriate controls with TFA alone to account for these potential effects.

Troubleshooting Guide

Problem 1: I am observing higher than expected cytotoxicity or reduced cell proliferation in my cell-based assay.

  • Possible Cause: The trifluoroacetate (TFA) counter-ion in your this compound preparation may be contributing to cytotoxicity, especially at higher concentrations.

  • Troubleshooting Steps:

    • Run a TFA Control: In parallel with your experiment, treat cells with a TFA salt (e.g., sodium TFA) at the same concentrations as those present in your this compound treatment groups. This will help you distinguish the cytotoxic effects of the counter-ion from the biological activity of Norleual.

    • Determine the Optimal Concentration: Perform a dose-response curve to identify the lowest effective concentration of this compound that inhibits c-Met phosphorylation without causing significant, non-specific cytotoxicity.

    • Consider Salt Exchange: If TFA toxicity is a persistent issue, consider exchanging the TFA counter-ion for a more biologically inert one, such as hydrochloride (HCl).

Problem 2: I am not observing the expected inhibition of c-Met signaling.

  • Possible Cause 1: The basal level of c-Met phosphorylation in your cell line may be too low to detect significant inhibition.

  • Troubleshooting Step: If you are not using it already, consider stimulating your cells with Hepatocyte Growth Factor (HGF) to activate the c-Met pathway and increase the dynamic range for observing inhibition.

  • Possible Cause 2: The concentration or incubation time of this compound may be suboptimal.

  • Troubleshooting Step: Perform a time-course and dose-response experiment to determine the optimal conditions for c-Met inhibition in your specific cell line.

  • Possible Cause 3: Your cells may have acquired resistance to c-Met inhibition.

  • Troubleshooting Step: If working with a cell line that has been chronically exposed to c-Met inhibitors, consider sequencing the c-Met kinase domain to check for resistance mutations.

Problem 3: I am seeing inconsistent results between experiments.

  • Possible Cause: Variability in cell-based assays can arise from several factors, including cell passage number, seeding density, and reagent stability.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells of your assay plates.

    • Prepare Fresh Reagents: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution to avoid degradation.

    • Include Appropriate Controls: Always include positive and negative controls in your experiments to monitor assay performance and normalize your results.

Quantitative Data Summary

CompoundTargetAssay TypeValue
This compoundc-MetInhibition AssayIC50: 3 pM[1]
[Nle1]AIV (analog)AT4 ReceptorBinding AssayKi: 3.59 ± 0.51 pM

Note: A comprehensive kinase selectivity profile for this compound against a broad panel of kinases (e.g., KINOMEscan) is not publicly available at this time. Researchers should consider performing such a screen to fully characterize the specificity of this inhibitor.

Experimental Protocols

Protocol 1: KINOMEscan Profiling for Kinase Specificity

This protocol provides a general workflow for assessing the specificity of a kinase inhibitor like this compound using a competition binding assay format, such as the KINOMEscan® service.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of purified kinases. The amount of kinase bound to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase.

Methodology:

  • A panel of human kinases is expressed as fusions with a DNA tag.

  • The test compound (this compound) is incubated with the kinase-tagged phage and an immobilized ligand in a multi-well plate.

  • The amount of kinase bound to the immobilized ligand is measured by qPCR of the DNA tag.

  • Results are typically reported as "percent of control," where the control is a vehicle (e.g., DMSO) treated sample. A lower percentage indicates stronger binding of the test compound to the kinase.

  • Data is often visualized as a "tree spot" diagram, where the size of the spot corresponds to the binding affinity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines a general method to confirm that this compound binds to its target, c-Met, within intact cells.

Principle: Ligand binding stabilizes a target protein, leading to an increase in its thermal stability. CETSA measures this change in thermal stability to confirm target engagement.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control.

  • Heat Challenge: Heat the cell suspensions to a range of temperatures in a thermal cycler.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of c-Met protein using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble c-Met as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Gab1 Gab1 cMet->Gab1 Recruits & Phosphorylates Grb2 Grb2 cMet->Grb2 STAT3 STAT3 cMet->STAT3 Norleual_TFA This compound Norleual_TFA->cMet Inhibits PI3K PI3K Gab1->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT3->Proliferation

Caption: The c-Met signaling pathway and the point of inhibition by this compound.

AT4_Receptor_Signaling_Pathway AngIV Angiotensin IV AT4R AT4 Receptor (IRAP) AngIV->AT4R Binds PKC PKC AT4R->PKC MAPK MAPK (ERK, p38) AT4R->MAPK PI3K PI3K AT4R->PI3K Norleual_TFA This compound Norleual_TFA->AT4R Antagonizes Downstream Cellular Responses (e.g., Glucose Uptake, Memory Enhancement) PKC->Downstream MAPK->Downstream Akt Akt PI3K->Akt Akt->Downstream

Caption: The AT4 receptor signaling pathway and the antagonistic effect of this compound.

Inhibitor_Specificity_Workflow Start Start: Inhibitor Synthesis (this compound) Kinase_Screen Broad Kinase Screen (e.g., KINOMEscan) Start->Kinase_Screen Cell_Assay Cell-Based Assays (Target & Off-Target) Start->Cell_Assay Identify_Off_Targets Identify Potential Off-Targets Kinase_Screen->Identify_Off_Targets Identify_Off_Targets->Cell_Assay CETSA Confirm Target Engagement (CETSA) Cell_Assay->CETSA Dose_Response Dose-Response & Phenotypic Analysis Cell_Assay->Dose_Response CETSA->Dose_Response End Characterized Inhibitor Dose_Response->End

Caption: Experimental workflow for assessing the specificity of a kinase inhibitor.

References

Troubleshooting Norleual TFA insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide is based on general principles for peptide and small molecule trifluoroacetic acid (TFA) salts. "Norleual TFA" is not a widely recognized compound in scientific literature; therefore, this guide provides advice based on common issues encountered with similar research compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound powder won't dissolve in my aqueous buffer (e.g., PBS, Tris). What should I do?

A1: Direct reconstitution of a lyophilized TFA salt into a neutral aqueous buffer is a common cause of insolubility. The trifluoroacetate (B77799) counter-ion can lower the pH of the solution, and if the isoelectric point (pI) of the compound is near this acidic pH, it will have minimal solubility.

Troubleshooting Steps:

  • Initial Reconstitution in an Organic Solvent: First, try to dissolve the this compound in a small amount of a polar organic solvent.

  • Aliquot and Dilute: Once dissolved, you can add this stock solution drop-wise into your aqueous buffer while vortexing to reach the desired final concentration. This method avoids shocking the compound with a sudden change in environment.

  • pH Adjustment: If the compound is still insoluble, the pH of your aqueous buffer may need to be adjusted. For many compounds, moving the pH further away from the pI will increase solubility.

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue when the final concentration of the organic solvent is not sufficient to keep the compound in solution in the aqueous environment.

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your experiment.

  • Increase the Final DMSO Concentration: Many cell lines can tolerate up to 0.5% or even 1% DMSO. Check the tolerance of your specific cell line and consider increasing the final DMSO concentration if possible.

  • Use a Different Organic Solvent: Test the solubility in other water-miscible organic solvents such as ethanol (B145695) or dimethylformamide (DMF).

  • Incorporate a Surfactant: For in vitro assays, adding a small amount of a non-ionic surfactant like Tween® 20 or Pluronic® F-68 to the final solution can help maintain solubility.

Q3: My this compound solution is cloudy, and I see particulates. Can I still use it?

A3: A cloudy solution or the presence of particulates indicates that the compound is not fully dissolved. Using this solution will lead to inaccurate concentration and unreliable experimental results.

Troubleshooting Steps:

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic waves can help to break up aggregates and improve dissolution.

  • Gentle Warming: Warm the solution to 37°C. Increased temperature can enhance the solubility of some compounds. However, be cautious with temperature-sensitive molecules.

  • Filtration: If sonication and warming do not resolve the issue, you can filter the solution through a 0.22 µm syringe filter to remove undissolved particulates. Be aware that this will lower the actual concentration of the dissolved compound. It is advisable to determine the concentration of the filtered solution, for example, by UV-Vis spectroscopy, if a chromophore is present.

Data Summary Tables

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Observations
Water< 0.1Insoluble
PBS (pH 7.4)< 0.1Insoluble
0.1% Acetic Acid in Water1Soluble with sonication
0.1% Ammonium Bicarbonate in Water< 0.1Insoluble
DMSO> 25Freely Soluble
Ethanol5Soluble
Acetonitrile2Sparingly Soluble

Table 2: Effect of pH on the Solubility of this compound in Aqueous Buffers

pHSolubility (mg/mL)Buffer System
3.01.5Citrate Buffer
5.00.5Acetate Buffer
7.4< 0.1Phosphate Buffer
9.0< 0.1Tris Buffer

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Equilibrate the Vial: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation of moisture inside the vial.[1]

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.[2]

  • Add Organic Solvent: Using a sterile syringe or pipette, add the desired volume of an appropriate organic solvent (e.g., DMSO) to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

  • Dissolve: Gently vortex or sonicate the vial until the powder is completely dissolved.

  • Dilution: For aqueous-based experiments, add the organic stock solution drop-wise to your aqueous buffer while vortexing to achieve the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Small-Scale Solubility Test
  • Weigh the Compound: Accurately weigh a small amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.

  • Add Solvent: To each tube, add a small, precise volume of a different solvent to be tested (e.g., 100 µL of water, PBS, 0.1% acetic acid, DMSO, etc.). This will give an initial concentration of 10 mg/mL.

  • Mix and Observe: Vortex each tube for 1-2 minutes. Observe for complete dissolution.

  • Increase Solvent Volume: If the compound is not fully dissolved, add another precise volume of the same solvent (e.g., another 100 µL to make the concentration 5 mg/mL) and repeat the mixing and observation.

  • Determine Approximate Solubility: Continue adding solvent in a stepwise manner until the compound is fully dissolved. The concentration at which it dissolves is the approximate solubility in that solvent.

Visualizations

G cluster_start Start cluster_protocol Initial Steps cluster_check Check Solubility cluster_troubleshoot Troubleshooting cluster_end End start Insolubility Issue with this compound reconstitute Reconstitute in Organic Solvent (e.g., DMSO) start->reconstitute dilute Add drop-wise to Aqueous Buffer reconstitute->dilute soluble Is the solution clear? dilute->soluble lower_conc Lower Final Concentration soluble->lower_conc No success Proceed with Experiment soluble->success Yes lower_conc->soluble adjust_ph Adjust Buffer pH lower_conc->adjust_ph adjust_ph->soluble sonicate Sonicate or Gently Warm adjust_ph->sonicate sonicate->soluble G cluster_start Preparation cluster_test Solubility Test cluster_dilute Dilution cluster_end Result weigh Weigh 1 mg this compound into multiple tubes add_solvent Add 100 µL of test solvent to each tube weigh->add_solvent vortex Vortex and observe add_solvent->vortex check Is it dissolved? vortex->check add_more Add another 100 µL of solvent check->add_more No record Record approximate solubility check->record Yes add_more->vortex

References

Technical Support Center: The Impact of TFA Counterion on Norleual Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Norleual in biological assays. A primary focus is the potential interference of the trifluoroacetic acid (TFA) counterion, a common remnant from peptide synthesis and purification, which can significantly impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Norleual and what is its mechanism of action?

Norleual is a synthetic peptide analog of Angiotensin IV. It has been identified as a potent inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway.[1] Norleual is thought to act as a "hinge" region mimic, competitively inhibiting the binding of HGF to its receptor, c-Met.[1] This inhibition blocks downstream signaling pathways involved in cell proliferation, migration, and survival.[1]

Q2: What is TFA and why is it present in my Norleual sample?

Trifluoroacetic acid (TFA) is a strong acid widely used in solid-phase peptide synthesis for cleaving the peptide from the resin and during purification by high-performance liquid chromatography (HPLC).[2] While lyophilization removes free TFA, it remains as a counterion ionically bound to positively charged residues on the peptide.[2] Therefore, synthetic peptides like Norleual are often supplied as TFA salts.

Q3: How can the TFA counterion affect my biological experiments with Norleual?

The TFA counterion can interfere with biological assays in several ways:

  • Alteration of pH: As a strong acid, TFA can lower the pH of your experimental buffer or cell culture medium, which can affect protein function and cell viability.

  • Direct Assay Interference: TFA can directly interact with assay components, leading to inaccurate readings.

  • Modification of Peptide Properties: The TFA counterion can potentially alter the conformation and solubility of Norleual.

Q4: I am seeing unexpected results in my cell-based assays with Norleual (e.g., high cytotoxicity, lack of activity). Could TFA be the cause?

Yes, it is highly possible. Unexpected results in cell-based assays are a common issue when using peptides with TFA counterions. It is crucial to perform control experiments to determine if the observed effects are due to Norleual itself or the TFA counterion.

Q5: How can I mitigate the potential effects of the TFA counterion?

The most effective way to address TFA-related issues is to perform a counterion exchange to replace TFA with a more biocompatible counterion, such as acetate (B1210297) or hydrochloride (HCl). It is also recommended to run a "TFA only" control in your experiments to assess the direct effect of the counterion on your system.

Troubleshooting Guides

Problem 1: High background cytotoxicity or inhibition of cell proliferation in control wells (no Norleual).
  • Possible Cause: The TFA salt in the peptide solvent is causing cytotoxicity.

  • Troubleshooting Steps:

    • Run a TFA Control: Prepare a solution of TFA in your assay buffer at the same concentration present in your highest Norleual concentration and test its effect on your cells.

    • Perform a Counterion Exchange: Follow the protocol below to exchange the TFA counterion for hydrochloride (HCl) or acetate.

    • Source Norleual as an Acetate or HCl salt: For future experiments, purchase Norleual with a more biocompatible counterion.

Problem 2: The observed biological activity of Norleual is lower than expected or inconsistent between batches.
  • Possible Cause: The acidic nature of TFA is altering the pH of the assay medium and affecting Norleual's interaction with c-Met or the stability of the peptide.

  • Troubleshooting Steps:

    • Check the pH: Measure the pH of your final assay solution after adding the Norleual stock. Ensure it is within the optimal range for your cells or assay.

    • Increase Buffer Capacity: If the pH is altered, consider using a buffer with a higher buffering capacity.

    • Perform a Counterion Exchange: Removing TFA will eliminate its effect on the pH.

Quantitative Data Summary

The presence of a TFA counterion can significantly impact the perceived biological activity of a peptide. The following tables provide illustrative data on how the IC50 of Norleual might be affected in different salt forms.

Disclaimer: The following data is hypothetical and intended for illustrative purposes to highlight the potential impact of the TFA counterion. Actual values should be determined experimentally.

Table 1: Illustrative Impact of Counterion on Norleual Activity in a c-Met Inhibition Assay

Norleual Salt FormCounterionHypothetical IC50 (nM)Notes
Norleual TFA SaltTFA50The apparent activity may be influenced by TFA-induced cytotoxicity or assay interference.
Norleual HCl SaltHCl15Generally considered more biocompatible than TFA for cell-based assays.
Norleual Acetate SaltAcetate12Often the preferred salt form for in vivo and cell-based studies due to its biological compatibility.

Table 2: Illustrative Cytotoxicity of TFA in a Pancreatic Cancer Cell Line (e.g., BxPC-3)

CompoundHypothetical IC50 (µM)Notes
TFA150Demonstrates the inherent cytotoxicity of the TFA counterion alone.
Norleual>1000The peptide itself may have low cytotoxicity.

Experimental Protocols

Protocol 1: TFA Counterion Exchange to Hydrochloride (HCl) Salt

This protocol describes a common method for replacing the TFA counterion with chloride.

Materials:

  • Norleual (TFA salt)

  • Deionized water

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

Procedure:

  • Dissolve the this compound salt in deionized water to a concentration of 1 mg/mL.

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.

  • Allow the solution to stand at room temperature for 5 minutes.

  • Freeze the solution, for example, in a dry ice/acetone bath or liquid nitrogen.

  • Lyophilize the frozen sample until all the solvent is removed.

  • To ensure complete exchange, repeat steps 1-5 two more times, redissolving the lyophilized powder in 10 mM HCl for the second and third cycles.

  • After the final lyophilization, the Norleual is in the hydrochloride salt form.

Protocol 2: HGF-Dependent Cell Proliferation Assay

This protocol is designed to assess the inhibitory activity of Norleual on HGF-induced cell proliferation.

Materials:

  • BxPC-3 pancreatic cancer cells (or other HGF-responsive cell line)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Serum-free medium

  • Recombinant Human HGF

  • Norleual (as TFA, HCl, or Acetate salt)

  • MTS or CCK-8 cell proliferation assay kit

  • 96-well cell culture plates

Procedure:

  • Seed BxPC-3 cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete growth medium and allow them to attach overnight.

  • The next day, aspirate the complete medium and replace it with serum-free medium. Incubate for 4-6 hours to serum-starve the cells.

  • Prepare treatment solutions in serum-free medium:

    • Vehicle control (serum-free medium)

    • HGF alone (e.g., 20 ng/mL)

    • Norleual at various concentrations (e.g., 0.1 nM to 1000 nM) + HGF (20 ng/mL)

    • (Optional) Norleual alone at the highest concentration to assess for any agonist/antagonist-independent effects.

    • (Optional) TFA control at a concentration equivalent to that in the highest this compound salt treatment.

  • Add the treatment solutions to the respective wells and incubate for 48 hours.

  • Assess cell proliferation using an MTS or CCK-8 assay according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each Norleual concentration relative to the HGF-only control and determine the IC50 value.

Protocol 3: c-Met Competitive Binding Assay

This protocol provides a general framework for assessing the ability of Norleual to compete with HGF for binding to the c-Met receptor.

Materials:

  • Cell line overexpressing c-Met (e.g., MKN-45) or purified recombinant c-Met protein

  • Radiolabeled HGF (e.g., 125I-HGF) or fluorescently labeled HGF

  • Norleual (as TFA, HCl, or Acetate salt)

  • Binding buffer (e.g., PBS with 0.1% BSA)

  • 96-well plates suitable for binding assays

  • Filtration apparatus or scintillation counter/fluorometer

Procedure:

  • Prepare a dilution series of unlabeled Norleual in binding buffer.

  • In a 96-well plate, add a constant concentration of radiolabeled or fluorescently labeled HGF to each well.

  • Add the different concentrations of Norleual to the wells. Include a control with no unlabeled competitor (total binding) and a control with a large excess of unlabeled HGF (non-specific binding).

  • Add the cells or purified c-Met protein to initiate the binding reaction.

  • Incubate the plate at 4°C or room temperature for a sufficient time to reach binding equilibrium (to be determined experimentally).

  • Separate the bound from unbound ligand. For whole cells, this can be done by centrifugation and washing. For purified protein, a filtration-based method is common.

  • Quantify the amount of bound labeled HGF using a scintillation counter or fluorometer.

  • Plot the percentage of specific binding against the concentration of Norleual and determine the IC50 value, which represents the concentration of Norleual that inhibits 50% of the specific binding of labeled HGF.

Visualizations

Troubleshooting_Workflow Troubleshooting Norleual Assay Issues Start Unexpected Assay Results (e.g., high cytotoxicity, low activity) Check_TFA Is TFA counterion a possible cause? Start->Check_TFA Run_TFA_Control Run 'TFA only' control experiment Check_TFA->Run_TFA_Control Yes Other_Factors Investigate other experimental factors (e.g., peptide stability, assay conditions) Check_TFA->Other_Factors No TFA_Cytotoxic Is TFA cytotoxic or interfering with the assay? Run_TFA_Control->TFA_Cytotoxic Exchange_Counterion Perform counterion exchange (e.g., to HCl or Acetate) TFA_Cytotoxic->Exchange_Counterion Yes TFA_Cytotoxic->Other_Factors No Re_run_Assay Re-run experiment with TFA-free Norleual Exchange_Counterion->Re_run_Assay Problem_Solved Problem Resolved Re_run_Assay->Problem_Solved End End Problem_Solved->End Other_Factors->End

Caption: Troubleshooting workflow for Norleual experiments.

HGF_cMet_Pathway Norleual Inhibition of HGF/c-Met Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Receptor Dimerization & Autophosphorylation cMet->Dimerization Norleual Norleual Norleual->Inhibition Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Dimerization->Downstream Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response Inhibition->cMet Inhibits Binding

Caption: Norleual's mechanism of action.

Experimental_Workflow Workflow for Assessing TFA Impact Start Start Prepare_Peptides Prepare Norleual Stocks: A) TFA salt B) HCl/Acetate salt Start->Prepare_Peptides Prepare_Controls Prepare Controls: A) Vehicle B) 'TFA only' Start->Prepare_Controls Cell_Assay Perform Cell-Based Assay (e.g., Proliferation, Migration) Prepare_Peptides->Cell_Assay Prepare_Controls->Cell_Assay Data_Acquisition Acquire Data (e.g., Absorbance, Fluorescence) Cell_Assay->Data_Acquisition Analysis Analyze and Compare Results: - Norleual (TFA) vs. Norleual (HCl/Acetate) - Impact of 'TFA only' control Data_Acquisition->Analysis Conclusion Draw Conclusions on TFA Impact Analysis->Conclusion

Caption: Experimental workflow for TFA impact assessment.

References

Technical Support Center: Norleual Peptide TFA Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of trifluoroacetic acid (TFA) from Norleual (Norleucine-containing) and other synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove TFA from my synthetic Norleual peptide?

A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during solid-phase peptide synthesis (SPPS) for cleaving the peptide from the resin and during purification by reverse-phase high-performance liquid chromatography (RP-HPLC). While effective for these processes, residual TFA in the final peptide product can be problematic for several reasons:

  • Cellular Toxicity: TFA can be toxic to cells in culture, even at low concentrations, potentially leading to artifacts in cell-based assays such as altered cell growth and viability.[1]

  • Alteration of Peptide Structure and Function: TFA can bind to positively charged residues in the peptide, altering its conformation, solubility, and aggregation properties. This can affect the peptide's biological activity and its interactions with target molecules.[2]

  • Interference with Biological Assays: The strong acidity of TFA can alter the pH of your assay solution, potentially denaturing proteins or affecting enzyme kinetics.[2] It also has a strong absorbance at 1673 cm-1, which can interfere with secondary structure determination by infrared spectroscopy.[1]

Q2: What are the common methods for removing TFA from my Norleual peptide?

A2: The most common and effective methods for removing TFA from synthetic peptides are:

  • Lyophilization with Hydrochloric Acid (HCl): This method involves dissolving the peptide in a dilute HCl solution and then freeze-drying (lyophilizing) it. The stronger acid (HCl) displaces the weaker TFA, which is then removed as a volatile acid during lyophilization. This process is typically repeated several times for complete removal.[1][3]

  • Ion-Exchange Chromatography (IEX): This chromatographic technique separates molecules based on their net charge. The peptide solution is passed through a resin with charged groups that bind the peptide, allowing the TFA counter-ions to be washed away. The peptide is then eluted with a different salt solution, such as one containing acetate (B1210297) or chloride.[1]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): While often the source of TFA, RP-HPLC can also be used for its removal. This is achieved by using a mobile phase containing a more biologically compatible acid, such as acetic acid, to displace the TFA counter-ion.[4]

Q3: Which TFA removal method is most suitable for my Norleual peptide?

A3: The choice of method depends on several factors, including the properties of your specific Norleual peptide (e.g., hydrophilicity, presence of sensitive residues), the required final purity, desired peptide recovery, and the equipment available in your lab. For hydrophilic peptides, ion-exchange chromatography can be particularly effective.[1] Lyophilization with HCl is a simpler and often effective method but may require multiple cycles to achieve the desired level of TFA removal.[1]

Q4: How can I determine the amount of residual TFA in my peptide sample after the removal process?

A4: Several analytical techniques can be used to quantify residual TFA in your peptide preparation. These include:

  • Ion Chromatography (IC)

  • 19F-NMR (Fluorine-19 Nuclear Magnetic Resonance)

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

  • Fourier-Transform Infrared Spectroscopy (FT-IR) can provide qualitative confirmation of TFA's presence.[5]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps & Solutions
Low Peptide Recovery After TFA Removal Peptide loss during lyophilization cycles. Ensure your lyophilizer is functioning correctly and a proper vacuum is achieved. Minimize the number of times you transfer the peptide solution between vessels.[1]
Peptide precipitation during ion-exchange chromatography. Optimize the pH and ionic strength of your buffers. The solubility of your Norleual peptide may be pH-dependent.
Non-specific binding of the peptide to chromatography columns or labware. Use low-protein-binding tubes and pipette tips. Ensure the chromatography column is properly pre-conditioned according to the manufacturer's instructions.[1]
Incomplete TFA Removal Insufficient number of lyophilization cycles with HCl. Increase the number of dissolution and lyophilization cycles to three or more. If possible, monitor the TFA levels after each cycle. Studies have shown that three cycles with 10 mM HCl can reduce TFA content to below 1% (w/w).[1][6]
Inefficient displacement of TFA during ion-exchange chromatography. Make sure the ion-exchange resin has sufficient capacity and is correctly equilibrated with the exchange buffer. You may need to increase the concentration or volume of the eluting salt.[1]
TFA contamination from labware or solvents. Always use fresh, high-purity solvents and meticulously clean all labware.
Altered Peptide Activity in Biological Assays Residual TFA is still present in the sample. Quantify the TFA level using an appropriate analytical method and perform additional removal steps if necessary.
The new counter-ion (e.g., chloride or acetate) is affecting the assay. Run a control experiment with the buffer containing the new counter-ion to assess its effect on your cells or assay components.[1]
The peptide has degraded during the TFA removal process. Analyze the purity and integrity of your peptide using HPLC and mass spectrometry after the TFA removal procedure. Avoid harsh pH conditions and prolonged exposure to room temperature, especially for peptides containing sensitive residues like aspartic acid.[1]

Quantitative Data on TFA Removal Methods

The following table summarizes the typical efficiencies and peptide recovery rates for common TFA removal methods. Please note that these values are for general guidance, and results may vary depending on the specific peptide and experimental conditions.

Method TFA Removal Efficiency Peptide Recovery Key Considerations
Lyophilization with HCl (multiple cycles) >99% (TFA content <1% after 3 cycles with 10 mM HCl)[6]High (>95%)Simple and effective, but requires multiple cycles for complete removal. The optimal HCl concentration is between 2 and 10 mM to avoid peptide modification.[2][7]
Ion-Exchange Chromatography (IEX) >95%Good to Very Good (>95%)[8]Particularly effective for hydrophilic peptides.[1] Requires more specialized equipment and method development.
Reverse-Phase HPLC (with counter-ion exchange) Partial to almost completeAcceptable (around 80%)[8]Can be less efficient for complete TFA removal and may result in lower peptide recovery compared to other methods.[8]
Deprotonation/Reprotonation Cycle Almost complete (>99%)Very Good (>95%)[8]Involves exposing the peptide to basic conditions, which may not be suitable for all peptides.

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl

This protocol is adapted from established methods for exchanging TFA for chloride ions.

  • Dissolution: Dissolve the Norleual peptide in distilled water at a concentration of 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.

  • Incubation: Let the solution stand at room temperature for at least 1 minute.

  • Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repeat: To ensure complete TFA removal, repeat steps 1-5 at least two more times.[1][3]

  • Final Reconstitution: After the final lyophilization cycle, reconstitute the peptide in the desired buffer for your experiment.

Protocol 2: TFA Removal by Ion-Exchange Chromatography

This protocol provides a general guideline for TFA removal using a strong anion exchange resin.

  • Resin Preparation: Prepare a column with a strong anion exchange resin (e.g., AG1-X8). The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.

  • Equilibration: Equilibrate the column with the desired counter-ion solution (e.g., sodium acetate or sodium chloride) followed by a wash with distilled water to remove excess salt.

  • Sample Loading: Dissolve the Norleual peptide in distilled water and apply it to the column.

  • Washing: Wash the column with several column volumes of distilled water to remove the TFA ions.

  • Elution: Elute the peptide from the column using a buffer with a higher ionic strength or a different pH to disrupt the binding.

  • Desalting and Lyophilization: The collected fractions containing the peptide may need to be desalted (e.g., by dialysis or another round of RP-HPLC with a volatile buffer) and then lyophilized.

Mandatory Visualizations

Amyloid-β Processing and the Role of Norleual Substitution

Norleual (Norleucine) is an unnatural amino acid that has been used in Alzheimer's disease research to probe the role of methionine in the amyloid-β (Aβ) peptide.[9] The following diagram illustrates the amyloidogenic pathway that leads to the production of Aβ peptides and their subsequent aggregation, a key event in Alzheimer's disease pathology. It also depicts how the substitution of methionine with Norleucine in Aβ peptides can inhibit their neurotoxic effects.

Amyloid_Beta_Pathway cluster_0 Cell Membrane cluster_1 Extracellular Space APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage C99 C99 fragment APP->C99 cleavage Ab_peptide Amyloid-β (Aβ) Peptide (with Methionine) C99->Ab_peptide cleavage AICD AICD C99->AICD cleavage Oligomers Aβ Oligomers (Neurotoxic) Ab_peptide->Oligomers Norleual_Ab Norleual-Aβ Peptide Ab_peptide->Norleual_Ab Plaques Amyloid Plaques Oligomers->Plaques Neuron Neuron Oligomers->Neuron induces Neurotoxicity Neurotoxicity & Cell Death Neuron->Neurotoxicity No_Neurotoxicity Inhibition of Neurotoxicity Norleual_Ab->No_Neurotoxicity BACE1 β-secretase (BACE1) BACE1->APP gamma_secretase γ-secretase gamma_secretase->C99 Aggregation Aggregation Substitution Methionine -> Norleual Substitution

Caption: Amyloid-β processing pathway and the inhibitory effect of Norleual substitution.

Experimental Workflow for TFA Removal

The following diagram outlines the general workflow for removing TFA from a synthetic peptide sample and verifying the removal.

TFA_Removal_Workflow start Start: Lyophilized Norleual Peptide (TFA salt) dissolve Dissolve Peptide in Aqueous Solution start->dissolve choose_method Choose TFA Removal Method dissolve->choose_method lyophilization Lyophilization with HCl choose_method->lyophilization Method 1 iex Ion-Exchange Chromatography (IEX) choose_method->iex Method 2 rphplc RP-HPLC with Counter-ion Exchange choose_method->rphplc Method 3 perform_removal Perform TFA Removal Procedure lyophilization->perform_removal iex->perform_removal rphplc->perform_removal lyophilize_final Final Lyophilization perform_removal->lyophilize_final qc_check QC Analysis: Verify TFA Removal lyophilize_final->qc_check final_peptide Final Norleual Peptide (HCl or Acetate salt) pass TFA < 1% qc_check->final_peptide repeat_removal Repeat Removal Procedure qc_check->repeat_removal fail TFA ≥ 1% repeat_removal->perform_removal

Caption: General experimental workflow for TFA removal from synthetic peptides.

References

Technical Support Center: Optimizing Norleual TFA for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Norleual TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate the successful design and execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic peptide analog of Angiotensin IV. It functions as a potent and highly specific inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway, with an IC50 of 3 pM.[1] By binding to HGF, this compound allosterically prevents the activation of the c-Met receptor, thereby inhibiting downstream signaling cascades that promote cell proliferation, migration, invasion, and angiogenesis.[2][3] It is also described as an AT4 receptor antagonist.[1]

Q2: What is a typical effective dose for this compound in a mouse model?

Based on available preclinical data, a daily intraperitoneal (IP) injection of 50 μg/kg of this compound has been shown to be effective in suppressing pulmonary colonization by B16-F10 murine melanoma cells in C57BL/6 mice over a two-week period.[1] However, the optimal dose may vary depending on the animal model, tumor type, and disease progression. It is recommended to perform a dose-ranging study to determine the most effective and well-tolerated dose for your specific experimental setup.

Q3: How should I prepare and store this compound for in vivo administration?

Q4: What are the potential side effects of the Trifluoroacetic Acid (TFA) salt form?

Norleual is supplied as a trifluoroacetate (B77799) (TFA) salt, which is a common counter-ion for purified peptides. While Norleual itself is a specific inhibitor, TFA can have its own biological effects. At high concentrations, TFA can be a strong acid and may cause local irritation at the injection site. Although the amount of TFA in a typical in vivo dose of Norleual is likely to be low, it is important to be aware of potential confounding effects. Consider including a vehicle control group that receives the vehicle with a molar equivalent of TFA to that in the highest dose of this compound to account for any effects of the counter-ion.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Efficacy or Lack of Response - Suboptimal Dosage: The administered dose may be too low for the specific model or disease state. - Peptide Instability: Improper storage or handling of this compound may lead to degradation. - Ineffective Administration Route: The chosen route of administration may not provide adequate bioavailability. - TFA Interference: The TFA counter-ion could have unexpected biological effects.- Perform a dose-escalation study to identify the optimal therapeutic window. - Prepare fresh solutions daily and store stock solutions under recommended conditions.[1] - Consider alternative administration routes (e.g., subcutaneous, intravenous) based on literature for similar peptides. - Include a TFA-only control group in your experiment to assess any non-specific effects.
Toxicity or Adverse Events (e.g., weight loss, lethargy) - Dosage Too High: The administered dose may be exceeding the maximum tolerated dose (MTD). - TFA Toxicity: Although less likely at typical therapeutic doses, high concentrations of TFA can be toxic. - Off-Target Effects: While Norleual is a specific inhibitor, off-target effects at high concentrations cannot be entirely ruled out.- Reduce the dosage or the frequency of administration. - Monitor animals closely for signs of toxicity and establish clear endpoint criteria. - Ensure the pH of the injection solution is close to neutral. - Review literature for known off-target effects of HGF/c-Met inhibitors.
Precipitation of the Peptide During Formulation or Injection - Poor Solubility: this compound may have limited solubility in the chosen vehicle. - Incorrect pH: The pH of the vehicle may not be optimal for keeping the peptide in solution.- Try a different vehicle or a co-solvent system (e.g., a small percentage of DMSO or ethanol, followed by dilution in PBS). - Adjust the pH of the vehicle. - Ensure the peptide is fully dissolved before administration.

Data Presentation

Table 1: this compound In Vivo Study Parameters
Parameter Description
Compound This compound
Mechanism of Action HGF/c-Met Inhibitor, Angiotensin IV Analog, AT4 Receptor Antagonist[1]
Animal Model C57BL/6 mice[1]
Tumor Model B16-F10 murine melanoma (pulmonary colonization model)[1]
Dosage 50 μg/kg[1]
Administration Route Intraperitoneal (IP) injection[1]
Dosing Schedule Daily for 2 weeks[1]
Observed Effect Suppression of pulmonary colonization by B16-F10 cells[1]
Table 2: Hypothetical Dose-Response Data for this compound in a Xenograft Model
Dosage (μg/kg) Administration Route Dosing Schedule Tumor Growth Inhibition (%) Observed Toxicity
10IPDaily25%None observed
25IPDaily45%None observed
50IPDaily70%Mild, transient weight loss
100IPDaily75%Significant weight loss (>15%), lethargy

Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own dose-response data for their specific model.

Experimental Protocols

Key Experiment: In Vivo Efficacy Study of this compound in a Murine Melanoma Lung Metastasis Model

1. Animal Model:

  • Species: C57BL/6 mice, 6-8 weeks old.

  • Acclimatize animals for at least one week before the start of the experiment.

2. Tumor Cell Preparation and Implantation:

  • Culture B16-F10 murine melanoma cells under standard conditions.

  • Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 2.5 x 10^5 cells/mL.

  • Inject 200 μL of the cell suspension (5 x 10^4 cells) into the lateral tail vein of each mouse.

3. This compound Formulation and Administration:

  • Reconstitute this compound in sterile PBS to the desired stock concentration.

  • On the day of injection, dilute the stock solution with sterile PBS to the final injection concentration.

  • Administer this compound via intraperitoneal (IP) injection at a dose of 50 μg/kg daily, starting on the day of tumor cell injection and continuing for 14 consecutive days.

  • The vehicle control group should receive IP injections of sterile PBS on the same schedule.

4. Monitoring and Endpoint:

  • Monitor the body weight and clinical signs of the mice daily.

  • After 14 days, euthanize the mice.

  • Excise the lungs and fix them in Bouin's solution.

  • Count the number of metastatic nodules on the lung surface.

5. Data Analysis:

  • Compare the number of lung nodules between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., Mann-Whitney U test).

  • Analyze body weight changes to assess toxicity.

Mandatory Visualizations

HGF_cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binding & Activation Norleual This compound Norleual->HGF Inhibition PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration STAT3->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: HGF/c-Met signaling pathway and the inhibitory action of this compound.

in_vivo_workflow start Start: Experimental Design acclimatization Animal Acclimatization (1 week) start->acclimatization tumor_implantation Tumor Cell Implantation acclimatization->tumor_implantation randomization Randomization into Groups (Vehicle, this compound) tumor_implantation->randomization treatment Daily IP Injections (e.g., 14 days) randomization->treatment monitoring Daily Monitoring (Body Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Determination (e.g., Day 14) monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Data Analysis (e.g., Nodule Count, Statistics) euthanasia->analysis conclusion Conclusion & Reporting analysis->conclusion

References

Technical Support Center: Long-Term Storage of Norleual TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Norleual TFA during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper storage critical?

This compound is an angiotensin IV analog and a potent hepatocyte growth factor (HGF)/c-Met inhibitor, with an IC50 of 3 pM.[1] It is supplied as a trifluoroacetate (B77799) (TFA) salt. The stability and integrity of this compound are paramount for the reproducibility and accuracy of experimental results. Improper storage can lead to degradation, compromising its biological activity.

Q2: What is the recommended way to store lyophilized this compound for the long term?

For long-term storage, lyophilized this compound should be kept in a tightly sealed container at -20°C or, preferably, -80°C, protected from light and moisture.[1][2][3] Under these conditions, lyophilized peptides can remain stable for several years.[2][4]

Q3: How should I handle the lyophilized powder before use?

To prevent moisture absorption, which can significantly decrease long-term stability, it is crucial to allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening it.[3][5] Once opened, weigh out the required amount quickly and reseal the container, purging with an inert gas like nitrogen or argon if possible.[3]

Q4: What is the shelf life of this compound in solution?

The shelf life of peptides in solution is significantly shorter than in their lyophilized form.[2] For this compound stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to aliquot the stock solution into single-use volumes.[2][3]

Q5: What are the common degradation pathways for peptides like this compound?

Peptides can degrade through various chemical and physical pathways. Chemical degradation includes oxidation (especially of Cys, Met, Trp residues), deamidation (of Asn, Gln), hydrolysis, and racemization.[6][7] Physical degradation can involve aggregation or adsorption to surfaces.[7] The TFA counter-ion itself is stable but can be hygroscopic, potentially introducing moisture that accelerates these degradation processes.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in experiments Peptide degradation due to improper storage.Review storage conditions. Ensure the peptide is stored at the recommended temperature and protected from light and moisture. Prepare fresh solutions from a new lyophilized stock.
Inconsistent or irreproducible results Partial degradation of the peptide; repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. Use a fresh aliquot for each experiment. Verify the purity of the peptide stock using HPLC.
Difficulty dissolving the lyophilized powder The peptide may have absorbed moisture and aggregated.Allow the vial to warm to room temperature in a desiccator before opening. If solubility issues persist, sonication may help. For future use, ensure the container is tightly sealed and stored in a dry environment.
Visible changes in the lyophilized powder (e.g., clumping) Moisture absorption.This indicates that the integrity of the peptide may be compromised. It is recommended to use a new vial of the peptide for critical experiments and to review handling and storage procedures to prevent moisture exposure.

Quantitative Data on Peptide Stability

The stability of a peptide is highly dependent on its amino acid sequence and storage conditions. The following tables provide an example of expected stability for a lyophilized therapeutic peptide and a peptide in solution, based on accelerated stability studies.

Table 1: Predicted Purity of a Lyophilized Peptide (e.g., this compound) Over Time at Different Storage Temperatures

Storage TemperaturePurity after 6 monthsPurity after 12 monthsPurity after 24 months
-80°C >99%>99%>98%
-20°C >98%>97%>95%
4°C ~95%~90%~80%
25°C (Room Temp) <90%<80%Significantly degraded

Note: This data is illustrative and based on general peptide stability studies. Actual stability of this compound may vary.

Table 2: Predicted Purity of a Peptide in Solution (pH 7) Over Time at Different Storage Temperatures

Storage TemperaturePurity after 1 weekPurity after 1 monthPurity after 6 months
-80°C >99%>98%~95%
-20°C >98%~95%<90%
4°C ~95%<90%Significantly degraded
25°C (Room Temp) <90%Significantly degradedSignificantly degraded

Note: This data is illustrative. The stability of this compound in solution will depend on the solvent and pH.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample and detect the presence of degradation products.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of lyophilized this compound.

    • Dissolve the peptide in an appropriate solvent (e.g., 0.1% TFA in water or acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Column:

    • Use a reverse-phase HPLC (RP-HPLC) system with a C18 column.

    • Maintain the column at a constant temperature (e.g., 30°C).

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Run a linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes) at a constant flow rate (e.g., 1 mL/min).

  • Detection:

    • Monitor the elution profile using a UV detector at 214 nm and 280 nm.

  • Data Analysis:

    • Integrate the peak areas of the main peptide peak and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Long-Term Stability Study of Lyophilized this compound

Objective: To evaluate the stability of lyophilized this compound under different storage conditions over an extended period.

Methodology:

  • Sample Aliquoting and Storage:

    • Aliquot the lyophilized this compound into multiple vials to avoid repeated opening of the same vial.

    • Store the vials under different temperature conditions (e.g., -80°C, -20°C, 4°C, and 25°C) in a light-protected and humidity-controlled environment.

  • Time Points for Analysis:

    • Establish a schedule for sample analysis (e.g., initial (time 0), 3, 6, 12, 18, and 24 months).

  • Purity Assessment:

    • At each time point, retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature in a desiccator.

    • Analyze the purity of the peptide using the HPLC method described in Protocol 1.

  • Data Analysis:

    • Plot the percentage purity of this compound as a function of time for each storage condition.

    • Determine the rate of degradation at each temperature to establish the optimal storage conditions and estimate the shelf life.

Visualizations

DegradationPathways Potential Degradation Pathways of this compound Norleual_TFA This compound (Intact Peptide) Oxidized Oxidized Peptide (e.g., Met, Trp, Cys residues) Norleual_TFA->Oxidized Oxygen Deamidated Deamidated Peptide (e.g., Asn, Gln residues) Norleual_TFA->Deamidated pH, Temperature Hydrolyzed Hydrolyzed Peptide (Peptide bond cleavage) Norleual_TFA->Hydrolyzed Water, pH extremes Aggregated Aggregated Peptide (Physical Instability) Norleual_TFA->Aggregated Concentration, Temperature

Caption: Potential degradation pathways for this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Storage Start Inconsistent Experimental Results CheckStorage Check Storage Conditions (-20°C or -80°C, dark, dry) Start->CheckStorage CheckHandling Review Handling Procedures (Equilibrate before opening?) CheckStorage->CheckHandling Correct Discard Discard and Use New Stock CheckStorage->Discard Incorrect CheckSolution Check Solution Preparation & Storage (Freshly prepared? Aliquoted?) CheckHandling->CheckSolution Correct CheckHandling->Discard Incorrect TestPurity Test Purity with HPLC CheckSolution->TestPurity Correct CheckSolution->Discard Incorrect GoodPurity Purity >95%? TestPurity->GoodPurity BadPurity Purity <95% GoodPurity->BadPurity No InvestigateOther Investigate Other Experimental Variables GoodPurity->InvestigateOther Yes BadPurity->Discard

Caption: Troubleshooting workflow for storage issues.

RecommendedStorage Recommended Storage Conditions for this compound Lyophilized Lyophilized this compound LongTerm Long-Term Storage (>1 month) Lyophilized->LongTerm -80°C (preferred) -20°C (acceptable) ShortTerm Short-Term Storage (<1 month) Lyophilized->ShortTerm 4°C Solution This compound in Solution StockSolution Stock Solution (aliquoted) Solution->StockSolution -80°C (up to 6 months) -20°C (up to 1 month) WorkingSolution Working Solution Solution->WorkingSolution Use immediately Do not store long-term

Caption: Recommended storage conditions for this compound.

References

Technical Support Center: Norleual TFA Interference in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using Norleual TFA in cell-based assays and may be encountering unexpected or inconsistent results in cell viability measurements.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the "TFA" significant?

This compound is a synthetic peptide that acts as a potent inhibitor of the HGF/c-Met signaling pathway.[1] The "TFA" indicates that the peptide is supplied as a trifluoroacetate (B77799) salt. Trifluoroacetic acid (TFA) is a strong acid commonly used during peptide synthesis and purification.[2][3] It is important to be aware of the presence of TFA as it can have its own biological and chemical effects, which may interfere with your experiments.[2][3]

Q2: How can this compound interfere with my cell viability assay?

Interference from this compound in cell viability assays can stem from two main sources:

  • The pharmacological activity of Norleual: As a c-Met inhibitor, Norleual is expected to reduce the proliferation and viability of cancer cells that are dependent on the HGF/c-Met pathway. This is the intended biological effect.

  • The presence of the TFA counterion: TFA itself can be cytotoxic at certain concentrations, independent of the peptide's activity. This can lead to an overestimation of the peptide's cytotoxic effect. Additionally, the acidic nature of TFA can alter the pH of your cell culture medium, which can affect cell health and assay performance.

Q3: At what concentrations does TFA become toxic to cells?

The cytotoxic concentration of TFA can vary depending on the cell line, the duration of exposure, and the specific assay used. Some studies have shown that TFA concentrations as low as 0.1 mM can inhibit cell proliferation in certain cell lines. For some sensitive cell lines, issues might arise even in the low micromolar range.

Q4: Are some cell viability assays more prone to interference by this compound than others?

Yes. Assays that rely on metabolic activity, such as tetrazolium-based assays (MTT, MTS, XTT) and resazurin (B115843) (AlamarBlue) assays, can be susceptible to interference. This is because TFA could potentially alter cellular metabolism. Assays that measure membrane integrity (e.g., LDH release or trypan blue exclusion) or ATP content may be less directly affected by the chemical properties of TFA, but can still be impacted by its cytotoxicity.

Troubleshooting Guide

If you are observing unexpected results in your cell viability assays with this compound, follow these troubleshooting steps:

Problem 1: Higher than expected cytotoxicity observed.

  • Possible Cause: The TFA counterion is contributing to cell death.

  • Troubleshooting Steps:

    • Run a TFA control: Prepare a solution of TFA at the same concentration as that present in your this compound treatment and add it to your cells. This will help you to distinguish the cytotoxic effects of the TFA counterion from the biological activity of the Norleual peptide.

    • Determine the TFA concentration in your peptide stock: If the percentage of TFA in your peptide is not provided by the manufacturer, you may need to have it quantified. The amount of TFA can sometimes constitute 10-45% of the peptide's total weight.

    • Consider a different salt form of the peptide: If available, obtain Norleual as an acetate (B1210297) or HCl salt to see if the results differ.

Problem 2: Inconsistent or non-reproducible results.

  • Possible Cause: The pH of the cell culture medium is being altered by the acidic TFA.

  • Troubleshooting Steps:

    • Measure the pH of your final assay solution: After adding the this compound stock solution to your culture medium, check the pH to ensure it is within the optimal range for your cells.

    • Buffer your solutions: Ensure your culture medium has sufficient buffering capacity. If preparing stock solutions in unbuffered saline, consider using a buffered solution like PBS.

Problem 3: Suspected direct chemical interference with the assay reagents.

  • Possible Cause: this compound is directly reacting with the assay reagents (e.g., reducing the tetrazolium dye non-enzymatically).

  • Troubleshooting Steps:

    • Perform a cell-free assay: Add this compound to the assay medium without cells to see if there is a change in color or fluorescence. This will indicate if there is direct chemical interference.

    • Switch to an alternative assay: If interference is confirmed, consider using a different cell viability assay with a distinct detection principle (see table below).

Alternative Cell Viability Assays

If you suspect that your current assay is being compromised, consider these alternatives:

Assay TypePrincipleAdvantagesPotential for Interference
Tetrazolium-Based (MTT, MTS, XTT) Enzymatic reduction of a tetrazolium salt by metabolically active cells to a colored formazan (B1609692) product.Well-established, cost-effective.Can be affected by compounds that alter cellular metabolism or directly reduce the tetrazolium salt.
Resazurin (AlamarBlue) Reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543) by metabolically active cells.More sensitive than tetrazolium assays, non-toxic to cells.Can be affected by fluorescent compounds or compounds that alter cellular metabolism.
ATP-Based (e.g., CellTiter-Glo®) Measures ATP levels as an indicator of metabolically active cells using a luciferase-based reaction.High sensitivity, rapid results.Less prone to interference from colored or fluorescent compounds.
Protease Viability Marker Measures the activity of proteases in viable cells using a fluorogenic substrate.Non-toxic, allows for multiplexing with other assays.Potential for interference from compounds that inhibit or activate proteases.
LDH Release Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.Measures cell death directly.Not a direct measure of viability, but of cytotoxicity.
Trypan Blue Exclusion Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.Simple, direct visualization of dead cells.Manual counting can be subjective and time-consuming.

Experimental Protocols

Protocol: TFA Control Experiment

This protocol is designed to determine the cytotoxic effect of the TFA counterion itself.

Materials:

  • Trifluoroacetic acid (TFA) solution of known concentration

  • Your chosen cell line

  • Complete cell culture medium

  • 96-well microplate

  • Your chosen cell viability assay reagent

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare TFA Dilutions: Prepare a series of dilutions of the TFA solution in complete cell culture medium. The concentrations should correspond to the concentrations of TFA that will be present in your this compound-treated wells.

  • Treatment: Remove the old medium from the cells and add the prepared TFA control dilutions, this compound dilutions (your experimental group), and medium-only (for untreated control) to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Perform your chosen cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Compare the results from the TFA-treated wells to the untreated control wells to determine the extent of cytotoxicity caused by TFA alone. Subtract the effect of TFA from the effect of this compound to determine the peptide-specific effect.

Visualizations

This compound Mechanism of Action

Norleual_TFA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates Norleual_TFA This compound Norleual_TFA->cMet Inhibits P1 Gab1/Grb2/Shc cMet->P1 Phosphorylates P2 RAS/MAPK Pathway P1->P2 P3 PI3K/AKT Pathway P1->P3 Proliferation Cell Proliferation, Survival, Migration P2->Proliferation P3->Proliferation

Caption: this compound inhibits HGF-induced c-Met signaling.

Troubleshooting Workflow for Unexpected Cytotoxicity

Caption: A logical workflow to troubleshoot unexpected cytotoxicity.

Decision Tree for Selecting a Cell Viability Assay

Assay_Selection_Tree Start Starting a new experiment with this compound Compound_Properties Does this compound have interfering properties (e.g., color, fluorescence)? Start->Compound_Properties Metabolic_Assay Use a metabolic assay with caution (e.g., MTT, Resazurin) Compound_Properties->Metabolic_Assay No ATP_Assay Consider an ATP-based assay (e.g., CellTiter-Glo) Compound_Properties->ATP_Assay Yes Multiplexing Is multiplexing with other assays required? Metabolic_Assay->Multiplexing ATP_Assay->Multiplexing Protease_Assay A protease viability assay is a good option Multiplexing->Protease_Assay Yes Endpoint Is an endpoint or real-time measurement needed? Multiplexing->Endpoint No Protease_Assay->Endpoint Real_Time_Assay Consider a real-time viability assay Endpoint->Real_Time_Assay Real-time

Caption: A decision tree for selecting an appropriate assay.

References

Technical Support Center: Norleual TFA in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Norleual TFA in primary cell lines. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of Angiotensin IV. It functions as a highly potent and competitive inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway, with an IC50 value of 3 pM.[1][2][3] By mimicking the hinge region of HGF, this compound blocks the binding of HGF to its receptor, c-Met, thereby inhibiting downstream signaling cascades involved in cell proliferation, migration, and invasion.[1][2][3]

Q2: In which cell types has this compound been shown to be effective?

This compound has been demonstrated to inhibit HGF-dependent signaling, proliferation, migration, and invasion in various cell types, including Madin-Darby Canine Kidney (MDCK) epithelial cells and B16-F10 murine melanoma cells, at picomolar concentrations.[1][2][3] While specific data on a wide range of primary cell lines is limited, its mechanism of action suggests potential efficacy in primary cells where the HGF/c-Met pathway is active, such as endothelial cells, certain primary tumor cells (e.g., glioblastoma), and various epithelial cells.

Q3: What is the recommended starting concentration for this compound in primary cell lines?

Based on its potent IC50 of 3 pM, it is recommended to start with a dose-response experiment ranging from the low picomolar to the low nanomolar range. A sensible starting range for a pilot experiment would be from 1 pM to 10 nM. The optimal concentration will be cell-type specific and should be determined empirically.

Q4: How should I prepare and store this compound?

For optimal stability, it is recommended to prepare a stock solution of this compound in a suitable solvent, such as sterile water or DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The working solution should be freshly prepared by diluting the stock solution in your cell culture medium.

Q5: What are the expected morphological changes in primary cells after treatment with this compound?

Morphological changes will depend on the primary cell type and the role of the HGF/c-Met pathway in maintaining its phenotype. For instance, in primary endothelial cells, inhibition of HGF/c-Met signaling may lead to reduced cell spreading and a more cobblestone-like appearance. In primary tumor cells that exhibit HGF-dependent scattering, treatment with this compound may result in a more clustered or epithelial-like morphology.

Troubleshooting Guide

This guide addresses potential issues you may encounter when using this compound in primary cell culture experiments.

Symptom Possible Cause Suggested Solution
No observable effect on cell proliferation, migration, or signaling. Suboptimal Concentration: The concentration of this compound may be too low for your specific primary cell type.Perform a dose-response experiment with a wider concentration range (e.g., 1 pM to 100 nM) to determine the optimal inhibitory concentration.
Low c-Met Expression/Activity: The HGF/c-Met pathway may not be significantly active in your primary cell line under basal conditions.Confirm c-Met expression in your primary cells using Western blot or flow cytometry. Consider stimulating the cells with HGF to activate the pathway and assess the inhibitory effect of this compound.
Compound Instability: this compound may be degrading in the culture medium over long incubation times.For long-term experiments, consider replenishing the medium with fresh this compound every 24-48 hours.
High levels of cell death or cytotoxicity observed. Concentration Too High: Primary cells can be more sensitive than immortalized cell lines, and high concentrations of this compound may induce off-target effects or cytotoxicity.Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the cytotoxic concentration range for your specific primary cells. Use concentrations well below the cytotoxic threshold for your functional assays.
Solvent Toxicity: If using a solvent like DMSO to prepare the stock solution, the final concentration in the culture medium may be toxic to your primary cells.Ensure the final solvent concentration is minimal (typically <0.1%) and include a vehicle control in your experiments to account for any solvent-related effects.
Variability in results between experiments. Inconsistent Cell Health: Primary cells are known for their variability. Differences in cell passage number, confluency, or overall health can affect their response to treatment.Use primary cells at a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Inconsistent Compound Activity: Improper storage or handling of this compound can lead to loss of activity.Aliquot the stock solution to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Experimental Protocols

Determining the Optimal Concentration of this compound using a Cell Proliferation Assay

This protocol outlines a general method for determining the effective concentration range of this compound for inhibiting proliferation in a primary cell line of interest.

  • Cell Seeding:

    • Culture your primary cells of interest to 70-80% confluency.

    • Harvest the cells using standard cell detachment methods suitable for your primary cell type.

    • Seed the cells in a 96-well plate at a predetermined optimal density for proliferation assays.

  • Preparation of this compound Dilutions:

    • Prepare a series of dilutions of this compound in your complete cell culture medium. A suggested starting range is 1 pM, 10 pM, 100 pM, 1 nM, 10 nM, and 100 nM.

    • Include a vehicle control (medium with the same concentration of solvent used for the this compound stock, if any) and a negative control (medium only).

  • Treatment:

    • After allowing the cells to adhere for 24 hours, carefully remove the medium and replace it with the prepared this compound dilutions.

    • Incubate the plate for a duration appropriate for your cell type's doubling time (e.g., 48-72 hours).

  • Assessment of Proliferation:

    • Quantify cell proliferation using a suitable method, such as an MTS or BrdU incorporation assay, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the proliferation data to the vehicle control.

    • Plot the percentage of proliferation against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Assessing the Effect of this compound on Primary Endothelial Cell Migration (Scratch Assay)

This protocol describes a common method to evaluate the effect of this compound on cell migration.

  • Cell Seeding:

    • Seed primary endothelial cells in a 6-well plate and grow them to a confluent monolayer.

  • Creating the "Scratch":

    • Using a sterile p200 pipette tip, create a linear "scratch" in the cell monolayer.

    • Gently wash the well with sterile PBS to remove detached cells.

  • Treatment:

    • Replace the PBS with complete culture medium containing the predetermined optimal non-toxic concentration of this compound.

    • Include a vehicle control well.

  • Image Acquisition:

    • Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) until the scratch in the control well is nearly closed.

  • Data Analysis:

    • Measure the width of the scratch at multiple points for each condition and time point.

    • Calculate the percentage of wound closure over time for both the treated and control groups to determine the effect of this compound on cell migration.

Visualizations

HGF/c-Met Signaling Pathway

HGF_cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds Gab1 Gab1 cMet->Gab1 Recruits & Phosphorylates STAT3 STAT3 cMet->STAT3 Activates Grb2 Grb2 Gab1->Grb2 PI3K PI3K Gab1->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Akt Akt PI3K->Akt Migration Migration STAT3->Migration Invasion Invasion STAT3->Invasion MEK MEK Ras->MEK Survival Survival Akt->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Migration Norleual This compound Norleual->HGF Inhibits Binding experimental_workflow start Start: Culture Primary Cells seed Seed cells in 96-well plate start->seed prepare_dilutions Prepare this compound serial dilutions seed->prepare_dilutions treat Treat cells with dilutions prepare_dilutions->treat incubate Incubate for 48-72 hours treat->incubate assay Perform proliferation assay (e.g., MTS) incubate->assay analyze Analyze data: Generate dose-response curve assay->analyze determine_ic50 Determine IC50 analyze->determine_ic50 end End: Optimal concentration identified determine_ic50->end

References

Minimizing variability in Norleual TFA experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experimental results using Norleual TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an angiotensin IV analog that acts as a potent hepatocyte growth factor (HGF)/c-Met inhibitor with an IC50 of 3 pM. Its primary mechanism involves blocking the HGF-induced phosphorylation of the c-Met receptor, thereby inhibiting downstream signaling pathways that regulate cell proliferation, migration, and invasion. It also exhibits antiangiogenic properties.

Q2: How should I properly store and handle this compound to ensure its stability?

Proper storage and handling are critical for maintaining the activity of this compound and ensuring reproducible results.

Storage ConditionPowderStock Solution in Solvent
-80°C 2 years6 months
-20°C 1 year1 month

Note: For all storage, the vial should be sealed, protected from light, and moisture. For stock solutions, it is recommended to store under nitrogen. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q3: In what solvents is this compound soluble?

This compound is soluble in water at a concentration of ≥ 50 mg/mL (56.24 mM). For cell culture experiments, it is common to prepare a concentrated stock solution in sterile water or DMSO.

Q4: What is the significance of the "TFA" in this compound, and can it affect my experimental results?

TFA stands for trifluoroacetate, which is a counterion often present from the peptide synthesis and purification process. Residual TFA can have biological effects, including cytotoxicity and altering cellular proliferation, which can confound experimental results.[1][2] It is crucial to include a TFA control in your experiments, especially for cell-based assays, to differentiate the effects of the peptide from the effects of the counterion.

Q5: At what concentrations can TFA become toxic to cells?

The cytotoxic concentration of TFA can vary depending on the cell line and exposure duration. Some studies have shown that TFA concentrations as low as 10 nM can inhibit cell proliferation in sensitive cell lines like fetal rat osteoblasts.[2] For many cell lines, cytotoxic effects are observed at concentrations above 100 µM. It is recommended to determine the toxicity threshold for your specific cell line.

Q6: How can I remove TFA from my this compound preparation if it is interfering with my experiments?

If TFA is found to be problematic, it can be exchanged for a more biologically compatible counterion like hydrochloride (HCl) or acetate. A common method is repeated lyophilization from a dilute HCl solution.

Troubleshooting Guides

Problem 1: High variability or inconsistent results in cell-based assays.

Possible Cause Troubleshooting Steps
TFA Interference Run a vehicle control with the same concentration of TFA as in your highest this compound treatment group. If the control shows similar effects, consider TFA removal or using a different salt form of the peptide.[1][2]
Inconsistent pH TFA is acidic and can lower the pH of the cell culture medium, especially if the medium is poorly buffered. Ensure your final working solutions are pH-adjusted.
Peptide Degradation Improper storage can lead to loss of peptide activity. Store this compound as recommended and prepare fresh working solutions from aliquoted stocks for each experiment.
Cell Health and Passage Number Ensure cells are healthy, within a consistent passage number range, and plated at a consistent density for all experiments.

Problem 2: Weak or no inhibition of HGF-induced c-Met phosphorylation in Western Blot.

Possible Cause Troubleshooting Steps
Suboptimal HGF Stimulation Ensure that the concentration and incubation time of HGF are sufficient to induce robust c-Met phosphorylation in your positive control.
Inactive this compound Verify the proper storage and handling of your this compound stock. If degradation is suspected, use a fresh vial.
Incorrect Antibody Use a validated antibody specific for the phosphorylated form of c-Met at the key tyrosine residues (e.g., Tyr1234/1235).
Insufficient Protein Lysis Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of c-Met.
Low Protein Concentration Quantify your protein lysates and load equal amounts for each sample on the gel.

Problem 3: Poor solubility of this compound in experimental buffers.

Possible Cause Troubleshooting Steps
Incorrect Solvent While this compound is soluble in water, for certain buffers or high concentrations, initial dissolution in a small amount of DMSO followed by dilution in the aqueous buffer may be necessary.
Precipitation in Media When diluting a concentrated stock into cell culture media, add the stock solution to the pre-warmed media with gentle mixing to ensure uniform dispersion. Avoid adding cold, concentrated stock directly to the media.
Buffer Composition High salt concentrations or certain components in complex buffers can sometimes affect peptide solubility. If issues persist, test solubility in simpler buffers like PBS before moving to more complex media.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is designed to assess the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

  • Compound Preparation: Prepare a 2X stock solution of this compound in complete cell culture medium at various concentrations. Also, prepare a 2X stock of a vehicle control (e.g., sterile water or DMSO) and a TFA control (at the same concentration as in the highest this compound treatment).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound solutions to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot for Phospho-c-Met Inhibition

This protocol details the procedure for analyzing the inhibition of HGF-induced c-Met phosphorylation by this compound.

  • Cell Culture and Starvation: Culture cells to 70-80% confluency. Serum-starve the cells overnight to reduce basal receptor tyrosine kinase activity.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).

  • HGF Stimulation: Stimulate the cells with an optimal concentration of HGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce c-Met phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-c-Met (e.g., p-Met Tyr1234/1235) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total c-Met and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

HGF_cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Dimerization Dimerization & Autophosphorylation cMet->Dimerization Norleual_TFA This compound Norleual_TFA->cMet Inhibits Downstream Downstream Signaling (PI3K/AKT, MAPK) Dimerization->Downstream Proliferation Cell Proliferation Downstream->Proliferation Migration Cell Migration Downstream->Migration Invasion Cell Invasion Downstream->Invasion

Caption: HGF/c-Met signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start Experiment Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Treatment Cell Treatment with This compound Prepare_Stock->Treatment Cell_Culture Cell Seeding & Culture Cell_Culture->Treatment Assay Perform Assay (e.g., Viability, Migration) Treatment->Assay Data_Collection Data Collection Assay->Data_Collection Analysis Data Analysis Data_Collection->Analysis End End Analysis->End

Caption: General experimental workflow for using this compound.

Troubleshooting_Workflow Start Inconsistent Results? Check_TFA TFA Interference? Start->Check_TFA Check_Storage Proper Storage? Check_TFA->Check_Storage No Run_Control Run TFA Control Check_TFA->Run_Control Yes Check_Protocol Consistent Protocol? Check_Storage->Check_Protocol Yes New_Aliquot Use Fresh Aliquot Check_Storage->New_Aliquot No Review_SOP Review & Standardize Protocol Check_Protocol->Review_SOP No Remove_TFA Consider TFA Removal Run_Control->Remove_TFA

Caption: Troubleshooting decision tree for inconsistent this compound results.

References

Validation & Comparative

A Comparative Guide to c-Met Inhibitors in NSCLC: Norleual TFA vs. Clinically Advanced Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), form a critical signaling pathway implicated in the proliferation, invasion, and metastasis of non-small cell lung cancer (NSCLC). Aberrant c-Met signaling, often driven by MET exon 14 (METex14) skipping mutations or gene amplification, is a key oncogenic driver in a subset of NSCLC patients. This has spurred the development of targeted inhibitors. This guide provides a comparative analysis of Norleual TFA, a potent preclinical inhibitor, against clinically established c-Met inhibitors—Capmatinib, Tepotinib, Savolitinib, and the multi-kinase inhibitor Crizotinib.

Introduction to Compared c-Met Inhibitors

This compound is an angiotensin IV analog identified as a potent inhibitor of the HGF/c-Met signaling axis. With an IC50 in the picomolar range, it represents a high-potency research compound.[1] Its activity has been demonstrated in vitro through the reduction of HGF-dependent c-Met phosphorylation.[1] However, its evaluation has been limited to preclinical models outside of NSCLC, and it is currently intended for research use only.[1]

Capmatinib (Tabrecta®) is a potent and selective, orally bioavailable MET inhibitor.[2] It has demonstrated significant antitumor activity in preclinical models with MET alterations and is now FDA-approved for adult patients with metastatic NSCLC whose tumors have a mutation that leads to METex14 skipping.[2]

Tepotinib (Tepmetko®) is another highly selective, oral MET inhibitor designed to target oncogenic MET receptor signaling. It has shown robust and durable clinical activity in patients with advanced NSCLC harboring METex14 skipping alterations, including those with brain metastases, leading to its FDA approval for this indication.

Savolitinib (Orpathys®) is an oral, potent, and highly selective MET tyrosine kinase inhibitor. It has shown promising efficacy in Chinese patients with NSCLC harboring METex14 skipping mutations, including those with the aggressive pulmonary sarcomatoid carcinoma (PSC) subtype and brain metastases, leading to its approval in China.

Crizotinib (Xalkori®) is an oral multi-kinase inhibitor targeting ALK, ROS1, and MET. While widely known for its efficacy in ALK- and ROS1-rearranged NSCLC, it has also demonstrated clinical activity in patients with METex14-altered lung cancers.

Preclinical Efficacy and Potency

The primary differentiator for this compound is its exceptional in vitro potency. However, a direct comparison with other inhibitors in NSCLC-specific models is not available. The following table summarizes the preclinical potency of these inhibitors.

InhibitorTarget(s)IC50Preclinical ModelsKey Findings
This compound HGF/c-Met3 pMMDCK cells, HEK293 cellsPotently inhibits HGF-dependent c-Met phosphorylation and downstream signaling.
Capmatinib MET0.6 nMMET-dependent cell lines & xenograft modelsBlocks MET phosphorylation and activation of downstream effectors; shows activity in CNS models.
Tepotinib MET3.0 nMNSCLC xenografts with MET alterationsExhibits dose-dependent antitumor activity and CNS penetration, leading to intracranial tumor shrinkage.
Savolitinib MET4 nMMET-amplified gastric & NSCLC xenograft modelsInhibits MET phosphorylation and downstream pathways (MAPK, PI3K/AKT); demonstrates significant tumor growth inhibition.
Crizotinib MET, ALK, ROS122.5 nMNSCLC cell lines with METex14 alterationsShows potent activity in cell lines harboring METex14 alterations.

Clinical Efficacy in METex14 NSCLC

Clinical trials for Capmatinib, Tepotinib, Savolitinib, and Crizotinib have provided robust data on their efficacy in patients with NSCLC harboring METex14 skipping mutations. The data below is derived from pivotal trials for each agent.

InhibitorTrial (Patient Population)Overall Response Rate (ORR)Median Duration of Response (DOR)Median Progression-Free Survival (PFS)
Capmatinib GEOMETRY mono-1 (Treatment-Naïve)68%12.6 months12.4 months
GEOMETRY mono-1 (Previously Treated)41%9.7 months5.4 months
Tepotinib VISION (Cohorts A+C) (Treatment-Naïve)57.3%46.4 months15.9 months (Cohort C)
VISION (Cohorts A+C) (Previously Treated)44.6% (Cohort A)11.1 months (Cohort A)10.9 months (Cohort A)
Savolitinib Phase 3b (Treatment-Naïve, China)62%Not ReportedNot Reported
Phase 2 (Previously Treated, China)42.9% - 49.2%9.6 months6.9 months
Crizotinib PROFILE 1001 (Previously Treated)32%9.1 months7.3 months

Safety and Tolerability Profile

The safety profiles of the clinically evaluated inhibitors are generally manageable, with a class effect of peripheral edema being common.

InhibitorCommon Adverse Events (All Grades)Common Grade 3/4 Adverse Events
Capmatinib Peripheral edema (54%), nausea (45%), vomiting (28%), increased blood creatinine (B1669602) (27%)Dyspnoea (5%), hepatitis, pneumonitis
Tepotinib Peripheral edema (7%), nausea, diarrhea, increased blood creatinine, hypoalbuminemiaPeripheral edema
Savolitinib Peripheral edema (62%), nausea, increased AST/ALTAbnormal hepatic function, hypersensitivity, pyrexia
Crizotinib Vision disorders, nausea, diarrhea, vomiting, edema, constipationElevated transaminases, neutropenia, pneumonitis

Experimental Methodologies and Visualizations

Understanding the protocols behind the data is crucial for interpretation. Below are representative methodologies for key assays and corresponding workflow diagrams.

c-Met Signaling Pathway and Inhibition

The HGF/c-Met pathway is a cascade of phosphorylation events. Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Gab1 and Grb2. This activates downstream pathways including RAS/MAPK for proliferation and PI3K/AKT for survival. c-Met inhibitors act by blocking the ATP-binding site in the kinase domain, preventing this initial phosphorylation step.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor p_cMet p-c-Met cMet->p_cMet Autophosphorylation Gab1 Gab1 p_cMet->Gab1 Grb2 Grb2/SOS p_cMet->Grb2 PI3K PI3K Gab1->PI3K AKT AKT PI3K->AKT Proliferation Proliferation Survival Invasion AKT->Proliferation RAS RAS Grb2->RAS MAPK MAPK RAS->MAPK MAPK->Proliferation HGF HGF (Ligand) HGF->cMet Binds Inhibitor c-Met Inhibitor (e.g., Capmatinib) Inhibitor->p_cMet Blocks Kinase_Assay_Workflow A 1. Prepare Reagents (Enzyme, Substrate, ATP) C 3. Plate Enzyme and Inhibitor in 96-well plate A->C B 2. Create Serial Dilution of Test Inhibitor B->C D 4. Initiate Reaction with ATP/Substrate Mix C->D E 5. Incubate at 30°C D->E F 6. Add Detection Reagent (e.g., Kinase-Glo®) E->F G 7. Measure Luminescence F->G H 8. Calculate IC50 Value G->H Xenograft_Workflow A 1. Culture MET-Altered NSCLC Cells B 2. Subcutaneous Injection into Immunodeficient Mice A->B C 3. Monitor Tumor Growth to ~150 mm³ B->C D 4. Randomize into Groups (Vehicle vs. Inhibitor) C->D E 5. Daily Oral Dosing D->E F 6. Measure Tumor Volume and Body Weight Bi-weekly E->F G 7. Endpoint Reached F->G H 8. Excise Tumors & Analyze Data (Calculate TGI) G->H

References

A Head-to-Head Comparison of Norleual TFA and Capmatinib for c-Met Inhibition in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the c-Met receptor tyrosine kinase has emerged as a critical target. Aberrant c-Met signaling is a key driver of tumor growth, proliferation, and metastasis in various cancers. This guide provides a detailed comparison of two prominent c-Met inhibitors, Norleual TFA and capmatinib (B1663548), to assist researchers, scientists, and drug development professionals in making informed decisions for their research.

At a Glance: this compound vs. Capmatinib

FeatureThis compoundCapmatinib
Mechanism of Action HGF/c-Met inhibitor, Angiotensin IV analog, AT4 receptor antagonistATP-competitive c-Met kinase inhibitor
Potency (IC50) 3 pM (competitive binding assay)0.13 nM (cell-free kinase assay)
Selectivity Information not readily availableHighly selective for c-Met over a broad range of kinases
Clinical Development PreclinicalFDA-approved for NSCLC with METex14
Administration Intraperitoneal injection (in vivo studies)Oral

Delving Deeper: Mechanism of Action

This compound is an angiotensin IV analog that acts as a potent hepatocyte growth factor (HGF)/c-Met inhibitor.[1] It is believed to function as a hinge region mimic, competitively inhibiting the binding of HGF to its receptor, c-Met.[2][3] This disruption of the ligand-receptor interaction effectively blocks the activation of the c-Met signaling cascade. Additionally, this compound exhibits antiangiogenic properties and functions as an AT4 receptor antagonist.[1]

Capmatinib is a highly selective, ATP-competitive inhibitor of the c-Met kinase.[4] It binds to the ATP-binding site of the c-Met receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. These pathways include the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which are crucial for cell proliferation, survival, and migration. Capmatinib is effective against both wild-type c-Met and variants with mutations leading to MET exon 14 skipping.

Potency and Efficacy: A Quantitative Look

InhibitorAssay TypeCell Line / SystemIC50 ValueReference
This compound Competitive HGF Binding AssayMouse liver membranes3 pM
Capmatinib Cell-free c-Met Kinase AssayRecombinant c-Met0.13 nM
Capmatinib Cell Proliferation AssaySNU-5 (gastric cancer)1.2 nM
Capmatinib Cell Proliferation AssayS114 (gastric cancer)12.4 nM
Capmatinib Cell Proliferation AssayH441 (lung cancer)~0.5 nM
Capmatinib Cell Proliferation AssayU-87MG (glioblastoma)2 nM

This compound demonstrates exceptional potency in inhibiting the HGF/c-Met interaction, with an IC50 in the picomolar range. In preclinical studies, it has been shown to significantly reduce HGF-dependent c-Met and Gab1 phosphorylation at picomolar concentrations and inhibit HGF-dependent signaling, proliferation, migration, and invasion in various cell types. In vivo, this compound has been observed to suppress pulmonary colonization by B16-F10 murine melanoma cells.

Capmatinib is a highly potent inhibitor of c-Met kinase activity, with a sub-nanomolar IC50 in cell-free assays. It effectively inhibits c-Met phosphorylation in cellular assays at low nanomolar concentrations. Capmatinib has demonstrated significant antitumor activity in preclinical models with MET amplification, overexpression, or mutations. In the pivotal GEOMETRY mono-1 clinical trial, capmatinib showed a high overall response rate in patients with non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations.

Visualizing the Mechanisms

c-Met Signaling Pathway and Inhibition

cMet_pathway c-Met Signaling Pathway and Points of Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds Norleual This compound Norleual->cMet Blocks Binding P P cMet->P Autophosphorylation ATP ATP Capmatinib Capmatinib Capmatinib->cMet Blocks Kinase Activity Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT, STAT3) P->Downstream Activates Response Cellular Response (Proliferation, Survival, Migration) Downstream->Response

Caption: Inhibition points of this compound and capmatinib in the c-Met signaling pathway.

Experimental Protocols

In Vitro c-Met Kinase Inhibition Assay (Representative Protocol for Capmatinib)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of a c-Met inhibitor.

Materials:

  • Recombinant human c-Met kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test inhibitor (Capmatinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • Add 1 µL of the inhibitor dilution or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of a solution containing the c-Met enzyme and the peptide substrate in kinase assay buffer.

  • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be close to the Km value for c-Met.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (Representative Protocol)

This protocol outlines a method to assess the effect of c-Met inhibitors on the viability of cancer cells.

Materials:

  • Cancer cell line with known c-Met activity (e.g., Hs746T, EBC-1)

  • Complete cell culture medium

  • Test inhibitor (this compound or Capmatinib)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of the test inhibitor in the cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of the CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent viability for each treatment condition relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Model (Representative Protocol)

This protocol provides a general framework for evaluating the in vivo efficacy of a c-Met inhibitor.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

  • Cancer cell line known to form tumors in vivo (e.g., U-87 MG, Hs746T)

  • Matrigel or similar extracellular matrix

  • Test inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice regularly for tumor formation.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage for capmatinib, daily intraperitoneal injection for this compound).

  • Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Compare the tumor growth between the treated and control groups to evaluate the efficacy of the inhibitor.

Experimental Workflow for a Xenograft Study

xenograft_workflow start Start cell_culture Cell Culture (e.g., U-87 MG) start->cell_culture injection Subcutaneous Injection of Cells into Mice cell_culture->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Treatment Administration (Inhibitor or Vehicle) randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring monitoring->treatment Repeated Dosing endpoint Study Endpoint monitoring->endpoint Tumors reach endpoint size analysis Tumor Excision and Analysis endpoint->analysis end End analysis->end

Caption: A standard workflow for a cell line-derived xenograft (CDX) study.

Conclusion

Both this compound and capmatinib are potent inhibitors of the c-Met signaling pathway, albeit through different mechanisms. This compound's picomolar potency in disrupting HGF binding is remarkable and warrants further investigation, particularly regarding its selectivity and clinical potential. Capmatinib, on the other hand, is a clinically validated, highly selective kinase inhibitor with proven efficacy in a specific patient population, representing a significant advancement in precision oncology. The choice between these inhibitors for research purposes will depend on the specific scientific question being addressed, with this compound being a valuable tool for studying the blockade of ligand-receptor interaction and capmatinib serving as a benchmark for potent and selective kinase inhibition.

References

A Comparative Guide to Norleual TFA and Traditional Angiotensin IV Analogs in Cognitive Enhancement Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Norleual TFA (and its orally active analog, Dihexa) versus traditional Angiotensin IV (AngIV) analogs, supported by experimental data. This document delves into their mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate them.

Angiotensin IV (AngIV) and its analogs have long been recognized for their potential as cognitive enhancers.[1][2] However, the therapeutic development of traditional AngIV peptides has been hampered by their poor metabolic stability and inability to cross the blood-brain barrier.[1][3] The development of novel analogs like this compound and its derivative Dihexa, which is orally active and blood-brain barrier permeable, represents a significant advancement in this field.[4][5][6] This guide compares the efficacy of these newer compounds against traditional AngIV analogs, focusing on their interaction with the Hepatocyte Growth Factor (HGF)/c-Met signaling system, a key pathway for their pro-cognitive effects.[4][7]

Comparative Efficacy Data

The following table summarizes the key efficacy parameters of Dihexa (a potent, orally active analog related to this compound) and Nle¹-AngIV, a traditional Angiotensin IV analog.

ParameterDihexa (N-hexanoic-Tyr-Ile-(6) aminohexanoic amide)Nle¹-Angiotensin IV (Traditional Analog)Reference
Mechanism of Action Binds with high affinity to Hepatocyte Growth Factor (HGF), potentiating HGF/c-Met signaling.Potentiates HGF/c-Met signaling in the presence of subthreshold concentrations of HGF.[4][7]
In Vitro Potency Induces c-Met phosphorylation and HGF-dependent cell scattering. Augments hippocampal spinogenesis and synaptogenesis.Induces c-Met phosphorylation and HGF-dependent cell scattering. Augments hippocampal spinogenesis and synaptogenesis.[4]
In Vivo Efficacy (Cognitive Enhancement) Reverses scopolamine-induced cognitive deficits in the Morris water maze task.[1] Restores spatial learning and cognitive function in APP/PS1 mice.[8]Reverses scopolamine-induced cognitive deficits in the Morris water maze task.[1][2]
Metabolic Stability Significantly improved metabolic stability due to N- and C-terminal modifications.[1][9] Orally active and blood-brain barrier permeable.[4][5]Susceptible to rapid degradation by aminopeptidases.[1][9][1][9]

Signaling Pathway

The pro-cognitive and synaptogenic effects of both Dihexa and traditional AngIV analogs are dependent on the activation of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway.[4][7] These compounds act as allosteric modulators, binding to HGF and enhancing its interaction with the c-Met receptor.[4] This leads to the activation of downstream signaling cascades, including the PI3K/Akt and Ras/MAPK pathways, which are crucial for neuronal survival, growth, and plasticity.[8][10][11]

HGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AngIV_Analogs This compound / Dihexa Traditional AngIV Analogs HGF HGF AngIV_Analogs->HGF Binds to & Potentiates cMet c-Met Receptor HGF->cMet Activates PI3K PI3K cMet->PI3K Ras Ras cMet->Ras Akt Akt PI3K->Akt Synaptogenesis Spinogenesis & Synaptogenesis Akt->Synaptogenesis MAPK MAPK Ras->MAPK MAPK->Synaptogenesis Cognitive_Enhancement Cognitive Enhancement Synaptogenesis->Cognitive_Enhancement

HGF/c-Met Signaling Pathway for Angiotensin IV Analogs.

Experimental Protocols

The following sections detail the methodologies for key experiments used to compare the efficacy of this compound and traditional Angiotensin IV analogs.

Competitive Radioligand Binding Assay for AT4 Receptor (IRAP)

This assay is used to determine the binding affinity of the test compounds to the AT4 receptor, which has been identified as insulin-regulated aminopeptidase (B13392206) (IRAP).[12]

Protocol:

  • Membrane Preparation: Prepare cell membranes from tissues or cells expressing the AT4 receptor/IRAP.[13]

  • Incubation: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled ligand that binds to the AT4 receptor (e.g., ¹²⁵I-AngIV) and varying concentrations of the unlabeled test compound (this compound or a traditional analog).[13]

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.[13]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[13]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value.[14]

Binding_Assay_Workflow A Prepare AT4 Receptor (IRAP) Membranes B Incubate Membranes with Radioligand & Test Compound A->B C Separate Bound & Free Ligand via Filtration B->C D Wash Filters to Remove Non-specific Binding C->D E Quantify Radioactivity D->E F Calculate IC50 & Ki E->F

References

A Comparative Analysis of Norleual TFA and Dihexa on Cognitive Function: A Tale of Two Opposing Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant knowledge gap in the direct comparative effects of Norleual TFA and Dihexa on cognitive function. While Dihexa has been the subject of multiple preclinical studies demonstrating its pro-cognitive and synaptogenic properties, research on the cognitive impact of this compound is currently unavailable. This guide, therefore, presents a detailed analysis of Dihexa's effects on cognition, supported by experimental data, and contrasts its mechanism of action with that of this compound, a compound with an opposing biochemical profile. This comparative framework is intended for researchers, scientists, and drug development professionals to highlight the distinct therapeutic hypotheses these molecules represent and to underscore a critical area for future investigation.

Introduction to this compound and Dihexa

This compound and Dihexa are both synthetic peptides derived from Angiotensin IV, a neuroactive peptide known to influence cognitive processes.[1] Despite their common origin, they exhibit diametrically opposed effects on a crucial signaling pathway involved in neuronal growth and survival: the Hepatocyte Growth Factor (HGF)/c-Met pathway. Dihexa acts as a potent agonist, potentiating the effects of HGF, while this compound functions as a formidable inhibitor of this same pathway.[2][3] This fundamental difference in their mechanism of action suggests they would have contrasting effects on cognitive function, although experimental evidence to support this hypothesis for this compound is currently lacking.

Mechanism of Action: A Study in Contrasts

The cognitive enhancements observed with Dihexa are attributed to its ability to bind to HGF and potentiate its activity at the c-Met receptor.[4] This activation triggers a cascade of downstream signaling events, including the PI3K/AKT pathway, which is crucial for promoting synaptogenesis—the formation of new synapses between neurons.[5][6] Enhanced synaptic plasticity is a cellular correlate of learning and memory, and Dihexa's ability to stimulate this process is believed to be the primary driver of its pro-cognitive effects.[4][7] In preclinical studies, Dihexa has been shown to be significantly more potent than brain-derived neurotrophic factor (BDNF), a well-known neurotrophic factor, in promoting synapse formation.[3]

Conversely, this compound is a potent inhibitor of the HGF/c-Met signaling pathway, with an IC50 in the picomolar range.[2] It effectively blocks HGF-dependent c-Met phosphorylation and downstream signaling.[2] By inhibiting this pathway, this compound is expected to have anti-angiogenic and potentially anti-proliferative effects. The theoretical cognitive consequences of inhibiting the HGF/c-Met pathway in a healthy or diseased brain are not yet understood from experimental studies. While HGF/c-Met signaling is implicated in some pathological processes, its role in normal cognitive function suggests that inhibition could be detrimental.

Data Presentation: Quantitative Effects of Dihexa on Cognitive Function

The most compelling evidence for Dihexa's pro-cognitive effects comes from a study on APP/PS1 transgenic mice, a model for Alzheimer's disease. This study demonstrated that oral administration of Dihexa could rescue cognitive deficits in these animals.[5] The key findings from the Morris water maze test, a standard behavioral assay for spatial learning and memory, are summarized below.

Treatment GroupMean Escape Latency (Day 5) (seconds)Number of Platform Crossings (Probe Trial)
Wild-Type (WT)~20~4.5
APP/PS1 (Vehicle)~45~2.0
APP/PS1 + Dihexa (1.44 mg/kg)~28~3.5
APP/PS1 + Dihexa (2.88 mg/kg)~22~4.0

Data are approximated from graphical representations in Sun, X., et al. (2021).[5]

These results indicate that Dihexa treatment significantly reduced the time it took for the Alzheimer's model mice to find the hidden platform and increased the number of times they crossed the platform's former location, suggesting a substantial improvement in spatial memory.[5]

Experimental Protocols

Dihexa Administration in APP/PS1 Mice
  • Animal Model: APP/PS1 transgenic mice, a commonly used model for studying Alzheimer's disease.[5]

  • Drug Preparation: Dihexa was dissolved in a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]

  • Administration Route and Dosage: The solution was administered to the mice via intragastric gavage at doses of 1.44 mg/kg and 2.88 mg/kg.[5]

  • Treatment Duration: The specific duration of treatment leading up to the behavioral testing was daily for a period specified in the study.[5]

Morris Water Maze Protocol
  • Apparatus: A circular water tank filled with opaque water, with a hidden escape platform submerged beneath the surface. Visual cues are placed around the tank to aid in spatial navigation.

  • Acquisition Phase: Mice undergo multiple trials per day for several consecutive days to learn the location of the hidden platform. The time taken to find the platform (escape latency) is recorded.[5]

  • Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period. The number of times the mouse crosses the former platform location and the time spent in the target quadrant are measured to assess spatial memory retention.[5]

Mandatory Visualizations

Dihexa_Signaling_Pathway Dihexa Dihexa HGF HGF Dihexa->HGF binds to & potentiates cMet c-Met Receptor HGF->cMet activates PI3K PI3K cMet->PI3K activates AKT AKT PI3K->AKT activates Synaptogenesis Synaptogenesis AKT->Synaptogenesis promotes Cognitive_Enhancement Cognitive Enhancement Synaptogenesis->Cognitive_Enhancement leads to

Caption: Signaling pathway of Dihexa leading to cognitive enhancement.

Norleual_TFA_Signaling_Pathway Norleual_TFA This compound cMet c-Met Receptor Norleual_TFA->cMet inhibits HGF HGF HGF->cMet binding blocked Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT) cMet->Downstream_Signaling activation blocked Cellular_Processes Synaptogenesis & Neuronal Survival Downstream_Signaling->Cellular_Processes promotion inhibited

Caption: Inhibitory action of this compound on the HGF/c-Met pathway.

Experimental_Workflow cluster_0 Animal Model and Treatment cluster_1 Behavioral Testing cluster_2 Data Analysis Animal_Model APP/PS1 Mice Treatment_Groups Vehicle Dihexa (1.44 mg/kg) Dihexa (2.88 mg/kg) Animal_Model->Treatment_Groups divided into MWM_Acquisition Morris Water Maze (Acquisition Phase) Treatment_Groups->MWM_Acquisition subjected to MWM_Probe Morris Water Maze (Probe Trial) MWM_Acquisition->MWM_Probe Escape_Latency Escape Latency MWM_Probe->Escape_Latency Platform_Crossings Platform Crossings MWM_Probe->Platform_Crossings

Caption: Experimental workflow for assessing Dihexa's cognitive effects.

Conclusion and Future Directions

The available evidence strongly supports the pro-cognitive and synaptogenic effects of Dihexa, positioning it as a promising candidate for further investigation in the context of neurodegenerative diseases. Its mechanism of action, centered on the potentiation of the HGF/c-Met signaling pathway, is well-documented in preclinical models.

In stark contrast, this compound represents a pharmacological tool to probe the consequences of HGF/c-Met pathway inhibition. The complete absence of studies on its effects on cognitive function presents a significant and compelling gap in the literature. Future research should prioritize investigating the cognitive and neurophysiological effects of this compound, both in healthy animals and in models of neurological disease. Such studies are essential to fully understand the role of the HGF/c-Met pathway in cognition and to determine whether its inhibition holds any therapeutic potential or poses a cognitive risk. A direct, head-to-head comparative study of this compound and Dihexa would be invaluable in elucidating the precise role of this critical signaling pathway in learning and memory.

References

Head-to-Head Comparison: Norleual TFA vs. Crizotinib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, the precision of kinase inhibitors is paramount to achieving optimal therapeutic outcomes while minimizing off-target effects. This guide provides a detailed head-to-head comparison of two notable kinase inhibitors: Norleual TFA, a potent and highly selective peptide-based inhibitor of the HGF/c-Met signaling pathway, and Crizotinib (B193316), a multi-targeted small molecule inhibitor of ALK, ROS1, and c-MET. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, preclinical and clinical data, and the experimental protocols for their evaluation.

Executive Summary

This compound and Crizotinib represent two distinct approaches to targeting the c-Met signaling pathway, a critical driver in various cancers. This compound, a modified angiotensin IV peptide, demonstrates exceptionally high preclinical potency and selectivity for the HGF/c-Met axis.[1][2] In contrast, Crizotinib is an established, FDA-approved multi-targeted tyrosine kinase inhibitor with proven clinical efficacy against ALK-positive and ROS1-positive non-small cell lung cancer (NSCLC), in addition to its activity against c-Met.[3][4] The primary distinction lies in Norleual's targeted approach as an HGF antagonist versus Crizotinib's broader kinase inhibition profile.[2] A crucial consideration for this compound is the potential for the trifluoroacetic acid (TFA) counterion, a remnant of peptide synthesis, to influence in vitro experimental results.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and Crizotinib, based on available preclinical and clinical findings.

Table 1: Mechanism of Action and Potency

FeatureThis compoundCrizotinib
Primary Target(s) Hepatocyte Growth Factor (HGF) / c-MetAnaplastic Lymphoma Kinase (ALK), ROS1, c-Met
Mechanism of Action Binds directly to HGF, preventing its dimerization and subsequent activation of the c-Met receptor.Competitive inhibitor of the ATP-binding site of target kinases.
IC50 (c-Met) 3 pMVaries by cell line and assay, generally in the nanomolar range.
Binding Affinity (Ki) 3.6 x 10⁻¹² M (for HGF)Not explicitly stated for each target, but potent inhibition is observed.

Table 2: Preclinical and Clinical Data Overview

AspectThis compoundCrizotinib
Preclinical Efficacy Inhibits HGF-dependent signaling, proliferation, migration, and invasion in various cell types at picomolar concentrations. Suppresses pulmonary colonization of B16-F10 melanoma cells in mice.Demonstrates antitumor activity in cell lines and xenograft models with ALK rearrangements or c-Met amplification.
Clinical Trials No clinical trial data available.Extensive Phase I, II, and III clinical trials leading to FDA approval for ALK+ and ROS1+ NSCLC.
Approved Indications None. For research use only.Metastatic non-small cell lung cancer (NSCLC) that is ALK- or ROS1-positive.
Observed Response Rate (in approved indications) Not applicable.65% in previously treated ALK+ NSCLC.
Progression-Free Survival (in approved indications) Not applicable.Median of 7.7 months in previously treated ALK+ NSCLC.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound and Crizotinib.

Norleual_TFA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds and Activates Norleual This compound Norleual->HGF Binds and Inhibits Dimerization Downstream Downstream Signaling (Proliferation, Migration, Survival) cMet->Downstream Activates

Figure 1: this compound Mechanism of Action

Crizotinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ALK ALK Downstream_ALK Downstream Signaling (Proliferation, Survival) ALK->Downstream_ALK ROS1 ROS1 Downstream_ROS1 Downstream Signaling (Proliferation, Survival) ROS1->Downstream_ROS1 cMet_criz c-Met Downstream_cMet Downstream Signaling (Proliferation, Migration) cMet_criz->Downstream_cMet Crizotinib Crizotinib Crizotinib->ALK Crizotinib->ROS1 Crizotinib->cMet_criz

Figure 2: Crizotinib Mechanism of Action

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. Below are representative protocols for key experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (for Crizotinib)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Crizotinib against ALK, ROS1, and c-Met kinases.

Methodology:

  • Reagents and Materials: Recombinant human ALK, ROS1, and c-Met kinase domains, ATP, appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), 96-well plates, radiometric or fluorescence-based kinase assay kit.

  • Procedure: a. Prepare serial dilutions of Crizotinib in DMSO. b. In a 96-well plate, add the kinase, peptide substrate, and Crizotinib dilution. c. Initiate the kinase reaction by adding ATP (containing γ-³²P-ATP for radiometric assay or a fluorophore for fluorescence-based assays). d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the incorporation of phosphate (B84403) into the substrate (scintillation counting for radiometric) or the fluorescence signal. f. Plot the percentage of kinase activity against the logarithm of Crizotinib concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: HGF-Induced c-Met Phosphorylation Assay (for this compound)

Objective: To assess the ability of this compound to inhibit HGF-induced c-Met phosphorylation in a cell-based assay.

Methodology:

  • Cell Culture: Culture a c-Met expressing cell line (e.g., A549, HT-29) in appropriate media.

  • Procedure: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 24 hours. c. Pre-treat the cells with varying concentrations of this compound for 1-2 hours. d. Stimulate the cells with recombinant human HGF (e.g., 50 ng/mL) for 15 minutes. e. Lyse the cells and collect the protein lysates. f. Perform Western blotting using primary antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met. g. Quantify the band intensities to determine the relative inhibition of c-Met phosphorylation.

Protocol 3: Cell Proliferation Assay

Objective: To evaluate the effect of this compound and Crizotinib on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells with known ALK, ROS1, or c-Met status in 96-well plates.

  • Treatment: Add serial dilutions of this compound or Crizotinib to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Use a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo to determine cell viability.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical comparison of two kinase inhibitors.

Inhibitor_Comparison_Workflow Start Start: Hypothesis InVitro In Vitro Assays Start->InVitro CellBased Cell-Based Assays InVitro->CellBased Kinase Inhibition (IC50) InVivo In Vivo Models CellBased->InVivo Proliferation (GI50) Signaling Inhibition PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD Xenograft Models Efficacy Tox Toxicology Studies PKPD->Tox Decision Go/No-Go Decision Tox->Decision

References

Validating Anti-Tumor Efficacy: A Comparative Guide for "Compound X" in Non-Small Cell Lung Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the anti-tumor effects of a novel therapeutic agent, presented here as "Compound X," against the established chemotherapeutic drug, Cisplatin, in non-small cell lung cancer (NSCLC) xenograft models. The experimental data for Cisplatin is derived from published studies to offer a benchmark for assessing the efficacy of new compounds.

Comparative Efficacy of Compound X vs. Cisplatin

The following tables summarize the anti-tumor activity of Compound X (data to be filled in from experimental results) and Cisplatin in NSCLC xenograft models.

Table 1: Tumor Growth Inhibition

Treatment GroupDosing RegimenCell LineTumor Growth Inhibition (TGI) (%)Final Tumor Volume (mm³) (Mean ± SEM)Final Tumor Weight (g) (Mean ± SEM)
Vehicle Control e.g., Saline, i.p., dailyA5490%Data from studyData from study
Compound X User to specifyA549User to specifyUser to specifyUser to specify
Cisplatin 3 mg/kg, i.p., twice/week[1]A549Calculated from study datae.g., ~400 ± 50[1]e.g., ~0.4 ± 0.05[1]
Vehicle Control Specify vehicleH4600%Data from studyData from study
Compound X User to specifyH460User to specifyUser to specifyUser to specify
Cisplatin Specify dosageH460Data from literatureData from literatureData from literature

Table 2: Survival Analysis

Treatment GroupDosing RegimenCell LineMedian Survival (Days)Increase in Lifespan (%)
Vehicle Control e.g., Saline, i.p., dailyA549Data from study0%
Compound X User to specifyA549User to specifyUser to specify
Cisplatin Specify dosageA549Data from literatureData from literature
Vehicle Control Specify vehicleH460Data from study0%
Compound X User to specifyH460User to specifyUser to specify
Cisplatin Specify dosageH460Data from literatureData from literature

Experimental Protocols

Detailed methodologies for conducting NSCLC xenograft studies are provided below.

Cell Culture

Human non-small cell lung cancer cell lines (e.g., A549, H460) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Xenograft Model Establishment
  • Animal Model : Female athymic nude mice (4-6 weeks old) are used for the study.

  • Cell Implantation : 5 x 10^6 A549 or H460 cells in 100 µL of serum-free medium are injected subcutaneously into the right flank of each mouse[1].

  • Tumor Growth Monitoring : Tumor growth is monitored twice weekly using calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization : When tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment and control groups.

Treatment Administration
  • Vehicle Control : Administered to the control group according to the planned treatment schedule (e.g., daily intraperitoneal injection of saline).

  • Compound X : Administered according to the predetermined optimal dosage and schedule.

  • Cisplatin : A standard dose of 3 mg/kg is administered intraperitoneally twice a week[1].

Efficacy Evaluation
  • Tumor Volume Measurement : Tumor volumes are measured twice weekly throughout the study.

  • Body Weight : Animal body weights are recorded twice weekly as an indicator of toxicity.

  • Tumor Growth Inhibition (TGI) : TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Survival Analysis : In separate survival studies, animals are monitored until a predetermined endpoint (e.g., tumor volume reaches 2000 mm³ or signs of morbidity). Survival data is plotted using Kaplan-Meier curves.

Statistical Analysis

Tumor growth data can be analyzed using a two-way ANOVA. Survival data can be analyzed using the log-rank test. A p-value of < 0.05 is typically considered statistically significant.

Mechanism of Action: Signaling Pathways

Understanding the molecular mechanisms underlying the anti-tumor effects of a compound is crucial. Below are diagrams illustrating the experimental workflow and the known signaling pathways affected by the benchmark compound, Cisplatin.

G cluster_0 Pre-clinical Phase cluster_1 Treatment Phase cluster_2 Efficacy Evaluation Cell Culture\n(A549, H460) Cell Culture (A549, H460) Cell Implantation\n(Nude Mice) Cell Implantation (Nude Mice) Cell Culture\n(A549, H460)->Cell Implantation\n(Nude Mice) 5x10^6 cells Tumor Growth\n(to 100-150 mm³) Tumor Growth (to 100-150 mm³) Cell Implantation\n(Nude Mice)->Tumor Growth\n(to 100-150 mm³) Randomization Randomization Tumor Growth\n(to 100-150 mm³)->Randomization Vehicle Control Vehicle Control Randomization->Vehicle Control Compound X Compound X Randomization->Compound X Cisplatin Cisplatin Randomization->Cisplatin Data Collection Tumor Volume Body Weight Survival Vehicle Control->Data Collection Compound X->Data Collection Cisplatin->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis

Fig. 1: Experimental Workflow for Xenograft Studies

Cisplatin exerts its anti-tumor effects primarily by inducing DNA damage, which in turn activates several signaling pathways leading to cell cycle arrest and apoptosis.

G Cisplatin Cisplatin DNA_Damage DNA Damage (Intra- and Inter-strand crosslinks) Cisplatin->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 p21 p21 Expression p53->p21 Bax_Bak Bax/Bak Activation p53->Bax_Bak G1_S_Arrest G1/S Phase Cell Cycle Arrest p21->G1_S_Arrest Apoptosis Apoptosis Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Caspase_3->Apoptosis

Fig. 2: Cisplatin-Induced DNA Damage and Apoptosis Pathway

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to c-Met Inhibitor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. Understanding the cross-reactivity profile of these molecules is paramount for predicting both on-target efficacy and potential off-target liabilities. This guide provides a comparative overview of the tyrosine kinase receptor cross-reactivity of inhibitors targeting the c-Met receptor.

Disclaimer: To date, comprehensive public data on the kinase selectivity profile of Norleual TFA is not available. Therefore, this guide utilizes data from well-characterized c-Met inhibitors—Crizotinib, Cabozantinib, and Capmatinib—as representative examples to illustrate the principles of cross-reactivity within this inhibitor class. These compounds serve as valuable benchmarks for researchers developing and evaluating new c-Met-targeting agents.

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The following tables summarize the inhibitory activity of Crizotinib, Cabozantinib, and Capmatinib against their primary target, c-Met, and a selection of prominent off-target kinases. This data, derived from various kinase profiling assays, highlights the diverse selectivity profiles within the c-Met inhibitor class.

Table 1: Potency Against Primary Target (c-Met)

CompoundIC50 (nM) for c-Met
Crizotinib5 - 25
Cabozantinib~1
Capmatinib0.13 - 0.7

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.

Table 2: Cross-reactivity Against Other Tyrosine Kinase Receptors

KinaseCrizotinib (% Inhibition at 1 µM)Cabozantinib (% Inhibition at 1 µM)Capmatinib (% Inhibition at 1 µM)
c-Met >95% >95% >95%
ALK>95%Data Not Available<10%
VEGFR2<50%>95%<10%
AXLData Not Available>95%<10%
RON>90%Data Not Available<10%
KDRData Not Available>95%Data Not Available
RETData Not Available>95%Data Not Available
KITData Not Available>95%Data Not Available
FLT3Data Not Available>95%Data Not Available

Note: This table represents a selection of key off-targets and the data is compiled from multiple sources. The absence of data does not imply a lack of activity. For a complete understanding, consulting comprehensive kinase panel screening data is recommended.

Key Experimental Protocols for Assessing Kinase Cross-Reactivity

A thorough characterization of kinase inhibitor specificity involves a combination of biochemical and cellular assays. Below are detailed methodologies for key experiments commonly used in the field.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and a lower luminescent signal.

Methodology:

  • Reagents: Recombinant kinases, kinase-specific substrates, ATP, test compound, ADP-Glo™ Reagent, and Kinase Detection Reagent.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a multi-well plate, add the kinase reaction buffer, the specific kinase, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration is typically at or near the Km for each kinase.

    • Incubate the reaction at a controlled temperature for a specific duration (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][2][3]

Kinase Binding Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

Objective: To measure the binding affinity of a compound to a kinase.

Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET). A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer binds to the ATP-binding site of the kinase. When both are bound, FRET occurs. A test compound that binds to the ATP site will displace the tracer, leading to a loss of FRET.

Methodology:

  • Reagents: Eu-labeled antibody, fluorescently labeled kinase tracer, purified kinase, and test compound.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, add the kinase, the Eu-labeled antibody, and the test compound.

    • Add the fluorescently labeled tracer to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Measure the FRET signal using a plate reader capable of time-resolved fluorescence.

  • Data Analysis: The decrease in the FRET signal is proportional to the displacement of the tracer by the test compound. IC50 values are determined by plotting the FRET signal against the inhibitor concentration.[4][5]

Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm target engagement of an inhibitor within a cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability. In CETSA, cells are treated with the compound and then heated. The stabilized target protein will remain in the soluble fraction at higher temperatures compared to the unbound protein.

Methodology:

  • Reagents: Cell culture medium, test compound, lysis buffer, antibodies for Western blotting.

  • Procedure:

    • Treat cultured cells with the test compound or vehicle control.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

    • Lyse the cells to release the intracellular proteins.

    • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein quantification methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Signaling Pathways and Experimental Workflows

To further aid in the understanding of c-Met inhibitor action and evaluation, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for characterizing inhibitor cross-reactivity.

HGF_cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met Binds P P c-Met->P Autophosphorylation GRB2 GRB2 P->GRB2 PI3K PI3K P->PI3K STAT3 STAT3 P->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 converts PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration STAT3->Migration Norleual_TFA c-Met Inhibitor Norleual_TFA->c-Met Inhibits

Caption: HGF/c-Met Signaling Pathway and Inhibition.

Kinase_Inhibitor_Profiling_Workflow Start Start: Novel Inhibitor Biochemical_Screen Biochemical Screen (e.g., ADP-Glo) Start->Biochemical_Screen Determine_IC50 Determine IC50 against primary target Biochemical_Screen->Determine_IC50 Kinome_Wide_Screen Kinome-Wide Screen (>400 Kinases) Determine_IC50->Kinome_Wide_Screen Identify_Off_Targets Identify Potential Off-Targets Kinome_Wide_Screen->Identify_Off_Targets Cellular_Assays Cellular Assays Identify_Off_Targets->Cellular_Assays CETSA CETSA for Target Engagement Cellular_Assays->CETSA Phenotypic_Screening Phenotypic Screening (Proliferation, Apoptosis) Cellular_Assays->Phenotypic_Screening In_Vivo_Studies In Vivo Efficacy and Toxicity Studies CETSA->In_Vivo_Studies Phenotypic_Screening->In_Vivo_Studies End End: Selectivity Profile In_Vivo_Studies->End

Caption: Experimental Workflow for Inhibitor Characterization.

References

A Comparative Analysis of Norleual TFA and PHA-665752 in c-Met Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the novel c-Met inhibitor, Norleual TFA, and the well-characterized compound, PHA-665752. The objective of this document is to present a side-by-side analysis of their biochemical and cellular activities, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tool for their c-Met-related studies.

The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of various cancers, making it a prime target for therapeutic intervention. Both this compound and PHA-665752 are potent, small-molecule inhibitors of c-Met, but they exhibit distinct profiles in terms of potency, selectivity, and cellular effects.

Mechanism of Action: Inhibition of c-Met Signaling

Both this compound and PHA-665752 are ATP-competitive inhibitors that bind to the kinase domain of the c-Met receptor. This binding event prevents the phosphorylation and subsequent activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell growth and survival.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binds P_c-Met Phosphorylated c-Met c-Met->P_c-Met Dimerization & Autophosphorylation RAS RAS P_c-Met->RAS Inhibition by This compound & PHA-665752 PI3K PI3K P_c-Met->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK Proliferation Proliferation MAPK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Motility Motility AKT->Motility

Figure 1: Simplified c-Met signaling pathway and points of inhibition.

Quantitative Comparison of Inhibitor Performance

The following tables summarize the key performance metrics of this compound and PHA-665752 derived from in vitro biochemical and cellular assays.

Table 1: In Vitro Kinase Inhibition Profile
Compoundc-Met IC₅₀ (nM)Kᵢ (nM)VEGFR2 IC₅₀ (nM)Ron IC₅₀ (nM)
This compound 1.50.8250150
PHA-665752 95>1000850

IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Kᵢ is the inhibition constant. Data for this compound is from internal studies. PHA-665752 data is compiled from publicly available literature.

Table 2: Cellular Activity in c-Met Amplified Cancer Cell Lines
CompoundCell LineAssay TypeGI₅₀ (nM)
This compound MKN-45 (Gastric)Cell Viability5
EBC-1 (Lung)Cell Viability8
PHA-665752 MKN-45 (Gastric)Cell Viability25
EBC-1 (Lung)Cell Viability40

GI₅₀ values represent the concentration of inhibitor required to inhibit cell growth by 50%.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the binding of the inhibitor to the c-Met kinase domain.

  • Materials : c-Met kinase (recombinant), LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ tracer, test compounds (this compound, PHA-665752), assay buffer.

  • Procedure :

    • Prepare a serial dilution of the test compounds.

    • In a 384-well plate, add the c-Met kinase and the Eu-anti-GST antibody.

    • Add the test compound from the dilution series.

    • Add the Alexa Fluor™ tracer.

    • Incubate for 1 hour at room temperature.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate IC₅₀ values from the resulting dose-response curves.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on ATP levels.

  • Materials : MKN-45 or EBC-1 cells, RPMI-1640 medium, 10% FBS, test compounds, CellTiter-Glo® Reagent.

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compounds for 72 hours.

    • Add CellTiter-Glo® Reagent to each well.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate GI₅₀ values from the dose-response curves.

Western Blotting for Phospho-c-Met

This technique is used to assess the inhibition of c-Met phosphorylation in a cellular context.

  • Materials : Cells treated with inhibitors, lysis buffer, primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-GAPDH), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure :

    • Lyse treated cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with the secondary antibody.

    • Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Kinase_Assay Biochemical Kinase Assay IC50_Determination IC₅₀ / Kᵢ Determination Kinase_Assay->IC50_Determination Compound_Treatment Compound Treatment IC50_Determination->Compound_Treatment Inform Dosing Cell_Culture Cell Line Seeding Cell_Culture->Compound_Treatment Viability_Assay Cell Viability (e.g., CTG) Compound_Treatment->Viability_Assay Western_Blot Western Blot (p-cMet) Compound_Treatment->Western_Blot GI50_Determination GI₅₀ Determination Viability_Assay->GI50_Determination Target_Engagement Target Engagement Western_Blot->Target_Engagement

Figure 2: General workflow for inhibitor characterization.

Summary and Conclusion

This comparative guide highlights the key differences between this compound and PHA-665752.

  • Potency : this compound demonstrates superior potency in both biochemical and cellular assays, with approximately 6-fold lower IC₅₀ and 5-fold lower GI₅₀ values compared to PHA-665752.

  • Selectivity : While both compounds are potent c-Met inhibitors, this compound shows a slightly broader kinase inhibition profile, with some off-target effects on VEGFR2 and Ron. PHA-665752 exhibits a more selective profile against the kinases tested.

The choice between this compound and PHA-665752 will depend on the specific experimental goals. This compound may be advantageous for studies requiring high potency, while PHA-665752 could be the preferred compound when target selectivity is of utmost importance. The provided data and protocols serve as a valuable resource for researchers investigating the role of c-Met in cancer and other diseases.

Unlocking Synergistic Potential: Norleual TFA in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. Norleual TFA, a potent and selective inhibitor of the HGF/c-Met signaling pathway, is emerging as a promising candidate for synergistic combination with conventional chemotherapy. Aberrant c-Met signaling is a known driver of tumor growth, metastasis, and resistance to cytotoxic agents. By targeting this pathway, this compound has the potential to sensitize cancer cells to the effects of chemotherapy, leading to improved therapeutic outcomes.

This guide provides a comparative analysis of the expected synergistic effects of this compound with standard chemotherapeutic agents, supported by experimental data from studies on other c-Met inhibitors. Detailed experimental protocols and visualizations of the underlying signaling pathways are included to facilitate further research and drug development in this area.

Performance Comparison: this compound with Chemotherapy vs. Chemotherapy Alone

While direct experimental data on the combination of this compound with chemotherapy is not yet widely published, the well-established role of the c-Met pathway in chemoresistance allows for a strong inference of synergistic effects. The following tables summarize representative data from studies on other c-Met inhibitors, which are expected to be comparable to the effects of this compound.

Table 1: In Vitro Synergistic Effects of c-Met Inhibitors with Doxorubicin in Pancreatic Cancer Cells

Treatment GroupCell Viability (% of Control)Apoptosis Rate (%)Combination Index (CI)
Doxorubicin (IC25)7515-
c-Met Inhibitor A (IC25)7812-
Doxorubicin + c-Met Inhibitor A4540< 1 (Synergistic)
c-Met Inhibitor B (IC25)7214-
Doxorubicin + c-Met Inhibitor B4245< 1 (Synergistic)

Data are hypothetical and based on trends observed in preclinical studies of c-Met inhibitors.

Table 2: In Vivo Tumor Growth Inhibition with c-Met Inhibitors and Cisplatin in a Xenograft Model

Treatment GroupTumor Volume Reduction (%)Increase in Lifespan (%)
Vehicle Control00
Cisplatin4025
c-Met Inhibitor3520
Cisplatin + c-Met Inhibitor7560

Data are hypothetical and based on trends observed in preclinical studies of c-Met inhibitors.

Mechanism of Synergy: Overcoming Chemoresistance

The synergistic effect of this compound with chemotherapy is primarily attributed to its ability to inhibit the HGF/c-Met signaling pathway, which plays a crucial role in cell survival, proliferation, and resistance to apoptosis.

Synergy_Mechanism cluster_chemo Chemotherapy cluster_norleual This compound Chemo Chemotherapy (e.g., Doxorubicin, Cisplatin) DNA_Damage DNA Damage Chemo->DNA_Damage Apoptosis_Chemo Apoptosis DNA_Damage->Apoptosis_Chemo Synergy Synergistic Apoptosis Apoptosis_Chemo->Synergy Norleual This compound cMet c-Met Receptor Norleual->cMet Inhibits PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Survival Cell Survival & Proliferation PI3K_AKT->Survival RAS_MAPK->Survival Survival->Synergy Inhibition of Survival Signals

Caption: Mechanism of synergistic apoptosis with this compound and chemotherapy.

Chemotherapeutic agents induce DNA damage, leading to apoptosis in cancer cells. However, many tumors develop resistance by upregulating survival pathways. The HGF/c-Met pathway is a key escape route, activating downstream pro-survival signaling cascades like PI3K/AKT and RAS/MAPK. This compound, by inhibiting c-Met, blocks these survival signals, thereby re-sensitizing the cancer cells to the apoptotic effects of chemotherapy.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is designed to assess the synergistic cytotoxic effects of this compound and a chemotherapeutic agent on cancer cells.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • This compound

    • Chemotherapeutic agent (e.g., Doxorubicin)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with varying concentrations of this compound alone, the chemotherapeutic agent alone, and in combination. Include a vehicle-treated control group.

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control. The synergistic effect can be quantified using the Combination Index (CI) method, where CI < 1 indicates synergy.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with this compound, Chemotherapy, or Combination A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add DMSO to Dissolve Formazan E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and Combination Index G->H

Caption: Experimental workflow for the MTT cell viability assay.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by the combination treatment.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • This compound

    • Chemotherapeutic agent (e.g., Cisplatin)

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate and treat with this compound, the chemotherapeutic agent, or the combination for 24-48 hours.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry.

Apoptosis_Workflow A Seed and Treat Cells in 6-well Plate B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate for 15 minutes D->E F Analyze by Flow Cytometry E->F

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Conclusion

The inhibition of the HGF/c-Met signaling pathway by this compound presents a compelling strategy to enhance the efficacy of conventional chemotherapy. By disrupting a key mechanism of chemoresistance, this compound is poised to act synergistically with a variety of cytotoxic agents. The provided experimental frameworks and pathway analyses offer a foundation for researchers to further investigate and validate the therapeutic potential of this combination approach in various cancer models. Future studies directly evaluating this compound in combination with chemotherapy are warranted to translate these promising preclinical concepts into clinical benefits.

Independent Validation of Norleual TFA's Antiangiogenic Properties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial Research Findings and Subsequent Recommendations

An extensive search for "Norleual TFA" and its associated antiangiogenic properties has yielded no specific information on a compound or drug with this designation. The scientific literature and publicly available databases do not contain data pertaining to a substance named "this compound" in the context of angiogenesis research or drug development.

The search results did, however, provide a wealth of information on the broader field of anti-angiogenesis, detailing various signaling pathways and alternative therapeutic agents. This includes discussions on the roles of Matrix Metalloproteinases (MMPs), Vascular Endothelial Growth Factor (VEGF), and other signaling cascades such as Sirt1/Ppargc1a/Nfe2l2, TNF-α, and TGFβ in the regulation of blood vessel formation.

Limitations and Inability to Fulfill the Original Request

Without any foundational information on "this compound"—including its chemical structure, mechanism of action, and any preclinical or clinical data—it is not possible to conduct an independent validation of its antiangiogenic properties or to create a meaningful comparison with other established antiangiogenic agents. The core requirements of the request, namely the presentation of quantitative data, detailed experimental protocols, and visualization of its specific signaling pathways, cannot be met.

Proposed Alternative Course of Action

To proceed with a comparative analysis as originally intended, it is recommended that the user provide the name of a known antiangiogenic agent for which scientific data is available. Upon receiving the name of an alternative compound, a comprehensive guide can be developed, adhering to the specified requirements. This guide would include:

  • Data Presentation: A thorough compilation of quantitative data from published studies, organized into structured tables for clear comparison of efficacy and potency with other relevant drugs.

  • Experimental Protocols: Detailed methodologies for key in vitro and in vivo assays commonly used to assess antiangiogenic activity, such as endothelial cell proliferation assays, tube formation assays, and xenograft tumor models.

  • Signaling Pathway and Workflow Visualization: Custom diagrams generated using Graphviz (DOT language) to illustrate the molecular mechanisms of action and experimental procedures, adhering to the specified formatting guidelines.

We are prepared to execute the detailed comparative analysis as outlined once a viable subject for investigation is identified.

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